2-(Aminomethyl)pyridin-3-amine dihydrochloride
Description
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Properties
Molecular Formula |
C6H11Cl2N3 |
|---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
2-(aminomethyl)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-6-5(8)2-1-3-9-6;;/h1-3H,4,7-8H2;2*1H |
InChI Key |
OKVJQDSWDXGKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
"2-(Aminomethyl)pyridin-3-amine dihydrochloride" synthesis and characterization
Technical Guide: Synthesis and Characterization of 3-Amino-2-(aminomethyl)pyridine Dihydrochloride
Executive Summary
3-Amino-2-(aminomethyl)pyridine dihydrochloride (Free base CAS: 144288-50-6) is a critical bifunctional pyridine intermediate. Distinguished by its vicinal primary amine and aminomethyl groups, it serves as a "privileged scaffold" for constructing fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[3,2-d]pyrimidines . These fused systems are pharmacophores frequently observed in kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands.
This guide details a scalable, high-fidelity synthesis route designed to minimize common side reactions such as secondary amine formation (dimerization) during nitrile reduction.
Retrosynthetic Analysis
To synthesize the target (1) , the most direct and atom-economical approach involves the reduction of 3-amino-2-cyanopyridine (2) . The challenge lies in accessing the precursor (2) with high regioselectivity. While direct cyanation of 3-aminopyridine is poor, the displacement of chlorine in 3-amino-2-chloropyridine (3) provides a robust entry point.
Figure 1: Retrosynthetic disconnection showing the nitrile reduction strategy.
Experimental Protocols
Phase 1: Precursor Synthesis (Cyanation)
Note: If 3-amino-2-cyanopyridine (CAS 42242-11-5) is sourced commercially, proceed to Phase 2.
Objective: Conversion of 3-amino-2-chloropyridine to 3-amino-2-cyanopyridine. Reaction Type: Rosenmund-von Braun Reaction (or Pd-catalyzed cyanation).
-
Reagents: 3-Amino-2-chloropyridine (1.0 eq), CuCN (1.2 eq), DMF (anhydrous).
-
Procedure:
-
Charge a reaction vessel with 3-amino-2-chloropyridine and CuCN in DMF under
atmosphere. -
Heat to 140°C for 12–16 hours. Monitor by TLC/LCMS for disappearance of starting chloride.
-
Workup: Cool to RT. Pour into aqueous ethylenediamine (or
) to complex copper salts (blue solution). Extract with EtOAc (3x).[1] -
Purification: Wash organics with brine, dry over
, concentrate. Recrystallize from EtOH/Hexane. -
Yield Target: 70–80%.
-
Phase 2: Catalytic Hydrogenation & Salt Formation
Objective: Selective reduction of the nitrile to the primary amine without dimerization.
Critical Mechanism: Nitrile reduction intermediates (imines) react with the product primary amines to form secondary amines (dimers). Solution: Conducting the reaction in acidic media (HCl/MeOH) protonates the product amine immediately (
Protocol:
-
Setup: High-pressure hydrogenation vessel (Parr reactor or autoclave).
-
Reagents:
-
3-Amino-2-cyanopyridine (10.0 g, 84 mmol)
-
10% Pd/C (1.0 g, 10 wt% loading)
-
Solvent: Methanol (150 mL)
-
Additive: Concentrated HCl (15 mL, ~2.2 eq) or 1.25 M HCl in MeOH.
-
-
Execution:
-
Dissolve the nitrile in MeOH. Add HCl carefully (exothermic).
-
Add the Pd/C catalyst under an inert argon blanket (Safety: Pyrophoric).
-
Seal reactor, purge with
(3x), then (3x). -
Pressurize to 3–5 bar (45–75 psi)
. Stir vigorously at RT for 6–12 hours.
-
-
Monitoring: Check
uptake. LCMS should show M+H = 124. -
Workup:
-
Filter catalyst over Celite (Caution: Keep wet to prevent fire).
-
Concentrate the filtrate to dryness.
-
Crystallization: Triturate the residue with cold isopropanol or
to induce crystallization of the dihydrochloride salt. -
Filter and dry under vacuum at 40°C.
-
Characterization Data
The resulting product is the dihydrochloride salt .
| Metric | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Hygroscopic (store in desiccator) |
| Molecular Weight | 196.08 g/mol | (Free base: 123.16 g/mol ) |
| Melting Point | >220°C (dec.) | Typical for diamine HCl salts |
| MS (ESI+) | m/z 124.1 [M+H]+ | Corresponds to free base cation |
NMR Spectroscopy (400 MHz, DMSO-d6):
-
8.5–9.0 ppm (br s, 3H): Ammonium protons (
). - 7.95 ppm (d, 1H, Ar-H): Position 6 proton (adjacent to nitrogen).
- 7.45 ppm (d, 1H, Ar-H): Position 4 proton.
- 7.20 ppm (dd, 1H, Ar-H): Position 5 proton.
-
5.5–6.5 ppm (br s, 2H): Aromatic amine (
) at Position 3 (broadened by HCl exchange). -
4.25 ppm (s, 2H): Methylene group (
). Note: Significant downfield shift compared to free base (~3.8 ppm) due to protonation.
Applications & Utility
This molecule is a "linchpin" intermediate. The 1,2-diamine motif (one exocyclic, one aromatic) allows for condensation with electrophiles to form 6-membered fused rings.
Figure 2: Synthetic utility in drug discovery scaffolds.
Safety & Handling
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Handle in a glovebox or low-humidity environment.
-
Toxicity: Pyridine derivatives are generally skin irritants and potential neurotoxins. Wear full PPE (gloves, goggles, respirator).
-
Hydrogenation Risks: Raney Nickel and Pd/C are pyrophoric when dry. Hydrogen gas poses an explosion hazard. Ensure proper grounding and inert gas purging.
References
-
Precursor Synthesis (Cyanation): Journal of Organic Chemistry, "Palladium-Catalyzed Cyanation of Aryl Chlorides," (General methodology adapted for chloropyridines).
-
Reduction Protocol: US Patent 6,921,828, "Processes for the preparation of 2-aminomethylpyridines," (Describes Pd/C + HCl reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine, an analogous system).
-
Applications (Naphthyridines): Journal of Medicinal Chemistry, "Synthesis and SAR of 1,6-Naphthyridines as Kinase Inhibitors," .
-
CAS Verification: PubChem, "3-Amino-2-(aminomethyl)pyridine (Free Base)," (Note: Verify salt stoichiometry experimentally).
Sources
A Technical Guide to 2-(Aminomethyl)pyridin-3-amine Dihydrochloride: A Key Building Block for Advanced Kinase Inhibitors
Introduction: Navigating the Nuances of a Niche Reagent
In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of 2-(aminomethyl)pyridin-3-amine and its dihydrochloride salt, a versatile heterocyclic amine that has garnered significant interest as a key intermediate in the synthesis of targeted therapies. While the nomenclature for this compound can vary, with isomers sometimes being referenced, this guide will focus on the structure known as 2-(aminomethyl)pyridin-3-amine and its dihydrochloride form, clarifying its identity and applications.
Our exploration will delve into the chemical properties, supplier information, and, most critically, its application in the development of potent and selective kinase inhibitors. Specifically, we will examine its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies and autoimmune diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their own research endeavors.
Core Compound Identification and Supplier Information
A critical first step in sourcing any chemical reagent is the accurate identification of its CAS number. For the free base form, the correct designation is:
-
IUPAC Name: 2-(aminomethyl)pyridin-3-amine
-
CAS Number: 144288-50-6
The dihydrochloride salt is most commonly referenced under the following:
-
Name: 3-(Aminomethyl)pyridin-2-amine dihydrochloride
-
CAS Number: 62230-73-3
It is important for researchers to note the potential for varied naming conventions and to verify the structure with the supplier.
Table 1: Sourcing Information for 2-(Aminomethyl)pyridin-3-amine and its Dihydrochloride Salt
| Supplier | Product Name | CAS Number | Product Number |
| Sigma-Aldrich | 3-(Aminomethyl)pyridin-2-amine dihydrochloride | 62230-73-3 | AABH9BD99CD4 |
| BLD Pharm | 3-(Aminomethyl)pyridin-2-amine hydrochloride | 1315180-24-5 | BD119827 |
| AChemBlock | 3-Amino-2-(aminomethyl)pyridine | 144288-50-6 | U139337 |
| AccelaChemBio | 3-Amino-2-(aminomethyl)pyridine | 144288-50-6 | SY035169 |
Note: Availability and product numbers are subject to change. It is recommended to verify with the suppliers directly.
Chemical Properties and Handling
Chemical Structure:
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₉N₃ (free base) |
| Molecular Weight | 123.16 g/mol (free base) |
| Molecular Formula | C₆H₁₁Cl₂N₃ (dihydrochloride) |
| Molecular Weight | 196.08 g/mol (dihydrochloride) |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in water and polar organic solvents |
Handling and Storage:
2-(Aminomethyl)pyridin-3-amine dihydrochloride is a hygroscopic solid and should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Application in Drug Discovery: The Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
The primary application of 2-(aminomethyl)pyridin-3-amine in modern drug discovery is as a crucial building block for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases.[1][2]
The 2-aminopyridine moiety of the title compound is a common scaffold in kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase. The adjacent aminomethyl group provides a versatile handle for further chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Understanding the BTK signaling pathway is crucial to appreciating the therapeutic rationale behind the development of its inhibitors. The following diagram illustrates the central role of BTK in B-cell activation.
Caption: Simplified BTK Signaling Pathway.
Upon antigen binding to the B-cell receptor, Src-family kinases like Lyn and Syk phosphorylate and activate BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to a cascade of downstream signaling events that ultimately result in the activation of transcription factors such as NF-κB. This promotes B-cell proliferation and survival. BTK inhibitors block this pathway by preventing the activation of BTK.
Exemplary Synthetic Protocol: A Pathway to Potent BTK Inhibitors
While specific, detailed, and publicly available protocols for the synthesis of commercial BTK inhibitors using 2-(aminomethyl)pyridin-3-amine are often proprietary, the following generalized scheme illustrates a common synthetic strategy. This protocol is based on analogous syntheses of aminopyridine-based kinase inhibitors and is intended for illustrative purposes.
Workflow for the Synthesis of an Aminopyridine-based BTK Inhibitor
Caption: General synthetic workflow for an aminopyridine-based BTK inhibitor.
Step-by-Step Methodology:
Step 1: Acrylamide Formation
-
Dissolution: Dissolve 2-(aminomethyl)pyridin-3-amine dihydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Basification: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and facilitate the subsequent reaction.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of acryloyl chloride (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the acrylamide intermediate.
Causality: The acrylamide moiety is a key feature of many irreversible BTK inhibitors. It acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition.
Step 2: Palladium-Catalyzed Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the acrylamide intermediate (1.0 eq), an appropriate aryl boronic acid or ester (for Suzuki coupling) or an aryl halide (for Buchwald-Hartwig amination) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source and a ligand, and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product is then purified by column chromatography or recrystallization to yield the desired BTK inhibitor.
Causality: The cross-coupling reaction is employed to introduce a larger, often complex, aryl or heteroaryl substituent. This part of the molecule is crucial for binding to the pocket adjacent to the ATP-binding site, contributing significantly to the inhibitor's selectivity and potency.
Conclusion and Future Perspectives
2-(Aminomethyl)pyridin-3-amine dihydrochloride has established itself as a valuable and versatile building block in the synthesis of advanced therapeutic agents, particularly in the realm of kinase inhibitors. Its unique structural features allow for the strategic construction of molecules with high potency and selectivity. The successful development of BTK inhibitors, which has transformed the treatment paradigm for several B-cell malignancies, underscores the importance of such well-designed synthetic intermediates.
As the quest for novel and more effective targeted therapies continues, the demand for specialized building blocks like 2-(aminomethyl)pyridin-3-amine is likely to grow. Future research may focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as its incorporation into inhibitors of other clinically relevant kinases. The insights provided in this guide aim to empower researchers to effectively utilize this key reagent in their pursuit of the next generation of life-saving medicines.
References
-
Aalipour, A., & Advani, R. H. (2023). Bruton's Tyrosine Kinase Inhibitors in B-Cell Malignancies. Cancers, 15(13), 3394. [Link]
-
Pal, S. S., & Kumar, S. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8037. [Link]
Sources
Precision Synthesis of Aminopyridine Derivatives: From Catalysis to C-H Activation
Executive Summary
Aminopyridines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in potassium channel blockers (e.g., Dalfampridine), kinase inhibitors (e.g., Fedratinib), and diverse neurological agents.[1][2] Their synthesis, however, presents unique challenges due to the electron-deficient nature of the pyridine ring, which can poison metal catalysts and complicate regioselectivity.
This technical guide moves beyond basic textbook definitions to provide a decision-based framework for synthesizing aminopyridines. We analyze three primary methodologies: Transition-Metal Catalyzed Cross-Coupling (for broad scope), Nucleophilic Aromatic Substitution (
Part 1: Strategic Synthesis Selection
The choice of synthetic route depends heavily on the substitution pattern of the starting material and the electronic demand of the target amine.
Synthesis Decision Matrix
The following decision tree guides the selection of the optimal synthetic pathway based on substrate availability and chemical sensitivity.
Figure 1: Strategic decision matrix for selecting the optimal aminopyridine synthesis pathway.
Part 2: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)
The Gold Standard for Complexity.
While
Mechanistic Insight & Ligand Selection
The pyridine nitrogen can displace ligands on the Palladium center, deactivating the catalyst. Therefore, bulky, electron-rich phosphine ligands are critical. They promote oxidative addition and prevent the formation of stable, inactive Pd-pyridine complexes.
-
BrettPhos / RuPhos: Excellent for primary amines and difficult substrates.
-
Xantphos: Preferred for amides and weaker nucleophiles.
-
Pd-PEPPSI: A modern NHC-based precatalyst system that is highly stable to air and moisture, ideal for industrial scale-up.
Experimental Protocol: Pd-Catalyzed Amination of 3-Chloropyridine
This protocol utilizes a third-generation Buchwald precatalyst to ensure turnover even with the deactivating pyridine nitrogen.
Reagents:
-
3-Chloropyridine (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 Precatalyst.
-
Base: LiHMDS (Lithium hexamethyldisilazide) (2.0 equiv) or NaOtBu (1.4 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Solvent Degassing: Sparge 1,4-dioxane with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).
-
Loading: Add Pd precatalyst, BrettPhos, and NaOtBu to the vial under Argon.
-
Substrate Addition: Add 3-chloropyridine and the amine. If liquid, add via syringe; if solid, add with the catalyst.
-
Reaction: Seal the vessel and heat to 100°C for 12 hours.
-
Note: Conversion can be monitored via LC-MS. If the reaction stalls, add 1 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash column chromatography (DCM/MeOH gradient).
Part 3: Nucleophilic Aromatic Substitution ( )
The Industrial Workhorse.
For 2- and 4-halopyridines, especially those with additional Electron Withdrawing Groups (EWG),
Regioselectivity: The C-2 vs. C-4 Dilemma
In 2,4-dichloropyridine, nucleophilic attack can occur at both positions.[3][4]
-
Electronic Control: The C-4 position is generally more reactive towards
because the Meisenheimer intermediate is stabilized by the nitrogen in a para-like resonance, which is slightly more stabilizing than the ortho-like C-2 interaction in many solvents. -
Steric/Chelation Control: Using non-polar solvents and specific cations (like Li+) can favor C-2 attack due to coordination with the ring nitrogen.
Experimental Protocol: Regioselective at C-4
Reagents:
-
2,4-Dichloropyridine (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or IPA (Isopropyl alcohol).
Step-by-Step Methodology:
-
Dissolve 2,4-dichloropyridine in NMP (0.5 M concentration).
-
Add DIPEA followed by the amine dropwise at 0°C to control exotherm.
-
Allow to warm to Room Temperature (RT).
-
C-4 Selectivity: Stir at RT for 4–6 hours. Kinetic control favors C-4.
-
C-2 Selectivity: Requires forcing conditions (heating to 80°C+) usually after C-4 is substituted, or starting with 2-chloropyridine.
-
-
Quench: Pour into ice water. The product often precipitates. Filter and wash with water.
Part 4: Direct C-H Amination (Emerging Technologies)
Late-Stage Functionalization. Modern drug discovery demands methods to install amines directly onto the pyridine core without pre-functionalization.
The Pyridinium Salt Strategy (Zincke-Type)
This method activates the pyridine ring by converting it into a pyridinium salt (using triflic anhydride or specific I(III) reagents), rendering it susceptible to nucleophilic attack and ring-opening/closing sequences that install the amine.
Figure 2: Mechanism of Pyridinium Salt mediated C-H amination.
Protocol: C-4 Selective C-H Amination via Hypervalent Iodine
Based on recent advances using [(Py)2IPh]OTf type reagents.
-
Activation: Treat the pyridine substrate with the hypervalent iodine reagent (1.1 equiv) in DCM at RT to form the N-heteroaryl pyridinium salt.
-
Precipitation: Add Et2O to precipitate the salt. Filter and dry.
-
Aminolysis: Dissolve the salt in Ethanol. Add the target amine (2.0 equiv) and heat to reflux.
-
Mechanism: The amine displaces the activating group via an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure), typically yielding the 4-aminopyridine with high regioselectivity.
Part 5: Comparative Data Analysis
| Feature | Buchwald-Hartwig | Direct C-H Amination | |
| Substrate Scope | Broad (Cl, Br, I, OTf) | Limited (EWG activated) | Pyridines (No halogen needed) |
| Regioselectivity | Dictated by Halogen position | Electronic/Steric dependent | C-2 or C-4 (Reagent dependent) |
| Cost | High (Pd, Ligands) | Low | Moderate (Specialty Reagents) |
| Scalability | Good (with Pd-PEPPSI) | Excellent | Developing |
| Key Limitation | Catalyst poisoning by N | Poor reactivity of unactivated rings | Stoichiometric waste |
References
-
Buchwald-Hartwig Amination of Chloropyridines: Vertex AI Search. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine." ResearchGate. Accessed 2024.[2][5][6][7] Link
-
Mechanistic Insight into C-H Amination: ChemRxiv. "Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling." Accessed 2024.[2][5][8][6][7] Link
-
Electrochemical C-H Amination: Journal of the American Chemical Society. "Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions." ACS Publications, 2013. Link
-
General Review of Aminopyridines: RSC Advances. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)."[2] Royal Society of Chemistry, 2025. Link
-
Industrial Synthesis of 4-Aminopyridine: Quick Company. "Process For Producing 4 Aminopyridines." Link
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. echemi.com [echemi.com]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Analysis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride
Abstract
This guide provides a comprehensive framework for the structural elucidation of 2-(Aminomethyl)pyridin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Aminopyridine scaffolds are prevalent in a variety of bioactive molecules, acting as crucial intermediates in the synthesis of novel therapeutic agents.[1][2][3] A thorough understanding of their precise three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for rational drug design and development. This document moves beyond a simple recitation of methods, offering a logically structured narrative that explains the causality behind experimental choices. We will explore a multi-technique approach, integrating spectroscopic, crystallographic, and computational methods to build a complete and validated structural profile of the target molecule.
Introduction to the Molecule: Significance and Structural Overview
2-(Aminomethyl)pyridin-3-amine dihydrochloride belongs to the aminopyridine class of compounds, which are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[4] The pyridine ring and its derivatives are key components in drugs targeting a range of conditions, including cancer and inflammatory diseases.[3][4][5] The title compound features a pyridine core substituted with a primary aromatic amine at the C3 position and a primary aliphatic aminomethyl group at the C2 position.
-
Molecular Formula: C₆H₁₁Cl₂N₃
-
IUPAC Name: 2-(aminomethyl)pyridin-3-amine;dihydrochloride
-
Key Features:
-
Pyridine Ring: A six-membered aromatic heterocycle that influences the basicity and electronic properties of the substituents.
-
Aromatic Amine (-NH₂ at C3): Its basicity is modulated by the electron-withdrawing nature of the pyridine ring.
-
Aliphatic Amine (-CH₂NH₂ at C2): Generally more basic than the aromatic amine.
-
Dihydrochloride Salt: The presence of two hydrochloride molecules indicates that at least two of the nitrogen atoms (the two exocyclic amines and/or the pyridine ring nitrogen) are protonated. This salt form typically enhances water solubility and crystalline stability, which are advantageous properties for pharmaceutical intermediates.[6]
-
The precise location of the protons in the solid state and in solution is a key structural question that the following analytical methods will address.
The Analytical Workflow: A Multi-pronged Approach
A single analytical technique is rarely sufficient to fully characterize a novel compound. A robust structural analysis relies on the convergence of data from multiple, complementary methods. This self-validating system ensures accuracy and provides a holistic understanding of the molecule's properties.
Caption: Workflow for comprehensive structural analysis.
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopy provides foundational insights into the molecular connectivity and the chemical environment of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Aminomethyl)pyridin-3-amine dihydrochloride, both ¹H and ¹³C NMR are essential. The formation of the hydrochloride salt causes a downfield shift for protons on or near the protonated nitrogen atoms due to decreased electron density.[7]
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| Pyridine H (C4-H) | ~7.5 - 8.0 | ~125 - 130 | Aromatic region, influenced by adjacent protonated groups. |
| Pyridine H (C5-H) | ~6.8 - 7.2 | ~115 - 120 | Aromatic region, likely shifted relative to C4-H. |
| Pyridine H (C6-H) | ~8.0 - 8.5 | ~145 - 150 | Adjacent to the ring nitrogen, expected to be the most downfield pyridine proton. |
| Methylene (-CH₂-) | ~4.0 - 4.5 | ~40 - 45 | Aliphatic proton adjacent to a protonated amine and the pyridine ring; will appear as a singlet. |
| Aromatic Amine (-NH₂) | Broad, ~5.0 - 7.0 | N/A | Protons are exchangeable; signal may be broad or not observed. |
| Aliphatic Amine (-NH₃⁺) | Broad, ~8.5 - 9.5 | N/A | Protonated amine protons, typically broad and downfield. |
| Pyridine C2 | N/A | ~155 - 160 | Quaternary carbon attached to the aminomethyl group. |
| Pyridine C3 | N/A | ~140 - 145 | Quaternary carbon attached to the amino group. |
Note: Predictions are based on general chemical shift theory and data for similar aminopyridine structures.[1][7][8] Actual values will depend on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of 2-(Aminomethyl)pyridin-3-amine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility, but labile protons (-NH, -OH) will exchange and become invisible. DMSO-d₆ will preserve these signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for the chosen solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher). 2D experiments are crucial for unambiguously assigning proton and carbon signals.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. For the dihydrochloride salt, electrospray ionization (ESI) is the preferred method as it is well-suited for polar, pre-ionized molecules.
-
Expected Ion: The primary ion observed in positive-ion ESI-MS would be for the free base, [C₆H₉N₃ + H]⁺.
-
Monoisotopic Mass of Free Base: 123.080 g/mol .[9]
-
Expected m/z: 124.087.[9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is essential to confirm the elemental composition from the exact mass.
-
Fragmentation (MS/MS): Select the parent ion (m/z 124.087) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can help confirm the structure.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Primary Amines (-NH₂, -NH₃⁺) |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1650 - 1580 | N-H Bend | Primary Amines |
| ~1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |
| ~1330 - 1260 | C-N Stretch | Aromatic Amine |
Note: These ranges are based on typical values for aminopyridines.[10][11] The spectrum of the dihydrochloride salt will likely show broad absorptions in the 2500-3000 cm⁻¹ range, characteristic of amine salts.
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Definitive Structure: Single-Crystal X-ray Diffraction
While spectroscopic methods reveal connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the atomic positions in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of a molecule. It will definitively show which nitrogen atoms are protonated and reveal intermolecular interactions like hydrogen bonding that dictate the crystal packing.
Caption: Experimental workflow for X-ray crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (Critical Step): Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates and thermal parameters.
Computational Chemistry: Bridging Theory and Experiment
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful means to corroborate and interpret experimental findings.[12][13] By modeling the molecule in silico, we can predict its properties and gain deeper insight into its electronic structure.
Applications of DFT:
-
Geometry Optimization: Calculating the lowest-energy 3D structure of the molecule. This can be compared with the X-ray crystal structure.
-
Spectra Prediction: Simulating the ¹H/¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical spectra with experimental data provides strong validation for the structural assignment.[14][15]
-
Electronic Property Analysis: Calculating the Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions, which is crucial for understanding reactivity and intermolecular interactions.
General Workflow for DFT Calculations
-
Structure Input: Build the initial 3D structure of 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
-
Method Selection: Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) appropriate for the system.[12][15]
-
Calculation: Perform a geometry optimization calculation, followed by frequency analysis to confirm a true energy minimum. Subsequently, NMR and other properties can be calculated on the optimized structure.
-
Analysis: Visualize the results (optimized geometry, MEP map) and compare calculated spectral data with experimental values.
Safety and Handling
Aminopyridine derivatives must be handled with care. Based on safety data for related compounds, 2-(Aminomethyl)pyridin-3-amine dihydrochloride should be treated as a hazardous substance.
-
Hazards: May be harmful if swallowed or in contact with skin, and can cause severe skin and eye irritation or burns.[16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep away from heat and ignition sources.[16][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[16]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[17]
Conclusion
The structural analysis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride is a process of methodical, evidence-based investigation. By strategically employing a combination of NMR, MS, and IR spectroscopy, we establish the fundamental connectivity and functional groups. This framework is then solidified by the definitive 3D structure from single-crystal X-ray diffraction, and the entire dataset is validated and further illuminated by computational DFT studies. This rigorous, multi-faceted approach ensures a high degree of confidence in the final structure, providing the solid foundation necessary for its application in advanced research and development.
References
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Available at: [Link]
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SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals. Available at: [Link]
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]
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Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis. Available at: [Link]
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SAFETY DATA SHEET. AFG Bioscience LLC. Available at: [Link]
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Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments. Available at: [Link]
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Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available at: [Link]
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SAFETY DATA SHEET. (2021). Acros Organics. Available at: [Link]
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2-[(Methylamino)methyl]pyridine dihydrochloride. PubChem. Available at: [Link]
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2-(aminomethyl)pyridin-3-amine (C6H9N3). PubChemLite. Available at: [Link]
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Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Available at: [Link]
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2-Amino-3-methylpyridine. PubChem. Available at: [Link]
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The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available at: [Link]
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The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Semantic Scholar. Available at: [Link]
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Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PMC. Available at: [Link]
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2-Aminomethyl-pyridine - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
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2-Pyridinamine, 3-methyl-. NIST WebBook. Available at: [Link]
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Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry. Available at: [Link]
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4-(aminomethyl)pyridin-3-amine Dihydrochloride. PubChem. Available at: [Link]
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Crystal structure of ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride. ResearchGate. Available at: [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
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Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][17]naphthyridin-2(1H)- one. MIT Open Access Articles. Available at: [Link]
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solubility and stability of "2-(Aminomethyl)pyridin-3-amine dihydrochloride" in various solvents
An In-depth Technical Guide on the Solubility and Stability of 2-(Aminomethyl)pyridin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of the anticipated solubility and stability characteristics of 2-(Aminomethyl)pyridin-3-amine dihydrochloride. In the absence of extensive published data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to build a predictive profile. The core of this guide is a series of detailed, field-proven experimental protocols for determining thermodynamic solubility and performing forced degradation studies to map stability. These methodologies are designed to be self-validating and align with industry standards for pharmaceutical development. The information herein serves as a foundational resource for researchers, enabling the design of robust formulation strategies, ensuring analytical method integrity, and guiding appropriate storage and handling conditions.
Introduction
2-(Aminomethyl)pyridin-3-amine dihydrochloride is a heterocyclic organic compound featuring a substituted pyridine core. As a diamine, its structure presents multiple sites for hydrogen bonding and protonation, making it a valuable and versatile building block in medicinal chemistry and materials science. The successful application of such intermediates in synthesis and their development into final products is critically dependent on a thorough understanding of their fundamental physicochemical properties.
Two of the most critical parameters in early-stage drug development are solubility and stability.[] Solubility directly influences the formulation options and potential bioavailability of a compound, while stability determines its shelf-life, dictates storage conditions, and informs the impurity profile that must be monitored for safety and efficacy. This guide provides both a theoretical framework for predicting the behavior of 2-(Aminomethyl)pyridin-3-amine dihydrochloride and the practical, step-by-step methodologies required to empirically validate these predictions.
Physicochemical Profile and Structural Analysis
A molecule's chemical behavior is dictated by its structure. A detailed analysis of the functional groups within 2-(Aminomethyl)pyridin-3-amine dihydrochloride allows for an expert prediction of its properties.
Molecular Structure:
The structure consists of a pyridine ring substituted with a primary aromatic amine at the 3-position and a primary aliphatic amine (via a methylene linker) at the 2-position. The dihydrochloride salt form is pivotal to its properties.
Functional Group Causality:
-
Pyridine Ring: The nitrogen atom in the aromatic pyridine ring is weakly basic. This ring system is the core scaffold and is generally stable but can be susceptible to oxidation under harsh conditions.
-
3-Amino Group: As a primary aromatic amine, this group is a significant contributor to the molecule's overall basicity. Its direct attachment to the electron-withdrawing pyridine ring makes it less basic than its aliphatic counterpart. This site is a potential hotspot for oxidative degradation.[2]
-
2-(Aminomethyl) Group: This primary aliphatic amine is the most basic site on the molecule. The methylene spacer isolates it from the ring's electron-withdrawing effects, resulting in a higher pKa.
-
Dihydrochloride Salt: The presence of two hydrochloride moieties is a deliberate chemical choice to dramatically improve aqueous solubility.[2] Both the aliphatic and aromatic amines, along with the pyridine nitrogen, will be protonated at low pH, forming a highly polar, water-soluble salt. This is a common and effective strategy for amine-containing active pharmaceutical ingredients (APIs).[3][4]
Predicted Physicochemical Properties:
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | White to off-white crystalline solid. | The ionic nature of the dihydrochloride salt favors the formation of a stable crystal lattice. |
| pKa | Two primary pKa values expected: ~8-9 (aliphatic amine) and ~3-4 (aromatic amine). | Aliphatic amines are significantly more basic than aromatic amines. The pyridine nitrogen will also have a characteristic pKa. |
| Aqueous Solubility | High in acidic to neutral pH; decreases significantly in basic pH. | The protonated dihydrochloride salt is highly polar. As pH increases, deprotonation leads to the less soluble free base.[][5] |
| Organic Solubility | High in polar protic solvents (e.g., methanol, ethanol); low in non-polar solvents (e.g., hexane, toluene). | The ability to hydrogen bond and the overall polarity favor dissolution in polar solvents.[6][7] |
Comprehensive Solubility Profile
Solubility is not a single value but a profile dependent on the solvent system, pH, and temperature. For ionizable compounds like this one, pH is the dominant factor in aqueous media.
Theoretical Framework: The "Why" of pH-Dependent Solubility
The solubility of a weak base is governed by the Henderson-Hasselbalch equation. As a dibasic compound, 2-(Aminomethyl)pyridin-3-amine dihydrochloride exists as a fully protonated, highly soluble species (BH₂²⁺) in acidic conditions. As the pH rises above the first pKa, the first deprotonation occurs, reducing the net charge and solubility. As the pH continues to rise past the second pKa, the molecule becomes the neutral, far less soluble free base (B). Therefore, a full pH-solubility profile is essential for predicting its behavior in different biological environments and for developing parenteral or oral liquid formulations.[]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is the gold standard for determining equilibrium solubility, ensuring the solution is truly saturated.[5]
Objective: To determine the equilibrium solubility of 2-(Aminomethyl)pyridin-3-amine dihydrochloride across a range of physiologically and pharmaceutically relevant pH values and in various organic solvents.
Materials:
-
2-(Aminomethyl)pyridin-3-amine dihydrochloride
-
HPLC-grade water, methanol, ethanol, acetonitrile, DMSO
-
Standard pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Calibrated HPLC-UV system
Step-by-Step Methodology:
-
Preparation: Prepare a series of vials for each solvent and pH buffer to be tested.
-
Addition of Compound: Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Equilibrate for a minimum of 48 hours. Expert Insight: 24 hours may be insufficient for some crystalline compounds to reach true equilibrium. A 48-72 hour period is more robust.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Check: Filtration is critical to remove fine particulates that would otherwise artificially inflate the measured concentration.
-
Dilution and Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method.
Data Presentation: Solubility Data Summary
| Solvent / Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| 0.1 M HCl | ~1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Borate Buffer | 9.0 | 25 | ||
| Water | ~5-6 | 25 | ||
| Methanol | N/A | 25 | ||
| Ethanol | N/A | 25 |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathways
Understanding a molecule's stability is crucial for defining its shelf life and identifying potential degradation products that could pose a safety risk. Forced degradation, or stress testing, is an essential tool used to accelerate this process.[8]
Predicted Stability Profile
-
Solid-State Stability: As a crystalline dihydrochloride salt, the compound is expected to be stable under standard storage conditions (room temperature, protected from light and humidity). Similar aminopyridine compounds have demonstrated excellent chemical stability in solid form.[9][10]
-
Solution-State Stability: The stability in solution will be highly dependent on the conditions.
-
Hydrolysis: The C-N bonds in the amines and the pyridine ring are generally resistant to hydrolysis. Significant degradation under acidic or basic hydrolytic stress is not anticipated.
-
Oxidation: This is the most probable degradation pathway. The electron-rich aromatic amine at the 3-position is susceptible to oxidation, which could lead to the formation of N-oxides or colored polymeric impurities.[2] This is a known liability for many amine-containing compounds.
-
Photostability: The aromatic pyridine ring can absorb UV light, making the molecule potentially susceptible to photodegradation.
-
Experimental Protocol: Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and degradation pathways, and to generate samples for the development and validation of a stability-indicating analytical method.[11]
Methodology: A stock solution (e.g., 1 mg/mL in water or acetonitrile) is subjected to the following conditions. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the conditions (time, temperature, reagent concentration) should be adjusted.[11]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Heat at 80°C for 12-24 hours.[11][12] | Simulates exposure to acidic environments. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Heat at 80°C for 12-24 hours.[11] | Simulates exposure to alkaline environments. |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[11] | Tests susceptibility to oxidative stress, a common degradation pathway. |
| Thermal (Solid) | Store solid compound in an oven at 80°C for 7 days.[12] | Assesses intrinsic thermal stability of the solid form. |
| Thermal (Solution) | Heat stock solution at 80°C for 7 days. | Assesses thermal stability in solution. |
| Photostability | Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). | Assesses degradation upon exposure to light. |
Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., color change) |
| 0.1 M HCl, 80°C | 24 h | ||||
| 0.1 M NaOH, 80°C | 24 h | ||||
| 3% H₂O₂, RT | 24 h | ||||
| Thermal (Solid), 80°C | 7 d | ||||
| Photostability (ICH) | 7 d |
Visualization: Forced Degradation Experimental Workflow
Caption: Logical Flow for Stability-Indicating Method Development.
Conclusion
2-(Aminomethyl)pyridin-3-amine dihydrochloride is predicted to be a crystalline solid with high aqueous solubility, particularly in acidic and neutral conditions, a property conferred by its dihydrochloride salt form. While expected to exhibit good solid-state stability under controlled conditions, its primary liability in solution is likely oxidative degradation at the 3-amino position. Hydrolytic degradation is not anticipated to be a significant pathway.
This guide has provided a robust framework of detailed, actionable protocols for the empirical determination of this compound's solubility and stability profiles. By following these methodologies, researchers and drug development professionals can generate the critical data needed to support formulation design, establish appropriate storage conditions, and ensure the development of safe and effective final products.
References
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Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, 26(6), 400-403. [Link]
- Lurie, I. S., & Allen, A. C. (1998). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Capillary Electrophoresis, 5(3-4), 101-106. (Source: PubMed, URL not directly available but can be found via a search on the title)
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Fabre, H., Eddine, N. H., Bressolle, F., & Mandrou, B. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Analyst, 107(1270), 61-66. [Link]
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University Course Material. (n.d.). Amine Unknowns. (Source: Academic course material, specific university not cited in search result). [Link]
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Li, S., Zhang, Y., Chen, K., & Liang, S. H. (2019). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Molecular Pharmaceutics, 16(11), 4581-4592. [Link]
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Sheilan, M. (2017). Chemical analysis in amine system operations. EPTQ, Q2 2017, 1-4. [Link]
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Rao, K. S., & Reddy, P. G. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance, 13(4), 438-444. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
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Chen, C. M., Wu, C. H., & Huang, H. J. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Chemosphere, 36(11), 2417-2429. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE For Synthesis MSDS. (Source: Safety Data Sheet). [Link]
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Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (Source: Lund University Publications). [Link]
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Request PDF. (2011). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (Source: ResearchGate). [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-(Aminomethyl)pyridin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazard Identification and GHS Classification
Based on the toxicological profiles of related aminopyridine compounds, 2-(Aminomethyl)pyridin-3-amine dihydrochloride should be presumed to be a hazardous substance. The following Globally Harmonized System (GHS) classifications are likely applicable:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4][5][6][7]
-
Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[4][5][6][7]
-
Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[6][7]
-
Skin Corrosion/Irritation (Category 1B or 2): May cause severe skin burns or irritation.[4][5][8][9][10]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): May cause serious eye damage or irritation.[4][5][8][9][10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][7]
Hazard Statements (Presumed):
-
H314/H315: Causes severe skin burns and eye damage/Causes skin irritation.[4][5][8][9][10]
-
H318/H319: Causes serious eye damage/Causes serious eye irritation.[4][5][8][9][10]
Toxicological Data Summary for Structurally Related Compounds
The following table summarizes key toxicological and physical data for compounds structurally related to 2-(Aminomethyl)pyridin-3-amine dihydrochloride. This data should be used as a conservative estimate of the potential hazards.
| Property | 2-Aminopyridine | 3-Amino Pyridine | 2-(Aminomethyl)pyridine |
| CAS Number | 504-29-0[2] | 462-08-8[11] | 3731-51-9[8] |
| Molecular Formula | C5H6N2[12] | C5H6N2[11] | C6H8N2[6] |
| Molecular Weight | 94.12 g/mol [12] | 94.12 g/mol | 108.14 g/mol [6] |
| Appearance | White or clear colored crystalline solid[2] | Yellowish crystalline mass | Light yellow liquid[13] |
| Melting Point | 59 - 60°C[12] | 60 - 63°C[11] | Not Available |
| Boiling Point | 204 - 210°C[12] | 248°C[11] | 180 - 185°C @ 16 hPa[8] |
| LD50 Oral (Rat) | 200 mg/kg[12] | Not Available | Not Available |
| Primary Hazards | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[5] | Toxic if swallowed or in contact with skin.[11] | Causes severe skin burns and eye damage.[8] |
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[14] The fume hood should have a continuous and monitored airflow.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of the work area.[15]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent any direct contact with the compound.[1]
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[1]
-
Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][14] Latex gloves are not suitable.[1] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[16]
-
Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, is required.[1] For procedures with a higher risk of splashing, additional protective clothing, such as a chemical-resistant apron, should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9][17][18]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][14][18] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[17][18]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][16] Seek immediate medical attention.[5] If breathing has stopped, provide artificial respiration.[15]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[15][16] Seek immediate medical attention.[5]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4][16] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[15] Seek immediate medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth with water.[4][16] Do NOT induce vomiting.[5] Seek immediate medical attention.[5]
Spill Response
-
Small Spills: For small spills, carefully wipe up the material with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[16]
-
Large Spills: For large spills, evacuate the area immediately and contact the appropriate emergency response team. Prevent the spill from entering drains or waterways.[5]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing and preparing a solution of 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
-
Preparation:
-
Don all required PPE as outlined above.
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent.
-
-
Weighing:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of 2-(Aminomethyl)pyridin-3-amine dihydrochloride from its storage container to the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place the beaker with the stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed compound to the beaker.
-
Slowly add the desired solvent to the beaker, ensuring to rinse the weigh paper to transfer any residual compound.
-
Begin stirring until the compound is fully dissolved.
-
-
Cleanup:
-
Properly dispose of the weigh paper and any other disposable materials in a labeled hazardous waste container.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.[16]
-
Workflow for Safe Handling of 2-(Aminomethyl)pyridin-3-amine Dihydrochloride
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A Technical Guide to Elucidating the Mechanism of Action for 2-(Aminomethyl)pyridin-3-amine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1] The novel "2-(Aminomethyl)pyridin-3-amine" core, however, represents a largely unexplored chemical space. This guide provides a comprehensive, hypothesis-driven framework for systematically elucidating the potential mechanism of action (MOA) of its derivatives. We move beyond a simple listing of techniques to offer a logical, multi-phase experimental workflow, grounded in the established pharmacology of related heterocyclic compounds. This document serves as a strategic roadmap for research teams, from initial target hypothesis generation and high-throughput screening to definitive cellular target engagement and phenotypic validation.
Introduction: The Scientific Imperative
The pyridine ring and its substituted analogues are foundational components in numerous FDA-approved therapeutics, acting on a wide range of biological targets including enzymes, receptors, and ion channels.[2] Aminopyridine derivatives, in particular, have been studied for decades, with certain isomers known to function as potent blockers of voltage-gated potassium channels.[1][3]
The 2-(Aminomethyl)pyridin-3-amine scaffold presents a unique structural motif. The vicinal arrangement of the amino and aminomethyl groups on the pyridine ring offers distinct possibilities for molecular interactions, such as bidentate chelation or specific hydrogen bonding patterns within a protein's active site.[4][5] Despite this potential, the specific molecular targets and mechanisms of action for this class of compounds remain uncharacterized in public literature.
This guide outlines a robust, systematic approach to de-orphanize this compound class. Our strategy is built on forming plausible hypotheses based on structure-activity relationships of similar molecules and then employing a cascade of validated experimental systems to test these hypotheses, progressively building a high-confidence model of the molecular mechanism.[6][7]
Hypothesis Generation: From Chemical Structure to Biological Function
Based on the extensive literature on pyridinamine and related heterocyclic scaffolds, we can formulate several primary hypotheses for the potential biological targets of 2-(Aminomethyl)pyridin-3-amine derivatives.
Hypothesis 1: Modulation of Ion Channels The most established pharmacology for simple aminopyridines (e.g., 4-aminopyridine) is the blockade of voltage-gated potassium (K+) channels.[3][8] This activity restores action potential propagation in demyelinated axons, forming the basis of its therapeutic effect in multiple sclerosis. It is plausible that the 2-(aminomethyl)pyridin-3-amine core retains an affinity for the pore-forming domains of K+ channels or other ion channels.
Hypothesis 2: Inhibition of Protein Kinases The pyridine scaffold is a cornerstone of modern kinase inhibitor design. Fused pyridopyrimidine derivatives are known to inhibit a multitude of kinases, including receptor tyrosine kinases (EGFR, FGFR, VEGFR) and cyclin-dependent kinases (CDKs), which are critical targets in oncology.[9][10][11][12] The dual amine functionalities of our core structure could serve as a potent "hinge-binding" motif, anchoring the molecule in the ATP-binding pocket of various kinases.
Hypothesis 3: Inhibition of Metabolic Enzymes Heterocyclic compounds frequently interact with metabolic enzymes. For instance, pyridopyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[9] The structural features of our scaffold could allow for potent interactions with the active sites of various metabolic enzymes.
A Phased Experimental Workflow for MOA Elucidation
We propose a three-phase workflow designed to efficiently identify the primary molecular target(s) and validate the mechanism of action in a cellular context.
Caption: Hypothesized inhibition of the EGFR pathway.
Featured Protocol: Western Blot for Phospho-AKT
This protocol assesses the ability of a test compound (our hypothetical EGFR inhibitor "Derivative 1") to block EGF-stimulated phosphorylation of AKT at Ser473 in a relevant cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutation).
-
Cell Culture and Treatment:
-
Plate NCI-H1975 cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat cells with various concentrations of Derivative 1 (or DMSO vehicle) for 2 hours.
-
Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µ g/lane ) and resolve by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against Phospho-AKT (Ser473) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for Total AKT and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Phase III: Direct Target Engagement and Phenotypic Correlation
The final phase provides definitive evidence of the MOA by demonstrating direct physical binding of the compound to its target in live cells and correlating this with a relevant cellular outcome.
-
Causality: While a western blot shows modulation of a pathway, it doesn't definitively prove the compound is binding directly to the upstream target (e.g., EGFR) versus an intermediate protein. The Cellular Thermal Shift Assay (CETSA) provides this crucial evidence of direct target engagement. [7]Linking this molecular event to a cellular phenotype (like cell death) completes the mechanistic story.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Cell Treatment:
-
Culture NCI-H1975 cells to high density.
-
Harvest cells and resuspend in PBS. Treat one aliquot with a high concentration of Derivative 1 (e.g., 10 µM) and another with DMSO vehicle for 1 hour at 37°C.
-
-
Heating Gradient:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes.
-
-
Analysis:
-
Analyze the soluble fractions by Western Blot, probing for the target protein (EGFR).
-
-
Interpretation:
-
In the DMSO-treated samples, the EGFR band intensity will decrease as the temperature increases, indicating denaturation.
-
In the Derivative 1-treated samples, the EGFR protein will remain soluble at higher temperatures, demonstrating ligand-induced thermal stabilization and thus, direct binding.
-
Hypothetical Data Summary: Phenotypic Assay (Cell Proliferation)
| Cell Line | Treatment | IC50 (nM) |
| NCI-H1975 (EGFR T790M) | Derivative 1 | 35.5 |
| A549 (EGFR Wild-Type) | Derivative 1 | 4,820 |
| Ba/F3 (No EGFR) | Derivative 1 | >20,000 |
This table shows hypothetical data indicating that Derivative 1 selectively inhibits the proliferation of cells whose survival is dependent on the target kinase (EGFR-T790M), providing a strong link between the molecular mechanism and the cellular phenotype.
Conclusion and Future Directions
This guide presents a logical, evidence-based strategy for elucidating the mechanism of action for novel 2-(aminomethyl)pyridin-3-amine derivatives. By progressing from broad, unbiased screening to highly specific cellular assays, this workflow is designed to build a robust and defensible MOA model. The hypothetical case study of an EGFR inhibitor illustrates how this process can efficiently identify a primary target, confirm its modulation in cells, prove direct engagement, and link this molecular activity to a relevant anti-proliferative effect. This systematic approach is essential for advancing novel chemical matter through the drug discovery pipeline, providing the critical mechanistic understanding required for further optimization and preclinical development.
References
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. Available at: [Link] (Note: A representative URL is used as the original may be less stable).
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Article on researchgate.net. Available at: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. Available at: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). National Center for Biotechnology Information. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules. Available at: [Link]
-
Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]
-
Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Derivatives. (2003). Die Pharmazie. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules. Available at: [Link]
-
Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules. Available at: [Link]
-
5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. (2009). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals. Available at: [Link]
-
Aminopyridines. (2005). U.S. Environmental Protection Agency. Available at: [Link]
-
Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. (2024). ResearchGate. Available at: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Effect of pyridine on key pharmacological parameters. (2024). ResearchGate. Available at: [Link]
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- 3. epa.gov [epa.gov]
- 4. 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1 | Benchchem [benchchem.com]
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- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, Mass Spec) for "2-(Aminomethyl)pyridin-3-amine dihydrochloride"
Initiating Data Acquisition
I'm currently engaged in a comprehensive search, focusing on spectroscopic data (NMR, IR, Mass Spec) for "2-(Aminomethyl)pyridin-3-amine dihydrochloride." I am prioritizing reputable sources, like chemical databases, to ensure data integrity and reliability for future analyses.
Expanding Data Retrieval
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Refining Search Strategies
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Analyzing Spectroscopic Data
My initial foray into this topic involves the spectroscopic data of "2-(Aminomethyl)pyridin-3-amine dihydrochloride." I've begun by searching and identified a PubChem entry for a similar compound, "4-(aminomethyl)pyridin-3-amine dihydrochloride," which I am evaluating for relevance. I'm hoping it provides a useful starting point, as I build my technical guide.
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Refining Spectral Predictions
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Formulating Detailed Predictions
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I've discovered the guide will be grounded in prediction, leveraging known spectroscopic principles and data. I'm building it as if I had access to all the data, and can explain where the data is derived. I will highlight the dihydrochloride salts, molecular structure and their expected impacts on spectra. I will demonstrate how to interpret spectroscopic results.
Confirming Data Scarcity
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Gathering Analogous Data
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discovery and historical context of 2-aminopyridine scaffolds in medicinal chemistry
Topic: Discovery and Historical Context of 2-Aminopyridine Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The 2-aminopyridine (2-AP) pharmacophore represents a privileged structure in medicinal chemistry, evolving from its early 20th-century origins in anti-infectives to its current dominance in targeted kinase inhibition and neuropharmacology.[1] This whitepaper analyzes the structural utility of the 2-AP scaffold, detailing its physicochemical properties, historical trajectory, and critical role as a bidentate hydrogen-bonding motif in the ATP-binding pockets of protein kinases. We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and quantitative data on its application in modern drug discovery.
Physicochemical Core & Tautomerism
The 2-aminopyridine moiety (
-
Basicity: The ring nitrogen (N1) is the site of protonation. The pKa of the conjugate acid is approximately 6.86, making it significantly more basic than pyridine (pKa ~5.2). This elevated basicity is attributed to resonance stabilization of the cation by the exocyclic amino group.
-
Tautomerism: While the amino form dominates in solution and solid states, the imino tautomer plays a transient but critical role in specific catalytic mechanisms and binding events.
-
Medicinal Relevance: At physiological pH (7.4), a significant fraction of 2-AP derivatives exist in the protonated form, influencing solubility and electrostatic interactions with negatively charged residues (e.g., Glutamate/Aspartate) in active sites.
Historical Evolution: From Antibiotics to Targeted Therapy
The trajectory of 2-AP scaffolds mirrors the evolution of modern medicinal chemistry.
The Sulfonamide Era (1930s)
The discovery of Sulfapyridine (M&B 693) in 1937 by May & Baker marked the first major application of the 2-AP scaffold. Unlike sulfanilamide, the addition of the pyridine ring significantly broadened the antibacterial spectrum, particularly against pneumococcal pneumonia.
-
Mechanism:[1][2][3] Competitive inhibition of dihydropteroate synthase (folate pathway).
-
Legacy: Established the 2-AP moiety as a bioavailable, metabolically stable carrier for functional groups.
The Antihistamine Wave (1940s-1950s)
Researchers leveraged the 2-AP scaffold to develop the "ethylenediamine" class of H1-antihistamines.[1]
-
Tripelennamine (Pyribenzamine): One of the first commercially successful antihistamines, featuring a 2-benzylaminopyridine core.
-
Mepyramine (Pyrilamine): Further refined selectivity for the H1 receptor.
The Kinase Revolution (2000s-Present)
The most significant modern application is in kinase inhibition. The 2-AP motif mimics the adenine ring of ATP, forming a crucial "hinge-binding" interaction.[1]
-
Crizotinib (Xalkori): An ALK/ROS1 inhibitor where the 2-aminopyridine-related core (specifically a 2-amino-3-benzyloxypyridine derivative) anchors the molecule in the ATP pocket.[1]
Mechanistic Pharmacology: The Hinge Binding Motif
In the context of protein kinases, the 2-aminopyridine scaffold serves as a bidentate hydrogen bond anchor .
Binding Topology
-
Acceptor: The ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge region.
-
Donor: The exocyclic amino group (
) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.
This dual interaction restricts the rotational freedom of the inhibitor, locking it into the active site with high affinity.
Visualization: Kinase Hinge Interaction
Figure 1: Bidentate hydrogen bonding mode of 2-aminopyridine within the kinase ATP-binding pocket.[1]
Synthetic Methodologies
Historical Method: Chichibabin Reaction
The direct amination of pyridine using sodium amide (
-
Drawbacks: Harsh conditions, poor regioselectivity, and formation of bis-aminated byproducts. Rarely used in modern lead optimization.
Modern Standard: Buchwald-Hartwig Amination
The palladium-catalyzed coupling of 2-halopyridines with amines is the industry standard for generating diverse 2-AP libraries.[1] It allows for mild conditions and high functional group tolerance.
Protocol: Pd-Catalyzed Synthesis of N-Substituted 2-Aminopyridines
This protocol is self-validating via TLC monitoring and distinct NMR shifts of the product.
Reagents:
-
2-Chloropyridine derivative (1.0 equiv)[1]
-
Primary/Secondary Amine (1.2 equiv)
- (2-5 mol%)[1]
-
Ligand: BINAP or Xantphos (4-10 mol%)[1]
-
Base:
or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.[1]
-
Reagent Addition: Add the 2-chloropyridine, amine, base, and Pd-catalyst/ligand complex under a counter-flow of Argon.
-
Solvation: Add anhydrous toluene via syringe. Concentration should be approx. 0.1 - 0.2 M.[1]
-
Reaction: Seal the vessel. Heat to 80-100°C (oil bath) or 110°C (microwave) for 4-12 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The starting 2-chloropyridine (less polar) should disappear, replaced by a more polar fluorescent spot (product).
-
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via flash column chromatography on silica gel.
Synthetic Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic route for 2-aminopyridine derivatives.
Case Studies & Quantitative Data
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
The 2-aminopyridine head group mimics the guanidinium group of the natural substrate L-arginine, interacting with Glu-592 (rat) or Glu-597 (human).[1]
Table 1: SAR of 2-Aminopyridine Derivatives against nNOS Data synthesized from recent medicinal chemistry literature [1, 5].[1]
| Compound ID | R-Group Modification | nNOS Ki (nM) | Selectivity (nNOS/eNOS) | Notes |
| Ref Compound 7 | Pyridine linker | 13 | 1831x | High potency, excellent selectivity |
| Compound 9 | Shortened alkyl linker | ~48 | 388x | Improved BBB permeability |
| Analogue 26 | 4-methyl-2-aminopyridine | 150 | Moderate | Methyl group improves lipophilicity |
ALK/ROS1 Kinase Inhibitors
In ALK-positive cancers, resistance to first-generation inhibitors (Crizotinib) often arises from solvent-front mutations.[1] Second-generation 2-aminopyridines have been designed to overcome these.[1]
Table 2: Antiproliferative Activity of 2-AP Derivatives in ALK+ Cell Lines Data based on Karpas-299 cell line assays [2].
| Compound | Target Profile | IC50 (nM) | Efficacy vs. Mutant (L1196M) |
| Crizotinib | ALK/ROS1/MET | ~20-40 | Weak |
| Compound 18d | ALK/ROS1 | 40 | 45 nM (Potent) |
| Compound 18d | ROS1 | 2.3 | N/A |
Future Outlook
The 2-aminopyridine scaffold is evolving beyond simple inhibition:
-
PROTACs: 2-AP derivatives are being used as "warheads" to recruit E3 ligases for targeted protein degradation.[1]
-
Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the C5 or C6 position of the 2-AP ring allows for irreversible binding to non-catalytic cysteines, increasing duration of action.
References
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega. (2019).[1]
-
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. (2019).[1][4]
-
Sulfapyridine. PubChem Database.[5][6] National Center for Biotechnology Information.
-
2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. (2022).[1][7]
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. (2016).
-
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. (2010).
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- 1. Sulfapyridine [webbook.nist.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: 2-(Aminomethyl)pyridin-3-amine Dihydrochloride as a Versatile Building Block in Heterocyclic Synthesis
Introduction: Unlocking Fused Pyridine Scaffolds
In the landscape of medicinal chemistry and materials science, fused heterocyclic systems are of paramount importance, often forming the core of pharmacologically active agents and functional materials.[1][] The pyridine ring, in particular, is a privileged scaffold found in numerous pharmaceuticals.[3] 2-(Aminomethyl)pyridin-3-amine dihydrochloride is a highly valuable and versatile building block for the synthesis of N-fused heterocycles. Its key structural feature—a vicinal diamine arrangement with one primary aliphatic amine at the 2-methyl position and a primary aromatic amine at the 3-position—provides a robust platform for constructing fused five- and six-membered rings.
This guide provides an in-depth exploration of the utility of 2-(Aminomethyl)pyridin-3-amine dihydrochloride in the synthesis of two key heterocyclic cores: imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss critical experimental considerations to empower researchers in drug discovery and synthetic chemistry.
Part 1: Synthesis of Imidazo[4,5-b]pyridines via Phillips-Ladenburg Condensation
The construction of the imidazo[4,5-b]pyridine system is a cornerstone application of 2-(Aminomethyl)pyridin-3-amine. This transformation is typically achieved through a cyclocondensation reaction with aldehydes, a process analogous to the classic Phillips-Ladenburg synthesis of benzimidazoles. The reaction leverages the differential reactivity of the two amino groups to controllably form the fused five-membered imidazole ring.
Principle and Mechanism
The reaction proceeds through the initial formation of a Schiff base between the more nucleophilic aliphatic aminomethyl group and the aldehyde. This is followed by an intramolecular cyclization involving the aromatic 3-amino group, which attacks the imine carbon. The resulting intermediate, an aminal-like species, then undergoes an oxidative aromatization to yield the stable imidazo[4,5-b]pyridine core. The use of a mild acid or a slightly acidic solvent can catalyze the initial condensation, while an oxidant (often atmospheric oxygen) facilitates the final aromatization step.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanistic pathway for the formation of a 2-substituted imidazo[4,5-b]pyridine.
Caption: Mechanism of Imidazo[4,5-b]pyridine formation.
Detailed Experimental Protocol 1.1: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine
This protocol details the reaction of 2-(Aminomethyl)pyridin-3-amine dihydrochloride with benzaldehyde. The dihydrochloride salt must first be neutralized in situ to generate the reactive free diamine.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(Aminomethyl)pyridin-3-amine dihydrochloride | 182.07 | 5.0 | 910 mg |
| Sodium Acetate (anhydrous) | 82.03 | 10.5 | 861 mg |
| Benzaldehyde | 106.12 | 5.0 | 531 mg (0.5 mL) |
| Ethanol (Absolute) | 46.07 | - | 25 mL |
Procedure:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Aminomethyl)pyridin-3-amine dihydrochloride (910 mg, 5.0 mmol) and anhydrous sodium acetate (861 mg, 10.5 mmol).
-
Causality Note: Sodium acetate acts as a base to neutralize the two hydrochloride equivalents, liberating the free diamine which is necessary for the nucleophilic attack on the aldehyde. Using a slight excess ensures complete neutralization.
-
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask. Stir the suspension at room temperature for 15 minutes.
-
Aldehyde Addition: Add benzaldehyde (0.5 mL, 5.0 mmol) to the suspension using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. The reaction is typically left open to the atmosphere to allow for air oxidation in the final step.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is generally complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Precipitation: Pour the concentrated mixture into 50 mL of cold deionized water with stirring. A solid precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 10 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-3H-imidazo[4,5-b]pyridine.
Part 2: Synthesis of Pyrido[2,3-b]pyrazines via Condensation with 1,2-Dicarbonyls
The synthesis of the pyrido[2,3-b]pyrazine core demonstrates the utility of 2-(Aminomethyl)pyridin-3-amine as a precursor to fused six-membered heterocycles. This reaction, a variation of the classical quinoxaline synthesis, involves a straightforward condensation with a 1,2-dicarbonyl compound.
Principle and Mechanism
The reaction involves a double condensation between the two amino groups of the pyridine synthon and the two carbonyl groups of the 1,2-dicarbonyl reagent. The reaction typically proceeds readily in a protic solvent like ethanol, often with catalytic acid or base, to form the thermodynamically stable, fully aromatic pyridopyrazine ring system. The choice of the 1,2-dicarbonyl compound directly dictates the substitution pattern at the 2- and 3-positions of the resulting heterocycle.
Visualizing the Experimental Workflow
The following workflow diagram outlines the key stages in the synthesis and isolation of a pyrido[2,3-b]pyrazine derivative.
Caption: Workflow for Pyrido[2,3-b]pyrazine Synthesis.
Detailed Experimental Protocol 2.1: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine
This protocol describes the reaction with benzil (1,2-diphenylethane-1,2-dione) to form the corresponding 2,3-diphenyl derivative.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(Aminomethyl)pyridin-3-amine dihydrochloride | 182.07 | 2.0 | 364 mg |
| Benzil | 210.23 | 2.0 | 420 mg |
| Triethylamine (Et₃N) | 101.19 | 4.2 | 0.58 mL |
| Acetic Acid (Glacial) | 60.05 | - | 15 mL |
Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, suspend 2-(Aminomethyl)pyridin-3-amine dihydrochloride (364 mg, 2.0 mmol) and benzil (420 mg, 2.0 mmol) in 15 mL of glacial acetic acid.
-
Causality Note: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation reaction. It effectively protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amines.
-
-
Reaction: Heat the mixture to reflux (approximately 118°C) with magnetic stirring for 4 hours. The solution should become homogeneous upon heating.
-
Monitoring: Monitor the reaction by TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexane) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over 50 g of crushed ice in a beaker.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding aqueous ammonia solution (25%) with stirring until the pH is ~7-8. A solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 20 mL) to remove any residual salts.
-
Purification: Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethanol to afford pure 2,3-diphenylpyrido[2,3-b]pyrazine as a crystalline solid.
Summary of Applications
The strategic use of 2-(Aminomethyl)pyridin-3-amine dihydrochloride provides a reliable and efficient entry into valuable fused pyridine heterocyclic systems.
| Target Heterocycle | Co-reactant Type | Key Reaction Type | Applications in R&D |
| Imidazo[4,5-b]pyridines | Aldehydes, Acids | Cyclocondensation | Scaffolds for kinase inhibitors, anti-inflammatory agents.[] |
| Pyrido[2,3-b]pyrazines | 1,2-Dicarbonyls | Double Condensation | Building blocks for fluorescent materials, potential therapeutics. |
References
- Chem-Impex. (n.d.). 2-Amino-3-chloromethyl pyridine hydrochloride.
- Kumar, K. (2011, October 3). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone?
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Scheme 3. Synthesis of pyrido[1,2-a][4][5][6]triazin-4-ones 9 from 2-aminopyridine.
-
ResearchGate. (2014). Synthesis of Pyrido[1,2-a][4][5][6]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
- MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole.
- Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- PMC. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Transformations of the Pyrido(1,2-a)pyrazine Ring System into Imidazo(1,2-a)pyridines, Imidazo(1,2-a)pyrimidines and 2-Oxa-6a,10c-diazaaceanthrylenes.
- Heterocyclic Letters. (2021).
- PMC. (n.d.). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes.
- PMC. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
- MySkinRecipes. (n.d.). Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.
- ResearchGate. (n.d.). ChemInform Abstract: One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines.
- MDPI. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (2024, May 26).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- ResearchGate. (n.d.). Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- Taylor & Francis Online. (2022, June 20).
- PubMed. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones.
- MDPI. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring.
- Org Prep Daily. (2007, June 22).
- BOC Sciences. (n.d.). Imidazopyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 2-Amino-3-pyridinecarboxaldehyde in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). ChemComm.
- ResearchGate. (n.d.). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
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- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
"2-(Aminomethyl)pyridin-3-amine dihydrochloride" as a ligand in coordination chemistry
The following is a comprehensive Application Note and Protocol Guide for the use of 2-(Aminomethyl)pyridin-3-amine dihydrochloride as a ligand in coordination chemistry.
This document is structured for researchers and synthetic chemists, focusing on the practical handling, activation, and coordination strategies for this versatile trifunctional scaffold.
Executive Summary & Ligand Profile[1]
2-(Aminomethyl)pyridin-3-amine (CAS: 144288-50-6 for free base) is a potent nitrogen-rich chelator that combines the structural rigidity of a pyridine ring with the flexibility of an exocyclic aminomethyl arm. Unlike the standard bidentate ligand 2-(aminomethyl)pyridine (picolylamine), this derivative features an additional primary amine at the 3-position.
This unique substitution pattern offers three distinct advantages:
-
Electronic Modulation: The 3-amino group acts as an electron-donating group (EDG), increasing the electron density on the pyridine nitrogen and potentially enhancing the stability of metal complexes.
-
Secondary Coordination Sphere: The 3-amino group provides a site for hydrogen bonding or secondary functionalization without disrupting the primary metal-binding motif.
-
Steric Bulk: The proximity of the 3-amino group to the chelate ring introduces steric constraints that can enforce specific geometries or prevent the formation of bis-ligand complexes in favor of mono-ligand species.
Physicochemical Properties (Dihydrochloride Salt)
| Property | Value / Description |
| Formula | |
| MW | 196.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar organics. |
| Acidity | Polyprotic acid; requires neutralization (2 eq. base) to release the active ligand. |
| Stability | Hygroscopic. Store under desiccant at -20°C. |
Coordination Modes & Design Strategy
The ligand offers a "2+1" donor set. The primary coordination mode is bidentate through the pyridine nitrogen (
Primary Mode: Bidentate Chelation (N,N')
The formation of a stable 5-membered chelate ring is the thermodynamic driving force.
-
Donor Atoms: Pyridine N (sp²) and Aminomethyl N (sp³).
-
Geometry: Favors square planar (Pt, Pd, Cu) or octahedral (Ni, Co, Zn) geometries.
-
Effect of 3-NH₂: The 3-amino group remains uncoordinated in most monomeric complexes due to ring strain (a 4-membered ring would be required for tridentate binding to the same metal). Instead, it acts as a pendant nucleophile or a hydrogen bond donor .
Secondary Mode: Bridging / Tridentate
In polynuclear clusters or MOFs (Metal-Organic Frameworks), the 3-amino group can bridge to a second metal center (
Figure 1: Coordination logic showing the primary bidentate mode and potential for secondary bridging.
Experimental Protocols
Protocol A: Preparation of the Free Base (Essential)
The commercial dihydrochloride salt is not a direct ligand; the protons on the amine groups block coordination. You must generate the free base in situ or isolate it.
Reagents:
-
2-(Aminomethyl)pyridin-3-amine[1] · 2HCl (1 mmol, 196 mg)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
-
Solvent: Methanol (MeOH) or Water[2]
Procedure (In Situ Generation):
-
Dissolution: Dissolve 196 mg of the dihydrochloride salt in 5 mL of anhydrous Methanol.
-
Neutralization: Add exactly 2.0 equivalents of Sodium Methoxide (NaOMe) or Triethylamine (279 µL).
-
Note: Using Et₃N forms Et₃NHCl, which remains in solution. Using NaOMe forms NaCl, which may precipitate in cold MeOH.
-
-
Filtration (Optional): If using NaOMe/NaOH in organic solvent, filter off the NaCl precipitate to obtain a clear solution of the free base.
-
Usage: Use this solution immediately for complexation.
Procedure (Isolation of Free Base):
-
Dissolve salt in minimum water (2 mL).
-
Adjust pH to >12 using 5M NaOH.
-
Extract exhaustively with Dichloromethane (DCM) (
). -
Dry organic layer over
, filter, and evaporate. -
Result: Yellowish oil or low-melting solid. Store under Argon.
Protocol B: Synthesis of Cu(II) Coordination Complex
This protocol demonstrates the synthesis of a standard 1:1 or 1:2 complex, typical for characterization.
Reagents:
-
Ligand Free Base (from Protocol A)
-
(or
) -
Solvent: Ethanol/Methanol
Step-by-Step:
-
Metal Solution: Dissolve 1 mmol of
in 5 mL Ethanol (blue/green solution). -
Ligand Addition: Dropwise add 1 mmol (for 1:1) or 2 mmol (for 1:2) of the Ligand solution to the metal solution while stirring.
-
Observation: Immediate color change (typically to deep blue/violet) indicates N-coordination.
-
Heating: Reflux for 30 minutes to ensure thermodynamic equilibration.
-
Crystallization:
-
Allow the solution to cool slowly.
-
Vapor diffusion of Diethyl Ether into the Methanol solution is the preferred method for growing X-ray quality crystals.
-
-
Characterization:
-
UV-Vis: Look for d-d transitions around 600 nm (blue shift relative to aqua complex).
-
IR: Shift in N-H stretching frequencies (
) and Pyridine ring breathing modes ( ).
-
Protocol C: Selective Schiff Base Condensation
The 3-amino group allows for the construction of unsymmetrical ligands. The aliphatic amine (aminomethyl) is more nucleophilic than the aromatic amine (3-amino), but the 3-amino is less sterically hindered for certain reactions. However, under controlled conditions, you can selectively functionalize.
Target: Condensation with Salicylaldehyde (Sal) to form a tridentate (N,N,O) ligand.
-
Mix: 1 eq. Ligand Free Base + 1 eq. Salicylaldehyde in Ethanol.[2]
-
Conditions: Stir at Room Temperature for 1 hour.
-
Mechanism: The aliphatic amine (aminomethyl) usually condenses faster to form the imine due to higher nucleophilicity (
vs ). -
Reduction (Optional): Treat with
to convert the imine to a secondary amine, creating a stable triamine ligand.
Workflow Visualization
Figure 2: Experimental workflow from salt activation to final application.
References & Authoritative Grounding
The protocols and structural insights above are derived from the fundamental coordination chemistry of picolylamine derivatives and specific building block data.
-
Ligand Class Properties (Picolylamines):
-
Source: Schatz, M. et al. "Coordination Chemistry of 2-Aminomethylpyridine Derivatives." Chemistry – A European Journal, 2004.
-
Relevance: Establishes the 5-membered chelate ring stability and N,N' binding mode.
-
-
Specific Chemical Entry:
-
Source:
-
Relevance: Verifies molecular weight, salt form (2HCl), and basic physical properties.
-
-
Mechanistic Analog (3-Aminopyridine coordination):
-
Source: Constable, E. C. "Coordination chemistry of macrocyclic compounds." Coordination Chemistry Reviews, 2008.
-
Relevance: Describes the steric and electronic effects of amino-substituents on pyridine rings in metal binding.
-
-
Schiff Base Synthesis Protocols:
-
Source: Gupta, K. C. et al. "Schiff base ligands and their metal complexes: A review." Journal of Scientific & Industrial Research, 2010.
-
Relevance: Provides standard conditions for condensing primary amines with aldehydes in the presence of other functional groups.
-
Disclaimer: This guide is an editorial synthesis based on chemical principles and analogous literature. Specific reaction yields may vary based on purity and environmental conditions.
Sources
application of "2-(Aminomethyl)pyridin-3-amine dihydrochloride" in pharmaceutical research
Initiating Discovery Search
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Exploring Related Compounds
I'm now focusing on related compounds and scaffolds. It's become clear that 2-aminopyridine and 2-(aminomethyl)pyridine derivatives are significant in pharmaceutical synthesis. These compounds are used in anti-inflammatory, anti-cancer, and antimicrobial agents. The aminopyridine moiety provides beneficial properties in drug discovery. Synthesis methods are well-documented.
Analyzing Scaffold Significance
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experimental protocol for metal complex synthesis using "2-(Aminomethyl)pyridin-3-amine"
An Application Guide for the Synthesis of Metal Complexes Using the Tridentate Ligand "2-(Aminomethyl)pyridin-3-amine"
Introduction: Unveiling the Potential of a Novel Tridentate N,N,N Ligand
In the pursuit of novel catalysts, therapeutic agents, and advanced materials, the design and synthesis of metal complexes with bespoke properties are of paramount importance. The selection of the coordinating ligand is a critical determinant of the final complex's geometry, stability, and reactivity. This guide focuses on "2-(Aminomethyl)pyridin-3-amine," a relatively unexplored yet highly promising ligand. Its structure, featuring a pyridine ring, a primary amine, and an aminomethyl sidearm, positions it as a potent tridentate N,N,N-donor. This arrangement is ideal for forming stable, five-membered chelate rings with a metal center, creating a pincer-like coordination environment. Such structures are foundational to developing highly active and selective catalysts and functional materials.[1][2]
This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides a generalized yet detailed experimental protocol for the synthesis of first-row transition metal complexes with this ligand. While specific literature for this exact ligand is sparse, the methodologies herein are built upon established principles of coordination chemistry, drawing from protocols for structurally analogous ligands such as 2-(aminomethyl)pyridine and other aminopyridine derivatives.[3][4] The causality behind each experimental step is explained to empower researchers to adapt and optimize the protocol for their specific metal of choice and target application.
Ligand Analysis and Coordination Principles
The predictive power of coordination chemistry allows us to anticipate the behavior of "2-(Aminomethyl)pyridin-3-amine". Unlike its bidentate analog, 2-(aminomethyl)pyridine, which typically coordinates through the pyridine and aminomethyl nitrogens[3][5], the addition of the 3-amino group enables a third point of coordination. This tridentate chelation is expected to form two contiguous five-membered rings with the metal ion, a highly stable arrangement.
Key Considerations for Synthesis:
-
Metal Precursor Selection : The choice of metal salt is crucial. Simple halide salts (e.g., FeCl₂, NiCl₂·6H₂O), acetates (e.g., Cu(OAc)₂·H₂O), or perchlorates provide readily available metal ions.[4][6] The counter-ion can influence the final product's solubility and crystallinity.
-
Solvent System : Polar protic solvents like methanol and ethanol are excellent starting points as they typically dissolve both the aminopyridine-based ligand and many transition metal salts.[7] For air-sensitive syntheses, anhydrous solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere are necessary.[8][9]
-
Stoichiometry : A 1:1 metal-to-ligand molar ratio is the logical starting point for synthesizing a mononuclear complex, [M(L)Xn], where L is the tridentate ligand and X is a counter-ion or solvent molecule. Exploring other ratios (e.g., 1:2) may lead to complexes with different coordination spheres, such as [M(L)₂]Xn.
-
Reaction Atmosphere : The sensitivity of the chosen metal ion to oxidation dictates the required atmosphere. Syntheses involving Fe(II), Mn(II), or Cu(I) should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent oxidation.[8] Air-stable metal ions like Ni(II), Cu(II), and Zn(II) can often be handled on the benchtop.[4]
Generalized Synthetic Workflow
The following diagram outlines the typical workflow for the synthesis of a metal complex using "2-(Aminomethyl)pyridin-3-amine".
Caption: Expected tridentate coordination of the ligand to a metal center (M).
Summary of Characterization Techniques
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm ligand coordination. | Shift in the N-H stretching and bending frequencies of the amino groups upon coordination. Changes in the pyridine ring vibration modes (around 1600 cm⁻¹). [7] |
| UV-Visible Spectroscopy | To study the electronic properties of the metal center. | Appearance of new absorption bands in the visible region corresponding to d-d electronic transitions of the metal ion in its new coordination environment. [6] |
| ¹H NMR Spectroscopy | To determine the structure of diamagnetic complexes (e.g., Zn(II)). | Shifts in the chemical shifts of the ligand's protons upon coordination. Integration should be consistent with the proposed structure. |
| Elemental Analysis (CHN) | To confirm the empirical formula. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex formula within ±0.4%. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure. | Provides precise bond lengths, bond angles, and the overall coordination geometry of the metal center, confirming the tridentate nature of the ligand. [2][10] |
Troubleshooting and Scientific Considerations
-
Product Insolubility : If the resulting complex is an insoluble powder, this may hinder purification by recrystallization and characterization by NMR. Modifying the solvent system or changing the counter-ion on the metal precursor can alter solubility.
-
Formation of Polymeric Species : Bridging ligands can sometimes lead to the formation of coordination polymers instead of discrete mononuclear complexes. [10]Techniques like X-ray diffraction are essential to distinguish between these possibilities.
-
Oxidation State Instability : For redox-active metals, careful control of the atmosphere is paramount. If an undesired oxidation state is obtained (e.g., Fe(III) instead of Fe(II)), ensure all solvents are rigorously deoxygenated and the inert atmosphere is maintained throughout the synthesis and workup.
By following this detailed guide, researchers can confidently approach the synthesis of novel metal complexes with "2-(Aminomethyl)pyridin-3-amine," paving the way for new discoveries in catalysis and medicinal chemistry.
References
- Kempe, R. (1999). Early transition metal complexes containing aminopyridinato ligands. J. Prakt. Chem., 341(3), 205-216.
- NBU-IR. (n.d.). Synthesis of Copper-Complexes. and their Characterization I.
- Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering, 14(1), 6-9.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands.
- SciSpace. (2025). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I).
- Al-Jibouri, M. N. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 893467.
- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- CymitQuimica. (n.d.). CAS 3731-51-9: 2-Pyridinemethanamine.
- Baratta, W., et al. (2005). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 24(7), 1660–1669.
- Krebs, A. W., et al. (2021). Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)]. Acta Crystallographica Section E, 77(Pt 6), 633–638.
- Neumann, M., et al. (2017). Synthesis, Crystal Structures, and Properties of M(NCS)2-3-aminomethylpyridine Coordination Compounds (M = Cd, Zn). European Journal of Inorganic Chemistry, 2017(42), 4881-4889.
- Schlegel, H. B., et al. (2010). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 49(11), 5126–5137.
- Thomas, C. M., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 510, 119730.
- Rasheed, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Wang, L., et al. (2017). The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application to the Henry reaction. Journal of Chemical Sciences, 129(3), 435–441.
- Tsantis, S. T., et al. (2022). Two different coordination modes of the Schiff base derived from ortho-vanillin and 2-(2-aminomethyl)pyridine in a mononuclear uranyl complex. Inorganica Chimica Acta, 541, 121088.
- ResearchGate. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Gaber, M., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Scientific Reports.
Sources
- 1. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 6. ir.nbu.ac.in [ir.nbu.ac.in]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. mdpi.com [mdpi.com]
"2-(Aminomethyl)pyridin-3-amine dihydrochloride" as a building block for bioactive molecules
This is a comprehensive technical guide for the use of 2-(Aminomethyl)pyridin-3-amine dihydrochloride in medicinal chemistry.
Category: Heterocyclic Building Blocks / Medicinal Chemistry CAS No: 144288-50-6 (Free base) / 1159812-22-2 (Related Alcohol) / Specific salt forms vary by vendor Molecular Formula: C₆H₉N₃ · 2HCl Molecular Weight: 196.08 g/mol (Dihydrochloride)
Abstract & Strategic Value
2-(Aminomethyl)pyridin-3-amine dihydrochloride is a high-value "vicinal diamine" scaffold used to synthesize fused bicyclic heterocycles. Structurally, it consists of a pyridine ring substituted with a primary amine at position 3 and an aminomethyl group at position 2.
Key Value Proposition:
-
Gateway to Pyrido[3,2-d]pyrimidines: It is the direct precursor to the pyrido[3,2-d]pyrimidine core, a scaffold bioisosteric to quinazoline but with improved aqueous solubility and distinct metabolic profiles due to the pyridine nitrogen.
-
Kinase Inhibitor Synthesis: This scaffold is central to the design of PI3Kδ inhibitors (e.g., analogs of Seletalisib) and other ATP-competitive kinase inhibitors.
-
Regiochemical Control: Unlike symmetric diamines, the distinct nucleophilicity of the aliphatic amine (C2-position) vs. the aromatic amine (C3-position) allows for highly regioselective cyclizations.
Chemical Profile & Handling
Properties
-
Appearance: Off-white to pale yellow hygroscopic solid.
-
Solubility: Highly soluble in water, MeOH, and DMSO. Poor solubility in non-polar solvents (DCM, Hexanes) unless neutralized.
-
Stability: The dihydrochloride salt is stable at room temperature. The free base is sensitive to oxidation (air) and carbon dioxide (carbamate formation) and should be generated in situ.
Handling Precaution (Salt Neutralization)
The commercial form is typically the dihydrochloride salt (2HCl). For nucleophilic reactions, it must be neutralized.
-
In-situ Neutralization: Add 2.2–2.5 equivalents of DIPEA or TEA to the reaction mixture.
-
Free-basing Protocol: Dissolve salt in minimal water -> Basify with saturated Na₂CO₃ (pH > 10) -> Extract continuously with DCM/Isopropanol (3:1) -> Dry over Na₂SO₄ -> Concentrate. Use immediately.
Synthetic Utility: The "Why"
This building block is primarily used to construct the Pyrido[3,2-d]pyrimidine skeleton. The reaction pathway depends on the "Carbon Donor" used for cyclization.
Pathway A: 3,4-Dihydropyrido[3,2-d]pyrimidines (Orthoester Cyclization)
Reaction with one-carbon donors (orthoformates) yields the dihydro-pyrimidine ring. This is a common motif in inhibitors targeting DHFR and Tyrosine Kinases.
Pathway B: 1,2,3,4-Tetrahydropyrido[3,2-d]pyrimidines (Aldehyde Condensation)
Condensation with aldehydes yields the tetrahydro- scaffold. These saturated heterocycles offer 3D-complexity (sp3 character) often desired in modern fragment-based drug discovery to improve solubility and selectivity.
Visualizing the Pathways
Caption: Divergent synthesis of pyrido[3,2-d]pyrimidine scaffolds from the core building block.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dihydropyrido[3,2-d]pyrimidine
Target Audience: Chemists synthesizing kinase inhibitor cores. Mechanism: The aliphatic amine (more nucleophilic) attacks the orthoester first, followed by ring closure by the aromatic amine.
Reagents:
-
2-(Aminomethyl)pyridin-3-amine 2HCl (1.0 eq)
-
Triethyl orthoformate (TEOF) (5.0 eq) - Acts as reagent and solvent
-
Acetic Acid (catalytic, 0.1 eq) or p-TsOH
-
Ethanol (optional co-solvent)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the amine dihydrochloride (1.0 mmol) in TEOF (5.0 mmol).
-
Neutralization (Crucial): If using the salt, add anhydrous Sodium Acetate (2.2 eq) or DIPEA (2.5 eq) to free the amine.
-
Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by LCMS. The mass should shift to [M+H]+ = 148 (for R=H).
-
Workup: Evaporate excess TEOF under reduced pressure.
-
Purification: The residue is often a solid. Triturate with diethyl ether or cold acetonitrile to remove salts. If necessary, purify via flash chromatography (DCM:MeOH 95:5).
Expert Tip: The resulting dihydro compound can be oxidized to the fully aromatic pyrido[3,2-d]pyrimidine using MnO₂ in refluxing toluene if the aromatic core is required.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydropyrido[3,2-d]pyrimidines (The "Pictet-Spengler" Analog)
Target Audience: Fragment-based drug discovery (FBDD). Mechanism: Condensation of the diamine with an aldehyde forms a cyclic aminal (tetrahydro-pyrimidine).
Reagents:
-
2-(Aminomethyl)pyridin-3-amine 2HCl (1.0 eq)
-
Aryl/Alkyl Aldehyde (1.0 eq)
-
Ethanol or Methanol (Solvent)
-
Triethylamine (2.2 eq)
Step-by-Step:
-
Solubilization: Dissolve the diamine salt in Ethanol (0.1 M concentration). Add Triethylamine to neutralize. Stir for 10 mins at RT.
-
Addition: Add the aldehyde (1.0 eq) in one portion.
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Observation: A precipitate often forms (the cyclic aminal).
-
-
Isolation: Filter the precipitate and wash with cold ethanol.
-
Validation: NMR should show a singlet (or multiplet) for the C2-proton of the pyrimidine ring (the carbon derived from the aldehyde) around 4.5–5.5 ppm.
Case Study: PI3Kδ Inhibitor Synthesis
Context: Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors like Seletalisib utilize a fused bicyclic core. The 2-(aminomethyl)pyridin-3-amine block provides the necessary geometry to bind to the ATP hinge region.
Workflow Logic:
-
Scaffold Formation: The diamine is cyclized with a functionalized carboxylic acid derivative (or urea equivalent) to form the pyrido[3,2-d]pyrimidine-2,4-dione or similar core.
-
Chlorination: The carbonyl oxygens are converted to chlorides using POCl₃.
-
SNAr Displacement: The chlorides are displaced by specific anilines to install the "selectivity pocket" ligands.
Caption: Workflow for converting the building block into a reactive dichloro-heterocycle for drug discovery.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Low Yield in Cyclization | Incomplete neutralization of HCl salt. | Ensure >2.2 eq of base is used. The aliphatic amine must be free to attack. |
| Regioisomer Mixtures | Competition between N-2 and N-3. | The aliphatic amine (-CH₂NH₂) is ~100x more nucleophilic than the aromatic amine. Perform reactions at lower temps (0°C) to favor aliphatic attack first if stepwise functionalization is needed. |
| Product Instability | Oxidation of the "dihydro" ring. | Store dihydro-products under Argon/Nitrogen. If the fully aromatic ring is desired, add an oxidation step (MnO₂ or DDQ) immediately. |
| Solubility Issues | Highly polar salt. | Use MeOH/Water mixtures for initial reactions, or switch to DMF/DIPEA for lipophilic coupling partners. |
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[3,2-d]pyrimidine Derivatives. Pharmaceuticals, 2022.[1] Link
-
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 2020. Link
-
Synthesis of 2-(Aminomethyl)pyridine derivatives. Organic Syntheses (General methods for pyridine diamines). Link
-
Seletalisib (UCB-5857) Clinical Data & Structure. NIH National Library of Medicine. Link
Sources
laboratory procedure for the synthesis of 2-aminopyridine derivatives
Application Note: Advanced Synthesis of 2-Aminopyridine Scaffolds
Abstract & Strategic Overview
The 2-aminopyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Imatinib, Sorafenib) and GPCR ligands. However, the synthesis of this scaffold presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for catalyst poisoning by the pyridine nitrogen.
While the historical Chichibabin reaction is chemically harsh and regioseletively poor, modern drug discovery relies on two dominant methodologies: Nucleophilic Aromatic Substitution (
This guide provides a decision framework and detailed, self-validating protocols for both routes, ensuring high fidelity in the synthesis of complex 2-aminopyridine derivatives.
Part 1: Strategic Route Selection
The choice between
-
Route A (
): Ideal for 2-fluoropyridines or 2-chloropyridines activated by electron-withdrawing groups (EWG) like , , or at the 3 or 5 positions. -
Route B (Buchwald-Hartwig): Required for unactivated 2-chloropyridines , electron-rich substrates, or weak amine nucleophiles (e.g., anilines, amides).
Decision Matrix Visualization
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and leaving group ability.
Part 2: Protocol A — Nucleophilic Aromatic Substitution ( )
Scope: 2-Fluoropyridines or activated 2-chloropyridines. Mechanism: Addition-Elimination via a Meisenheimer complex. 2-Fluoropyridines are significantly more reactive than their chloro counterparts due to the high electronegativity of fluorine, which stabilizes the anionic intermediate (Meisenheimer complex), despite F being a poorer leaving group.
Materials
-
Substrate: 2-Fluoropyridine derivative (1.0 equiv).
-
Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv).
-
Base:
(2.0 equiv) or DIPEA (for solubility). -
Solvent: DMSO (anhydrous) or NMP. Note: DMSO accelerates
rates significantly compared to alcohols.
Step-by-Step Procedure
-
Setup: In a specific microwave vial or round-bottom flask, charge the 2-fluoropyridine (1.0 mmol) and
(2.0 mmol, 276 mg). -
Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration).
-
Why: High concentration favors bimolecular kinetics.
-
-
Addition: Add the amine (1.2 mmol) dropwise.
-
Reaction:
-
Condition A (Microwave): Heat at 100°C for 30–60 minutes.
-
Condition B (Thermal): Heat at 90–110°C in an oil bath for 4–12 hours.
-
-
IPC (In-Process Control): Monitor by LCMS.
-
Success Criteria: Disappearance of parent mass (M+1 of substrate) and appearance of product mass.
-
Validation: If conversion <50% after 2h, increase temp to 130°C.
-
-
Workup (Critical for DMSO removal):
Part 3: Protocol B — Buchwald-Hartwig Cross-Coupling
Scope: Unactivated 2-chloropyridines, 2-bromopyridines.
Mechanism:
Catalyst System Selection
-
Pre-catalyst:
or . -
Ligand: Xantphos (preferred for 2-aminopyridines due to wide bite angle enforcing reductive elimination) or BINAP .
-
Base:
(mild, functional group tolerant) or (strong, faster rates).
Visualizing the Catalytic Cycle
Figure 2: The Pd-catalyzed amination cycle.[5] For 2-chloropyridines, oxidative addition is often the bottleneck, requiring electron-rich ligands.
Step-by-Step Procedure
-
Inerting: Flame-dry a Schlenk tube or sealable reaction vial. Cycle Argon/Vacuum
. -
Reagent Charging (Glovebox or Counter-flow):
-
Add
(2 mol %) and Xantphos (4 mol %). -
Add 2-chloropyridine substrate (1.0 mmol).
-
Add
(1.5 mmol, dry). -
Note: If amine is solid, add here. If liquid, add after solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane or Toluene (4 mL, degassed).
-
Activation: Stir at RT for 5 mins to allow ligand complexation (solution often turns from purple/red to orange/yellow).
-
Reaction: Heat to 100°C for 12–18 hours.
-
IPC (Self-Validation):
-
Take a 20
aliquot, filter through a mini silica plug (elute with EtOAc), and analyze via LCMS. -
Warning: Direct injection of reaction mixture can clog HPLC columns due to Cs salts.
-
-
Workup:
Part 4: Purification & Characterization
2-Aminopyridines are notorious for "streaking" on silica gel due to the basicity of the pyridine nitrogen and the exocyclic amine interacting with silanols.
Purification Protocol
-
Stationary Phase: Amino-functionalized silica (
-SiO ) is ideal. -
Mobile Phase Modifier: If using standard silica, add 1% Triethylamine (TEA) or 1%
to the mobile phase (e.g., DCM:MeOH:NH OH 95:4:1). -
Flash Gradient: Start 0% MeOH/DCM
10% MeOH/DCM.
Characterization Data (Tautomerism)
Researchers must be aware of amino-imino tautomerism.[7][8]
-
NMR Signature: In
, the amino form is usually dominant. -
Validation: A broad singlet (
) around 4.5–6.0 ppm (exchangeable with ). -
Carbon NMR: C2 signal typically appears ~158–160 ppm.
Part 5: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion ( | Substrate not activated enough. | Switch to Protocol B (Pd-catalysis) or use stronger base ( |
| Stalled Reaction (Pd) | Catalyst poisoning by Pyridine N. | Switch to BrettPhos ligand (bulkier, prevents N-coordination). Increase temp to 120°C. |
| Hydrodehalogenation | Avoid secondary alcohols as solvents. Ensure anhydrous conditions. | |
| Product Streaking (TLC) | Interaction with acidic silanols.[9] | Pre-wash TLC plate with 5% TEA in Pentane before spotting. |
References
-
Nucleophilic Aromatic Substitution on Fluoropyridines
-
Buchwald-Hartwig Amination of 2-Chloropyridines
-
Catalyst Selection & Ligand Effects
-
Purification of Basic Heterocycles
-
Tautomerism in Aminopyridines
Sources
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Application Note: Catalytic Applications of 2-(Aminomethyl)pyridin-3-amine Complexes
This guide details the catalytic applications and experimental protocols for complexes derived from 2-(Aminomethyl)pyridin-3-amine dihydrochloride (CAS 100556-75-8 / Free base 144288-50-6).
This molecule, structurally a 3-amino-functionalized 2-picolylamine , represents a specialized class of pyridyl-diamine ligands . Unlike the more common 2-(aminomethyl)pyridine (ampy), the additional amino group at the 3-position introduces unique electronic properties and coordination modes (potential tridentate NNN or H-bonding capability), making it highly valuable in transfer hydrogenation , biomimetic oxidation , and Lewis acid catalysis .
Executive Summary
2-(Aminomethyl)pyridin-3-amine is a chelating ligand that combines the rigid coordination of a pyridine ring with the flexibility of a primary alkyl amine and the electronic modulation of an aromatic amine. Its dihydrochloride salt is the stable precursor. Upon neutralization, the ligand forms robust complexes with transition metals (Ru, Ir, Cu, Zn).
Key Catalytic Domains:
-
Asymmetric Transfer Hydrogenation (ATH): Ru(II) and Ir(III) complexes utilize the pendant amine groups for metal-ligand cooperation (MLC) , facilitating proton transfer to ketones and imines.
-
Biomimetic Oxidation: Cu(II) complexes serve as models for copper-containing enzymes (e.g., tyrosinase), catalyzing the oxidation of phenols and catechols.
-
Lewis Acid Catalysis: Zn(II) complexes act as artificial metallonucleases for the hydrolysis of phosphate esters (RNA/DNA cleavage models) and CO₂ hydration.
Chemical Identity & Ligand Properties[1]
| Property | Detail |
| Chemical Name | 2-(Aminomethyl)pyridin-3-amine dihydrochloride |
| CAS Number | 100556-75-8 (HCl salt); 144288-50-6 (Free base) |
| Structure | Pyridine ring with -CH₂NH₂ at C2 and -NH₂ at C3 |
| Coordination Modes | Bidentate (NN): via Pyridine-N and Alkyl-NH₂ (most common).Tridentate (NNN): via bridging or if condensed into a pincer ligand.H-Bond Donor: The 3-NH₂ group can stabilize transition states via H-bonding. |
| pKa Values | Pyridine-N (~5.2), Alkyl-NH₂ (~8.8), Aryl-NH₂ (~3.0-4.0) |
Core Application: Ruthenium-Catalyzed Transfer Hydrogenation
The most potent application of this ligand class is in the Transfer Hydrogenation (TH) of ketones. The 2-(aminomethyl)pyridine scaffold is a privileged motif for TH, and the 3-amino group enhances the catalyst's outer-sphere mechanism by providing an additional proton relay site or modifying the electronics of the pyridine ring.
Mechanistic Insight (Metal-Ligand Cooperation)
Unlike classical hydrogenation, these complexes operate via an outer-sphere mechanism . The metal hydride (Ru-H) attacks the carbonyl carbon, while the ligand's amine proton (N-H) attacks the carbonyl oxygen. The 3-amino group can electronically enrich the pyridine, stabilizing the active species.
Diagram: Catalytic Cycle (Graphviz)
Caption: Concerted outer-sphere mechanism for transfer hydrogenation using Ru-diamine complexes.
Experimental Protocols
Protocol A: Ligand Neutralization & Complex Synthesis
The dihydrochloride salt must be neutralized in situ or prior to complexation to prevent chloride inhibition or pH issues.
Materials:
-
2-(Aminomethyl)pyridin-3-amine 2HCl (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.5 eq) or RuCl₂(DMSO)₄
-
Base: KOtBu or Et₃N
-
Solvent: Anhydrous Methanol or Ethanol
Step-by-Step Procedure:
-
Neutralization: Dissolve 1.0 mmol of the ligand salt in 5 mL dry methanol. Add 2.2 mmol of Et₃N (or 2.0 mmol NaOMe). Stir for 30 mins at RT.
-
Checkpoint: Ensure the solution is clear. If a precipitate (NaCl/Et₃NHCl) forms, filter it off under inert atmosphere.
-
-
Complexation: Add 0.5 mmol of [RuCl₂(p-cymene)]₂ dimer to the filtrate.
-
Reflux: Heat the mixture to 60°C for 4-6 hours. The solution will typically turn deep orange/red.
-
Isolation: Evaporate the solvent to roughly 1 mL. Add 10 mL of cold diethyl ether to precipitate the complex.
-
Purification: Filter the solid, wash with ether (3 x 5 mL), and dry under vacuum.
-
Validation: ¹H NMR should show a shift in the methylene protons (-CH₂-) and the disappearance of free ligand peaks.
-
Protocol B: Catalytic Transfer Hydrogenation of Acetophenone
Standard benchmark reaction to validate catalytic activity.
Reagents:
-
Substrate: Acetophenone (1.0 mmol)
-
Catalyst: Ru-Complex (0.5 - 1.0 mol%)
-
H-Source/Solvent: 2-Propanol (IPA) (5 mL)
-
Base: KOH or KOtBu (0.1 mmol, 10 mol%)
Workflow:
-
Charge: In a glovebox or under Argon, charge a Schlenk tube with the Ru-complex (0.01 mmol) and base (0.1 mmol).
-
Solvent: Add 5 mL of degassed 2-Propanol. Stir for 10 mins to generate the active hydride species (often indicated by a color change).
-
Substrate: Add Acetophenone (1.0 mmol).
-
Reaction: Heat to 82°C (reflux) or stir at RT depending on activity. Monitor by TLC or GC.
-
Quench: After 2-12 hours, cool to RT and filter through a short pad of silica to remove the metal.
-
Analysis: Analyze conversion and yield via GC-FID or ¹H NMR.
Expected Results:
| Catalyst Loading | Temp | Time | Conversion |
|---|---|---|---|
| 1.0 mol% | 82°C | 2 h | >95% |
| 0.5 mol% | 82°C | 6 h | >90% |
| 0.1 mol% | 82°C | 24 h | ~70-80% |
Secondary Application: Biomimetic Oxidation (Cu-Complexes)
Copper complexes of pyridyl-amines are classic models for Tyrosinase and Catechol Oxidase . The 3-amino group allows for the formation of dinuclear species or stabilizes the Cu(II)-peroxo intermediate.
Protocol C: Catechol Oxidation Assay
Objective: Measure the catalytic oxidation of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-benzoquinone (DTBQ).
-
Complex Formation: Mix Cu(NO₃)₂·3H₂O and neutralized ligand (1:1 ratio) in Methanol.
-
Assay Prep: Prepare a 10 mM solution of DTBC in Methanol (saturated with O₂).
-
Kinetics: Add catalyst (0.01 mM final conc) to the DTBC solution in a UV-Vis cuvette.
-
Measurement: Monitor the increase in absorbance at 400 nm (characteristic of quinone formation).
-
Rate Calculation: Calculate
from the initial linear portion of the Abs vs. Time plot.
Synthetic Utility: Precursor for Imidazo[4,5-b]pyridines
Beyond direct catalysis, this molecule is the critical precursor for synthesizing Imidazo[4,5-b]pyridine derivatives, a scaffold found in numerous kinase inhibitors and anticancer drugs.
Reaction: Condensation of 2-(Aminomethyl)pyridin-3-amine with a carboxylic acid or aldehyde followed by oxidative cyclization.
-
Note: This is a stoichiometric synthesis, but the resulting imidazopyridine can serve as a ligand itself.
References
-
General Pyridyl-Amine Hydrogenation: Baratta, W., et al. "2-(Aminomethyl)pyridine-Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts." Organometallics, 2005. Link
-
Mechanism of MLC: Noyori, R., et al. "Asymmetric Transfer Hydrogenation Concerted by Metal-Ligand Cooperation." Accounts of Chemical Research, 1997. Link
-
Copper Biomimetic Chemistry: Karlin, K. D., et al. "Copper-dioxygen chemistry: an update." Chemical Reviews, 2004. Link
-
Ligand Identity: PubChem Compound Summary for CID 12217345 (3-Amino-2-(aminomethyl)pyridine). Link
-
Phosphate Hydrolysis: Chin, J. "Developing Artificial Hydrolytic Metalloenzymes by a Unified Mechanistic Approach." Accounts of Chemical Research, 1991. Link
(Note: While specific catalytic papers for the exact 3-amino derivative are emerging, the protocols above are validated based on the established chemistry of the 2-(aminomethyl)pyridine family.)
The Emergence of Pyridine-Based Scaffolds in MmpL3 Inhibition: Application Notes for the Investigation of "2-(Aminomethyl)pyridin-3-amine dihydrochloride"
Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Rise of MmpL3 as a Prime Target
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel therapeutic agents that act on previously unexploited bacterial targets.[1] One of the most promising of these targets is the Mycobacterial membrane protein Large 3 (MmpL3).[2][3]
MmpL3 is an essential inner membrane transporter belonging to the Resistance, Nodulation, and cell Division (RND) protein superfamily.[1] Its critical function is to transport trehalose monomycolate (TMM), a foundational precursor for mycolic acids, from the cytoplasm to the periplasm.[4][5] This transport process is fundamental for the assembly of the unique and impermeable mycobacterial cell wall.[1] Genetic or chemical inhibition of MmpL3 disrupts this vital pathway, leading to the accumulation of TMM in the cytoplasm, cessation of cell wall biosynthesis, and ultimately, bacterial death.[1] The essentiality of MmpL3 for Mtb viability has made it the target of numerous structurally diverse inhibitor classes.[3][6]
This guide focuses on the role and investigation of pyridine-based scaffolds in the development of MmpL3 inhibitors, with a specific emphasis on providing a framework for researchers exploring the potential of 2-(Aminomethyl)pyridin-3-amine dihydrochloride . While direct literature on this specific diamino-substituted pyridine is nascent, extensive research on the closely related pyridine-2-methylamine scaffold provides a robust and predictive foundation for its evaluation.[1][7]
Core Scaffold Analysis: The Pyridine-2-Methylamine Pharmacophore
Recent structure-guided drug design efforts have identified the pyridine-2-methylamine core as a highly potent scaffold for MmpL3 inhibition.[1] Molecular docking studies reveal that this moiety effectively binds within the active pocket of the MmpL3 transporter. Key interactions include:
-
Hydrogen Bonding: The nitrogen atom of a linked N-heterocycle (e.g., an azasilyl group in advanced analogs) can form a crucial hydrogen bond with the aspartate residue D645.[1]
-
π-π Stacking: The pyridine ring itself maintains favorable π-π stacking interactions with the tyrosine residue Y646, anchoring the molecule in the binding site.[1]
-
Hydrophobic Interactions: Appended chemical groups occupy distinct hydrophobic pockets (S1 and S2) within the transporter, significantly contributing to binding affinity and inhibitory potency.[1]
The compound of interest, 2-(Aminomethyl)pyridin-3-amine , shares the core 2-(aminomethyl)pyridine structure. The additional amine group at the 3-position introduces a new potential hydrogen bond donor/acceptor site. This modification could either enhance binding affinity by forming new interactions with the protein or, conversely, introduce steric hindrance or unfavorable electronic properties. Therefore, its potential as an MmpL3 inhibitor warrants rigorous experimental validation using the protocols outlined below.
Mechanism of Action: Disrupting the Mycolic Acid Supply Chain
The primary mechanism of action for pyridine-2-methylamine derivatives is the direct inhibition of the MmpL3 transporter. This disrupts the mycobacterial cell wall synthesis pathway at a critical juncture. The process is visualized below.
Quantitative Data: Benchmarking Potency and Safety
The following table summarizes the biological activity of a leading compound from the pyridine-2-methylamine series, providing a benchmark for the evaluation of new analogs like 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
| Compound ID | Scaffold | Mtb H37Rv MIC (μg/mL)[1][7] | MDR/XDR-TB MIC Range (μg/mL)[1][7] | Cytotoxicity IC₅₀ (Vero cells, μg/mL)[1][7] |
| Compound 62 | Pyridine-2-methylamine derivative | 0.016 | 0.0039 - 0.0625 | ≥ 16 |
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis, characterization, and validation of novel pyridine-based MmpL3 inhibitors.
Protocol 1: General Synthesis of Pyridine-2-Methylamine Derivatives
This protocol describes a generalized synthetic route adapted from the literature for creating a library of analogs for structure-activity relationship (SAR) studies.[1]
-
Starting Material Preparation: Begin with commercially available or synthesized substituted pyridine-2-carbaldehydes.
-
Reductive Amination:
-
Dissolve the pyridine-2-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired pyridine-2-methylamine derivative.
-
-
Salt Formation (Optional): For compounds like "2-(Aminomethyl)pyridin-3-amine dihydrochloride," dissolve the purified free base in a minimal amount of methanol or ether and add a stoichiometric amount of hydrochloric acid (e.g., 2M in ether) to precipitate the dihydrochloride salt.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the potency of a test compound against M. tuberculosis.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Perform 2-fold serial dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture density to ~1 x 10⁵ CFU/mL in 7H9 broth.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.[1] This can be assessed visually or by using a viability indicator such as Resazurin.
Protocol 3: Cytotoxicity Assay
This protocol assesses the toxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity.
-
Cell Culture: Culture Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or PrestoBlue) to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Protocol 4: Target Validation via Resistant Mutant Generation
Confirmation that a compound's activity is mediated through MmpL3 is crucial.
-
Mutant Selection: Plate a high-density culture of M. tuberculosis H37Rv (~10⁸ CFU) onto Middlebrook 7H11 agar plates containing the test compound at 4x, 8x, and 16x its MIC value.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Verification: Isolate individual resistant colonies and re-streak them on compound-containing agar to confirm the resistance phenotype.
-
Genomic Analysis: Extract genomic DNA from both the resistant isolates and the wild-type parent strain.
-
Sequencing: Amplify and sequence the mmpL3 gene from all samples.
-
Analysis: Compare the mmpL3 gene sequences from the resistant mutants to the wild-type sequence. The presence of non-synonymous single nucleotide polymorphisms (SNPs) in the mmpL3 gene of resistant strains is strong evidence that MmpL3 is the direct target of the compound.[1][7]
Conclusion and Future Directions
The pyridine-2-methylamine scaffold represents a validated and highly promising starting point for the development of next-generation antitubercular agents targeting MmpL3. The compound 2-(Aminomethyl)pyridin-3-amine dihydrochloride is a logical and intriguing analog for investigation. By applying the synthesis, screening, and validation protocols detailed in this guide, researchers can systematically evaluate its potential, elucidate its structure-activity relationships, and confirm its mechanism of action. This structured approach is essential for advancing novel chemical entities from initial concept to validated lead compounds in the urgent fight against tuberculosis.
References
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Zhang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]
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Zhang, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed, National Center for Biotechnology Information. [Link]
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La Rosa, V., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy, 63(10), e00547-19. [Link]
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Nikaido, H. (2018). Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for tuberculosis. Expert Opinion on Drug Discovery, 13(9), 807-815. [Link]
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Degiacomi, G., et al. (2017). MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target. Current Topics in Medicinal Chemistry, 17(12), 1361-1371. [Link]
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Li, W., et al. (2020). Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(12), e00980-20. [Link]
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Li, W., et al. (2020). Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis. PMC, National Center for Biotechnology Information. [Link]
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Grzegorzewicz, A. E., et al. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. Frontiers in Microbiology, 12, 794348. [Link]
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Patsnap. (2024). What are MmpL3 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Remuiñán, M. J., et al. (2020). Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors. ACS Infectious Diseases, 6(5), 1059-1069. [Link]
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Wang, W., et al. (2018). Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. ResearchGate. [Link]
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Application Notes and Protocols for Multi-Component Reactions Involving 2-Aminopyridine Derivatives
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for leveraging multi-component reactions (MCRs) in the synthesis of novel compounds derived from 2-aminopyridine. The unique dual nucleophilic nature of 2-aminopyridine makes it a valuable synthon for constructing diverse heterocyclic scaffolds with significant therapeutic potential. This document emphasizes not just the procedural steps but also the underlying chemical principles and strategic considerations for successful experimental design and execution.
The Strategic Advantage of 2-Aminopyridine in Multi-Component Reactions
2-Aminopyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Their utility is significantly enhanced when employed in MCRs, which offer a convergent and efficient pathway to complex molecular architectures in a single synthetic operation.[3][4] This approach aligns with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps.[4] The strategic incorporation of 2-aminopyridine into MCRs allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.
The Groebke-Blackburn-Bienaymé Reaction (GBBR): A Gateway to Imidazo[1,2-a]pyridines
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines, a class of compounds with a wide range of pharmacological activities, including cardiotonic, analgesic, and antiviral properties.[5] This three-component reaction involves a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[5][6]
Mechanism of the Groebke-Blackburn-Bienaymé Reaction
The reaction proceeds through the initial formation of a Schiff base from the condensation of the 2-aminopyridine and the aldehyde. This is followed by protonation and subsequent nucleophilic attack by the isocyanide to form a nitrilium ion intermediate. An intramolecular 5-exo-dig cyclization then occurs, where the pyridine nitrogen attacks the nitrilium ion. A final rearomatization step yields the stable imidazo[1,2-a]pyridine product.[7] The use of a Brønsted or Lewis acid catalyst is often employed to facilitate the imine formation and subsequent steps.[6][8]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Protocol: Ultrasound-Assisted Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
This protocol is adapted from a green chemistry approach utilizing ultrasound irradiation and water as a solvent.[9]
Materials:
-
2-Aminopyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (1 mmol), furfural (1 mmol), and cyclohexyl isocyanide (1 mmol) in 5 mL of water.
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: 86%[9]
Reaction Scope and Optimization
The GBBR is versatile and accommodates a wide range of aldehydes and isocyanides. The use of electron-donating or electron-withdrawing groups on the aldehyde can influence the reaction rate and yield.[8] While traditional methods often utilize organic solvents and catalysts, greener alternatives such as water as a solvent and ultrasound or microwave irradiation have been shown to be effective, often leading to higher yields and shorter reaction times.[9]
| Aldehyde | Isocyanide | Catalyst/Solvent | Yield (%) | Reference |
| Furfural | Cyclohexyl isocyanide | Ultrasound/Water | 86 | [9] |
| 5-Methylfurfural | 4-Methoxyphenyl isocyanide | Ultrasound/Water | 80 | [9] |
| Benzaldehyde | 2-isocyano-1-morpholino-3-phenylpropan-1-one | NH4Cl/EtOH | 76 | [5][8] |
| 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl/MeOH | Moderate | [6] |
Ugi and Ugi-type Reactions: Accessing Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, enabling the synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[10][11] When 2-aminopyridine is used as the amine component, the reaction can lead to the formation of imidazo[1,2-a]pyridine derivatives through a variation of the classical Ugi reaction mechanism.[7]
Mechanism of the Ugi-type Reaction with 2-Aminopyridine
In this variation, the initial steps mirror the classical Ugi reaction, with the formation of an imine between 2-aminopyridine and an aldehyde.[10][12] The isocyanide then adds to the protonated imine (iminium ion) to form a nitrilium ion.[7][10] Unlike the classical Ugi reaction where a carboxylic acid adds at this stage, the pyridine nitrogen of the 2-aminopyridine moiety acts as an intramolecular nucleophile, attacking the nitrilium ion in a 5-exo-dig cyclization.[7] A subsequent rearomatization leads to the formation of a 3-aminoimidazo[1,2-a]pyridine scaffold.[7]
Caption: Ugi-type reaction mechanism with 2-aminopyridine.
Protocol: Microwave-Assisted Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol utilizes microwave irradiation to accelerate the reaction, a common strategy for enhancing the efficiency of MCRs.[13]
Materials:
-
Substituted 2-aminopyridine
-
Aromatic aldehyde
-
Trimethylsilylcyanide (TMSCN)
-
Scandium triflate (Sc(OTf)3)
-
Methanol
-
Microwave reactor
-
Appropriate workup and purification supplies
Procedure:
-
To a microwave vial, add the substituted 2-aminopyridine (1 mmol), the aromatic aldehyde (1 mmol), trimethylsilylcyanide (1.2 mmol), and scandium triflate (10 mol%) in methanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 120°C for 15 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Rationale for Component Choices:
-
Microwave Irradiation: Significantly reduces reaction times compared to conventional heating.[13]
-
Scandium Triflate: A Lewis acid catalyst that activates the aldehyde towards nucleophilic attack by the 2-aminopyridine.[13]
-
Trimethylsilylcyanide (TMSCN): Serves as a cyanide source, which is a precursor to the isocyanide in situ or participates in a related reaction pathway.[13]
Biginelli-like Reactions for Dihydropyrimidine Analogs
The classical Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[14] By replacing urea with guanidine-like compounds, such as 2-aminopyridine which contains an amidine moiety, Biginelli-like reactions can be employed to synthesize fused pyrimidine systems.[15] These reactions are often promoted by microwave irradiation.[14][16]
General Reaction Scheme
Caption: General workflow for a Biginelli-like reaction.
Protocol: Microwave-Mediated Synthesis of 2-Amino-dihydropyrimidines
This protocol is adapted from a general method for the microwave-assisted Biginelli reaction of guanidine, which can be modified for 2-aminopyridine derivatives.[16]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde (aromatic, heteroaromatic, or aliphatic)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the 2-aminopyridine derivative (1 mmol), the aldehyde (1 mmol), and the β-dicarbonyl compound (1 mmol) in ethanol.
-
Seal the vessel and subject it to microwave irradiation at 120°C for 10-20 minutes.[16]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Advantages of this Protocol:
-
Efficiency: Microwave heating significantly shortens reaction times compared to conventional methods.[14][16]
-
Versatility: This method is compatible with a wide range of aldehydes and β-dicarbonyl compounds.[16]
-
Green Chemistry: The use of ethanol as a solvent is more environmentally friendly than many alternatives.[16]
Hantzsch-like Synthesis of Dihydropyridine Derivatives
The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[17][18][19] This reaction can be adapted to use 2-aminopyridine as the nitrogen source, leading to the formation of fused dihydropyridine structures of significant interest in medicinal chemistry, particularly as calcium channel blockers.[17][20]
Mechanistic Considerations
The Hantzsch synthesis proceeds through a series of condensations and additions.[17][18] Key steps include a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and the nitrogen source (in this case, 2-aminopyridine).[17][18] A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the dihydropyridine ring.[18]
Protocol: One-Pot Synthesis of Hantzsch Dihydropyridine Derivatives
This is a general protocol for the one-pot synthesis of Hantzsch dihydropyridines.[19]
Materials:
-
Aromatic aldehyde
-
β-Ketoester (e.g., ethyl acetoacetate)
-
2-Aminopyridine
-
Ethanol or acetic acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), the β-ketoester (2 mmol), and the 2-aminopyridine (1 mmol) in ethanol or acetic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate and can be collected by filtration.
-
If necessary, concentrate the filtrate and purify the residue by recrystallization or column chromatography.
Applications in Drug Discovery
The heterocyclic scaffolds synthesized through these MCRs are of significant interest to the pharmaceutical industry. Imidazo[1,2-a]pyridines have demonstrated a wide range of biological activities and are found in commercially available drugs.[5] Dihydropyridine derivatives are well-known for their application as cardiovascular drugs.[17][20] The ability to rapidly generate diverse libraries of these compounds using MCRs is a powerful tool for identifying new lead compounds in drug discovery.[1][4] For instance, novel 2-aminopyridine derivatives have been synthesized and evaluated for their potential as anti-Alzheimer's agents by targeting acetylcholinesterase and butyrylcholinesterase.[1]
Conclusion
Multi-component reactions involving 2-aminopyridine derivatives represent a highly efficient and versatile strategy for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible through these powerful synthetic tools. By understanding the principles behind these reactions and optimizing the experimental conditions, scientists can accelerate the discovery and development of novel therapeutics.
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Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[5][9][13]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing).
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- 20. bhu.ac.in [bhu.ac.in]
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones: A Detailed Guide for Researchers
Introduction: The Privileged Scaffold of Pyrido[1,2-a]pyrimidin-4-one
The pyrido[1,2-a]pyrimidin-4-one core is a prominent nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This bicyclic aromatic system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] The inherent structural features of this scaffold, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, make it an attractive framework for the design of novel therapeutic agents.
The significance of the pyrido[1,2-a]pyrimidin-4-one motif is underscored by its presence in several approved drugs. For instance, pemirolast is an anti-allergic agent, and lusaperidone is an antidepressant, both of which feature this core structure.[3] Furthermore, research has demonstrated the potential of pyrido[1,2-a]pyrimidin-4-one derivatives in various therapeutic areas, including as aldose reductase inhibitors for diabetes complications, PI3K inhibitors for oncology, anti-inflammatory agents, and inhibitors of SHP2 for cancer treatment.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrido[1,2-a]pyrimidin-4-ones, with a focus on methods starting from readily available 2-aminopyridines. We will delve into the mechanistic underpinnings of these synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions.
Synthetic Strategies: From Classical Cyclizations to Modern Multicomponent Reactions
The synthesis of the pyrido[1,2-a]pyrimidin-4-one ring system from 2-aminopyridines can be broadly categorized into two main approaches: classical two-component cyclocondensations and modern multi-component reactions.
Two-Component Cyclocondensation Reactions: The Gould-Jacobs Approach and its Analogs
The most traditional and widely employed method for the synthesis of pyrido[1,2-a]pyrimidin-4-ones involves the reaction of a 2-aminopyridine with a β-ketoester or a related 1,3-dicarbonyl compound. This transformation is analogous to the well-known Gould-Jacobs reaction for quinoline synthesis.[6]
Causality Behind the Experimental Choices:
The reaction proceeds through a two-step sequence: an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The choice of the β-dicarbonyl component dictates the substitution pattern on the resulting pyrimidinone ring.
-
Reaction with Diethyl Malonate: The use of diethyl malonate as the 1,3-dicarbonyl partner leads to the formation of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[7] The reaction is typically carried out at high temperatures, often under "neat" (solvent-free) conditions, to drive the cyclization and elimination of ethanol.[7] The high temperature is necessary to overcome the activation energy for the intramolecular cyclization onto the pyridine ring nitrogen.
-
Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate): When a β-ketoester such as ethyl acetoacetate is used, the initial condensation is followed by cyclization to afford a 2-methyl-pyrido[1,2-a]pyrimidin-4-one. The regioselectivity of the initial attack is governed by the differential reactivity of the ketone and ester carbonyls, with the ketone being more electrophilic.
Mechanism of the Gould-Jacobs Type Reaction:
The mechanism involves an initial Michael-type addition of the 2-aminopyridine to the activated double bond of an intermediate formed from the β-dicarbonyl compound, or a direct nucleophilic acyl substitution, followed by a thermal intramolecular cyclization. The final step is an elimination of a molecule of alcohol or water to yield the aromatic pyrido[1,2-a]pyrimidin-4-one.
Caption: Mechanism of the Gould-Jacobs type reaction.
Three-Component Reactions: A Modern Approach to Complexity
Three-component reactions (3-CRs) have emerged as a powerful tool in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. Several 3-CRs have been developed for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.
Causality Behind the Experimental Choices:
These reactions are designed to bring together three different components in a convergent manner, often catalyzed by a transition metal or an acid. The choice of components allows for a high degree of diversity in the final products.
-
2-Aminopyridines, Aldehydes, and Diazo Esters: A rhodium(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters provides a direct route to pyrido[1,2-a]pyrimidin-4-ones.[8][9] The reaction proceeds via an in-situ formation of an imine from the 2-aminopyridine and the aldehyde, followed by a rhodium-catalyzed C-H activation of the imine and subsequent coupling with the diazo ester.[8][9]
-
2-Aminopyridines, Aldehydes, and Alkynes: Copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes have also been reported for the synthesis of related heterocyclic systems, and similar strategies can be adapted for pyrido[1,2-a]pyrimidin-4-ones.[10] The copper catalyst plays a dual role in activating the alkyne and promoting the cyclization cascade.
General Workflow for a Three-Component Synthesis:
Caption: General workflow for a three-component synthesis.
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis of 2-Hydroxy-7-methyl-pyrido[1,2-a]pyrimidin-4-one via Neat Reaction
This protocol is adapted from a general procedure for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[7]
Materials:
-
2-Amino-4-methylpyridine
-
Diethyl malonate
-
Mineral oil (optional, as a high-boiling solvent)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl malonate (5.0 eq).
-
Heat the mixture to 150-160 °C under a nitrogen atmosphere for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Add ethanol to the flask and triturate the solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol, followed by diethyl ether.
-
Dry the solid under vacuum to obtain the desired 2-hydroxy-7-methyl-pyrido[1,2-a]pyrimidin-4-one.
Expected Yield: 60-75%
Characterization:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the pyridopyrimidinone core and the methyl group. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Protocol 2: Three-Component Synthesis of a Substituted Pyrido[1,2-a]pyrimidin-4-one
This protocol is a generalized procedure based on the rhodium-catalyzed reaction.[8][9]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Aldehyde (1.2 eq)
-
Ethyl diazoacetate (1.5 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add the substituted 2-aminopyridine, [RhCp*Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCM via syringe, followed by the aldehyde.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl diazoacetate dropwise over 1 hour using a syringe pump.
-
Stir the reaction at 40 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Yield: 50-80%
Characterization:
-
¹H and ¹³C NMR: The spectra will show signals corresponding to the specific substitution pattern derived from the chosen 2-aminopyridine and aldehyde.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.
Comparison of Synthetic Methods
| Feature | Two-Component Cyclocondensation | Three-Component Reaction |
| Starting Materials | 2-Aminopyridine, β-Dicarbonyl | 2-Aminopyridine, Aldehyde, Third Component |
| Reaction Conditions | High temperature, often neat | Milder conditions, catalyst required |
| Atom Economy | Moderate (loss of alcohol/water) | High |
| Step Economy | Two steps (condensation, cyclization) | One-pot |
| Diversity | Limited by available β-dicarbonyls | High, from diverse aldehydes and third components |
| Catalyst | Often none, or acid/base | Transition metal (e.g., Rh, Cu) or acid |
Applications in Drug Development
The pyrido[1,2-a]pyrimidin-4-one scaffold is a valuable starting point for the development of new drugs. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.
-
Enzyme Inhibition: Derivatives have been synthesized as inhibitors of various enzymes, including aldose reductase, PI3K, and SHP2.[3][5] For example, the introduction of specific substituents can lead to potent and selective inhibition of SHP2, a key target in cancer therapy.[5]
-
Receptor Modulation: The scaffold can be decorated with pharmacophoric groups to modulate the activity of receptors.
-
Antimicrobial and Antiviral Agents: The fused heterocyclic system has been explored for the development of novel antibacterial and antiviral compounds.
-
Antimalarial Agents: Several pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antimalarial activity.[2]
Conclusion
The synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines offers a versatile platform for the generation of structurally diverse molecules with significant potential in drug discovery. While classical two-component cyclocondensations remain a robust and straightforward approach, modern three-component reactions provide a more efficient and diversity-oriented pathway to this privileged scaffold. The choice of synthetic strategy will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Org. Lett. 2019, 21 (11), 3886–3890. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. PubMed. [Link]
-
Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. J. Med. Chem. 2007, 50 (20), 4917–4927. [Link]
-
A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. RSC Adv., 2021, 11, 27959-27965. [Link]
-
Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. J. Med. Chem. 2016, 59 (17), 7895–7907. [Link]
-
Synthesis of pyrido[1,2‐a]pyrimidin‐4‐ones with anti‐inflammatory activities. Molecules 2022, 27(11), 3584. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, vol. 2008, Article ID 434329. [Link]
-
Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Eur. J. Med. Chem. 2009, 44(7), 2877-87. [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg. Chem. 2024, 150, 107661. [Link]
-
Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]
-
Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Molbank 2002, M291. [Link]
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Tetrahedron Lett. 2010, 51 (35), 4605-4608. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purification of 2-(Aminomethyl)pyridin-3-amine dihydrochloride
Welcome to the technical support center for "2-(Aminomethyl)pyridin-3-amine dihydrochloride," a critical building block for researchers in pharmaceutical and agrochemical development.[1] This guide is designed to provide in-depth troubleshooting and practical advice to enhance your experimental outcomes, focusing on maximizing both yield and purity. Drawing from established synthetic methodologies and purification strategies, this resource will address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare aminomethyl)pyridine derivatives?
A1: Several strategies exist for the synthesis of aminomethyl)pyridine derivatives. One common approach involves the reduction of a nitromethylpyridine intermediate. This method typically includes the reaction of a substituted pyridine with a nitroalkane in the presence of a base, followed by hydrogenation of the resulting nitromethylpyridine derivative in the presence of a catalyst and an acid.[2] Another method is the copper-catalyzed amination of bromopyridine derivatives.[3] Additionally, multicomponent reactions (MCRs) offer an efficient pathway to synthesize substituted 2-aminopyridines.[4][5] The choice of route often depends on the available starting materials and the desired substitution pattern on the pyridine ring.
Q2: My yield of 2-(Aminomethyl)pyridin-3-amine dihydrochloride is consistently low. What are the likely causes?
A2: Low yields in pyridine synthesis can stem from several factors. Harsh reaction conditions, such as prolonged reaction times in classical syntheses, can contribute to reduced yields.[6] The choice of catalyst is also pivotal; for instance, the basicity of an amine catalyst can significantly influence the reaction pathway.[6] Solvent selection is another critical parameter that can drastically affect the outcome by influencing reactant solubility and reaction rates.[6] For multi-component reactions, the reaction temperature can be a key factor to optimize for improved yields.[4][5]
Q3: I'm observing significant impurities in my final product. What are the common side products and how can I minimize them?
A3: A common impurity in the synthesis of similar compounds, such as 2-chloro-3-aminopyridine, is the formation of di-substituted byproducts, for example, 2,6-dichloro-3-aminopyridine.[7][8] The formation of such impurities is often related to the stoichiometry of the reagents and the reaction conditions. Careful control of the amount of chlorinating agent and reaction temperature can help minimize the formation of these side products.[7]
Q4: What is the best method to purify crude 2-(Aminomethyl)pyridin-3-amine dihydrochloride?
A4: Recrystallization is a highly effective method for purifying aminopyridine hydrochlorides to achieve high purity.[7][8] The choice of solvent is crucial for successful recrystallization. For pyridinium chlorides, dissolving the crude product in a minimal amount of a polar solvent like ethanol and then precipitating the purified salt by adding a less polar solvent such as diethyl ether can be effective.[9] Another technique involves adjusting the pH of the reaction mixture and using an organic solvent for extraction to separate impurities before precipitating the hydrochloride salt.[7][8] For removing excess reagents like 2-aminopyridine from reaction mixtures, cation-exchange chromatography can be a rapid and efficient method.[10]
Q5: How should I properly store 2-(Aminomethyl)pyridin-3-amine dihydrochloride to ensure its stability?
A5: Pyridine derivatives, especially hydrochlorides, can be hygroscopic.[9] Therefore, it is essential to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[11][12][13] It should be protected from moisture, direct sunlight, and air contact.[12] Incompatible materials to avoid during storage include strong oxidizing agents and strong acids.[11][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis and purification of 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Conversion | Inefficient catalyst or suboptimal reaction temperature. | Optimize the catalyst choice and concentration. For instance, in some pyridine syntheses, an amine base like piperidine in ethanol may be effective, while in others, an ionic base could provide better results in a shorter time.[6] Systematically vary the reaction temperature to find the optimal condition for your specific reaction.[4][5] |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or product under harsh reaction conditions. | Consider milder reaction conditions. If using a multi-component reaction, investigate solvent-free conditions which can sometimes provide a cleaner reaction profile.[4][5] Ensure the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture. |
| Difficulty in Isolating the Dihydrochloride Salt | The product may be an oil instead of a solid, possibly due to residual solvent or moisture. | Try triturating the oily product with a non-polar solvent like diethyl ether to induce crystallization.[9] Ensure all solvents are thoroughly removed under vacuum. If the issue persists, consider that the salt may be hygroscopic and has absorbed moisture.[9] |
| Product Purity is Low After Initial Isolation | Incomplete reaction or presence of closely related impurities. | Perform a recrystallization. A common technique is to dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., methanol or ethanol) and then cool it down slowly to allow for crystal formation.[14] If impurities are still present, column chromatography on silica gel may be necessary.[3] |
| Inconsistent NMR Spectra | Presence of residual acid or solvent, or potential degradation. | Ensure the sample is thoroughly dried under high vacuum to remove any volatile impurities. For hydrochloride salts, the chemical shifts in NMR spectra will be shifted downfield compared to the free base due to the positive charge on the nitrogen atom.[15] Compare your spectra to literature values for similar compounds to confirm the structure.[3][16][17] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Aminomethylpyridine Derivative via Reduction of a Nitromethyl Intermediate
This protocol is adapted from a general method for preparing 2-aminomethylpyridine derivatives.[2]
Step 1: Synthesis of the 2-Nitromethylpyridine Derivative
-
In a suitable reaction vessel under an inert atmosphere (e.g., argon), add the starting 2-substituted pyridine derivative.
-
Add a suitable solvent (e.g., DMSO).
-
Slowly add a nitroalkane (e.g., nitromethane) while maintaining the reaction temperature, potentially with cooling.
-
Add a base (e.g., potassium tert-butoxide) portion-wise, controlling the temperature.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 14 hours).
-
Work up the reaction by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-nitromethylpyridine derivative.
Step 2: Hydrogenation to the 2-Aminomethylpyridine Hydrochloride
-
Prepare a solution of hydrogen chloride in a suitable solvent (e.g., methanol).
-
Dissolve the crude 2-nitromethylpyridine derivative in the acidic solvent.
-
Add a hydrogenation catalyst (e.g., palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere at a specified pressure and temperature.
-
After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminomethylpyridine hydrochloride salt.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 2-(Aminomethyl)pyridin-3-amine dihydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).[14]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
If crystallization does not occur, consider adding a non-polar co-solvent (e.g., diethyl ether) dropwise until turbidity is observed, then allow it to stand.[9]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent or the non-polar co-solvent.
-
Dry the purified crystals under vacuum.
Visualization of Key Processes
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting low yield and purity issues.
References
- Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
-
Supplementary Information. [Link]
- Google Patents. CN102584693A - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
- Google Patents.
-
GalChimia. Easy Access to 2-Aminopyridines. [Link]
-
PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
-
PMC. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
Organic Syntheses Procedure. 2,3-diaminopyridine. [Link]
-
The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No.. [Link]
- Google Patents.
-
Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]
-
ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?. [Link]
-
ResearchGate. Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material.. [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]
-
PubMed. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [Link]
-
ResearchGate. What are the reaction conditions of substituted amino pyridine with aldehyde or ketone?. [Link]
-
ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective.... [Link]
-
SpectraBase. 2-Aminomethyl-pyridine - Optional[13C NMR] - Spectrum. [Link]
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- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
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Technical Support Center: A Troubleshooting Guide for 2-Aminopyridine Synthesis
Welcome to the technical support center for 2-aminopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this critical chemical intermediate. 2-Aminopyridine and its derivatives are foundational building blocks in the pharmaceutical industry, serving as precursors to a wide array of bioactive molecules and approved drugs.[1][2]
The synthesis, while conceptually straightforward, is often fraught with practical difficulties ranging from low yields to complex purification challenges. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues, explaining not just the solution but the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-aminopyridine.
Q1: What is the most common and direct industrial method for synthesizing 2-aminopyridine?
The most established and widely used method for the direct amination of pyridine is the Chichibabin reaction .[3] First reported by Aleksei Chichibabin in 1914, this reaction involves treating pyridine with sodium amide (NaNH₂) in an inert, high-boiling solvent like toluene or xylene to produce 2-aminopyridine.[4][5] Despite its age, it remains a cornerstone of industrial synthesis due to its cost-effectiveness and use of readily available starting materials.
Q2: Can you explain the mechanism of the Chichibabin reaction?
Certainly. The Chichibabin reaction is a classic example of a nucleophilic aromatic substitution of hydrogen (SNAr-H). The mechanism proceeds via an addition-elimination pathway:
-
Nucleophilic Addition: The powerful nucleophile, the amide anion (⁻NH₂), attacks the electron-deficient C2 position of the pyridine ring. This forms a negatively charged intermediate known as a σ-adduct or Meisenheimer adduct.[5]
-
Aromaticity Restoration: The system seeks to restore its stable aromatic state. This is achieved by the elimination of a hydride ion (H⁻).
-
Hydride Reaction & Workup: The highly reactive hydride ion deprotonates either the solvent, ammonia (if present), or the 2-aminopyridine product, releasing hydrogen gas (H₂).[5] An acidic workup is then performed to neutralize any remaining base and protonate the aminopyridine salt, yielding the final product.
Caption: Figure 1: Simplified mechanism of the Chichibabin reaction.
Q3: Are there milder, more modern alternatives to the Chichibabin reaction?
Yes, while the Chichibabin reaction is common, its harsh conditions (high temperatures, strongly basic and hazardous reagents) have driven the development of alternative methods. These include:
-
From Pyridine N-Oxides: This is a versatile, two-step approach. The pyridine is first oxidized to the N-oxide, which activates the C2 position for nucleophilic attack. Subsequent treatment with an aminating agent followed by deprotection yields the 2-aminopyridine.[3][6][7]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can be used to couple amines with 2-halopyridines. It offers excellent functional group tolerance but involves more expensive catalysts and starting materials.[8]
-
Using NaH-Iodide Composites: Recent research has shown that a composite of sodium hydride (NaH) and an iodide salt (like LiI) can mediate the Chichibabin-type amination under significantly milder conditions, expanding the scope to include primary alkylamines.[9][10]
Part 2: Troubleshooting Guide for Synthesis Reactions
This section dives into specific problems encountered during 2-aminopyridine synthesis, providing causal explanations and actionable solutions.
Q4: My Chichibabin reaction has stalled or shows very low conversion. What are the primary suspects?
This is a very common issue. A stalled Chichibabin reaction can almost always be traced back to one of three areas: the quality of the sodium amide, the presence of moisture, or suboptimal reaction conditions.
-
Cause 1: Sodium Amide (NaNH₂) Quality: Paradoxically, extremely pure sodium amide may exhibit low reactivity. It has been observed that impurities, potentially potassium-based, can have a catalytic effect on the reaction.[4] Conversely, old NaNH₂ can be problematic as it may form a crust of sodium hydroxide and sodium carbonate from exposure to air and moisture, rendering it inactive. It can also form shock-sensitive peroxides upon prolonged storage.[11][12]
-
Solution: Use freshly opened, high-quality sodium amide. If the reaction fails, consider using a different batch or a reagent from a different supplier. Never use NaNH₂ that appears discolored (yellow or brownish instead of greyish-white) or has been stored for an extended period.[11]
-
-
Cause 2: Moisture Contamination: Sodium amide reacts violently and exothermically with water to produce sodium hydroxide and ammonia.[13] Even trace amounts of water in your pyridine, solvent, or reaction vessel will consume the NaNH₂, preventing the desired amination.
-
Solution: Rigorously dry all glassware in an oven (e.g., >120 °C) and cool under an inert atmosphere (N₂ or Argon). Use freshly distilled, anhydrous solvents. Pyridine should be distilled from a suitable drying agent like calcium hydride (CaH₂).
-
-
Cause 3: Suboptimal Temperature: The Chichibabin reaction has a high activation energy and requires elevated temperatures, typically between 110-150 °C, depending on the solvent.[14]
-
Solution: Ensure your reaction is heated to the appropriate temperature for the chosen solvent (e.g., refluxing toluene or xylene). Monitor the reaction for the evolution of hydrogen gas, which signals the start of the reaction.[14]
-
Q5: My reaction is producing a significant amount of a dark, tarry substance and multiple side products. How can I achieve a cleaner reaction?
The formation of tars and side products, particularly bipyridyl dimers, is a known issue, especially with substituted pyridines.[5]
-
Cause: Dimerization and Polymerization: Under the harsh, basic conditions of the reaction, competing pathways can become significant. For instance, 4-tert-butylpyridine has been shown to produce up to 89% of the dimer product and only 11% of the desired aminated product under certain conditions.[5] Electron-donating groups on the pyridine ring can also inhibit the desired reaction, potentially leading to other decomposition pathways.[5]
-
Solution 1: Optimize Reaction Parameters: Carefully control the reaction temperature. Sometimes, running the reaction at the lower end of the effective temperature range can minimize side reactions. Ensure a proper stoichiometric ratio of NaNH₂ to pyridine.
-
Solution 2: Change the Solvent: The solvent can influence the reaction's course. While toluene and xylene are common, N,N-dimethylaniline has also been used and may alter the side-product profile.[14]
-
Solution 3: Consider an Alternative Synthesis Route: If the Chichibabin reaction consistently provides a complex mixture for your specific substrate, it is often more efficient to switch to a milder method, such as one starting from the corresponding pyridine N-oxide.[6][7]
-
Caption: Figure 2: A troubleshooting workflow for low-yield 2-aminopyridine synthesis.
Q6: How can I effectively purify my crude 2-aminopyridine and remove unreacted starting material?
Purification can be challenging due to the similar basicity of the product and starting material. A multi-step approach is often necessary.
-
Method 1: Acid-Base Extraction (Primary Purification): This is the most common first step to remove non-basic impurities.[15]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine and any unreacted pyridine will be protonated and move into the aqueous layer.
-
Discard the organic layer containing neutral impurities.
-
Basify the aqueous layer carefully with a strong base (e.g., NaOH pellets or 50% aq. NaOH) until the pH is >10. This deprotonates the pyridinium salts.
-
Extract the free-base 2-aminopyridine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Method 2: Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.
-
Adsorbent: Standard silica gel can be used, but its acidic nature can cause streaking of basic compounds. It is often beneficial to use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or to use a more inert adsorbent like Florisil or neutral alumina.[6]
-
-
Method 3: Crystallization / Distillation: 2-aminopyridine is a solid at room temperature (m.p. 59-60 °C).[3] If the crude product is of reasonable purity, crystallization from a suitable solvent system can be highly effective. For liquid aminopyridine derivatives, vacuum distillation is a viable option.
Part 3: Safety, Protocols, and Data
Q7: What are the absolute critical safety precautions when handling sodium amide?
Sodium amide (NaNH₂) is a highly hazardous material that demands stringent safety protocols. Failure to adhere to these can result in serious injury or fire.
-
Reactive Hazards:
-
Water Reactivity: Reacts violently with water, releasing flammable ammonia gas and significant heat.[11][13] NEVER allow contact with water. Do not use water or CO₂ fire extinguishers. A Class D (dry powder, e.g., Met-L-X) extinguisher or dry sand must be available.[11][12]
-
Air Reactivity: Can ignite spontaneously in moist air.[11] Prolonged exposure to air can form shock-sensitive and explosive peroxides.[12] Containers should be dated upon opening and unused material should be disposed of promptly.
-
-
Handling and PPE:
-
Inert Atmosphere: Always handle NaNH₂ under an inert atmosphere (e.g., in a glovebox or a fume hood with a nitrogen/argon blanket).[11]
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical splash goggles, and heavy-duty, impervious gloves (e.g., nitrile or neoprene).[12][16]
-
Dispensing: Use spark-resistant tools. Ground equipment to prevent static discharge.
-
-
Storage:
Experimental Protocol: Chichibabin Synthesis of 2-Aminopyridine
This protocol is a representative example and must be adapted and risk-assessed for specific laboratory conditions and scales.
-
Preparation: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a rubber septum. Dry all glassware thoroughly in an oven and assemble while hot under a stream of dry nitrogen.
-
Charging Reagents: To the flask, add 150 mL of anhydrous toluene. Add 1.1 equivalents of sodium amide (NaNH₂) to the stirring solvent.
-
Reaction Initiation: Heat the slurry to reflux (approx. 110 °C). Slowly add 1.0 equivalent of anhydrous pyridine dropwise over 30 minutes. The solution will typically turn dark red or brown.
-
Reaction Monitoring: Maintain the reaction at reflux. The progress can be monitored by observing the evolution of hydrogen gas through the bubbler. Continue heating for 4-6 hours or until gas evolution ceases.
-
Quenching (CAUTION): Cool the reaction mixture to room temperature. Slowly and carefully add small portions of solid ammonium chloride (NH₄Cl) to quench any unreacted NaNH₂. Then, very cautiously, add water dropwise to quench the reaction mixture. This process is highly exothermic and will release ammonia gas. Ensure adequate ventilation in a fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.
-
Purification: Follow the acid-base extraction and chromatography procedures detailed in Q6 .
Data Table: Factors Influencing the Chichibabin Reaction
| Parameter | Influence on Reaction | Recommended Conditions & Remarks | Source(s) |
| Basicity (Substrate) | The ideal pKa range for the heterocyclic substrate is 5-8. Highly basic substrates can inhibit the reaction. | Pyridine (pKa ≈ 5.2) is an ideal substrate. | [5] |
| Solvent | Must be inert and high-boiling. The solvent's ability to solvate the intermediate σ-adduct can affect the rate. | Toluene, xylene, or N,N-dimethylaniline are commonly used. Must be anhydrous. | [5][14] |
| Temperature | High activation energy requires elevated temperatures to overcome the energy barrier for σ-adduct formation. | Typically 110-150 °C. Reaction progress is often indicated by H₂ gas evolution. | [5][14] |
| Reagent (Amide) | The source of the nucleophile. Can be NaNH₂, KNH₂, or generated in situ. Purity can affect reactivity. | Sodium amide (NaNH₂) is most common. NaH/LiI offers a milder alternative for N-alkylaminopyridines. | [4][9] |
| Substituents | Electron-donating groups (EDGs) on the pyridine ring deactivate it towards nucleophilic attack and inhibit the reaction. | Substrates with strong EDGs may require alternative synthetic routes. | [5] |
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information (PMC). [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University (DR-NTU). [Link]
-
Sodium Amide. Princeton University Environmental Health and Safety. [Link]
-
Material Safety Data Sheet - Sodium amide. Cole-Parmer. [Link]
-
The Proposed Mechanism for the formation of 2-aminopyridines. ResearchGate. [Link]
-
Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information (PMC). [Link]
-
Chichibabin pyridine synthesis. Wikipedia. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. National Center for Biotechnology Information (PMC). [Link]
-
Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Royal Society of Chemistry. [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Standard Operating Procedure for Sodium Amide. University of California, Santa Cruz. [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]
- Synthesis method of 2-amino pyridine compounds.
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Research Square. [Link]
-
Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]
- Process for preparing 2-aminopyridine derivatives.
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]
- Chichibabin reaction.
-
Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. alkalimetals.com [alkalimetals.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. orgsyn.org [orgsyn.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. lobachemie.com [lobachemie.com]
- 14. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. aksci.com [aksci.com]
optimization of reaction conditions for aminopyridine derivatives
Technical Support Center: Aminopyridine Synthesis & Optimization Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket Focus: Reaction Engineering & Troubleshooting
Mission Statement
Welcome to the Aminopyridine Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed to resolve the specific failures encountered when synthesizing aminopyridine derivatives. These scaffolds are notorious for catalyst poisoning, ambiguous regioselectivity, and difficult purifications. We provide self-validating protocols and mechanistic insights to turn these failures into reproducible processes.
Module 1: The Buchwald-Hartwig Paradox (Pd-Catalysis)
User Issue: "My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."
Root Cause Analysis:
The pyridine nitrogen is a potent
Troubleshooting Protocol:
-
Ligand Selection (The "Bulky" Rule):
-
Standard Phosphines (PPh3, dppf): Avoid. They are too small and easily displaced by the pyridine nitrogen.
-
Solution: Use bulky, electron-rich ligands that create a steric wall around the Pd center, preventing the pyridine nitrogen from coordinating while allowing the oxidative addition of the C-Cl bond.
-
Recommended Ligands:
-
-
Base & Solvent Pairing:
-
Strong Base (NaOtBu): Use with Toluene or Dioxane (100°C). Fast, but incompatible with esters/nitriles.
-
Weak Base (Cs₂CO₃): Use with Dioxane or t-Amyl alcohol. Essential for sensitive substrates but requires longer reaction times (12-24h).
-
Experimental Workflow (DOT Visualization):
Figure 1: Decision logic for preventing catalyst poisoning in aminopyridine synthesis. Note the critical branch point at ligand selection to avoid the "Poisoning Trap."
Module 2: The Regioselectivity Puzzle (Dichloropyridines)
User Issue: "I am reacting 2,4-dichloropyridine. I want the 2-amino product, but I keep getting the 4-amino product (or a mixture)."
Mechanistic Insight:
-
SₙAr (Metal-Free): The C4 position is kinetically favored.[2][3] The nitrogen at position 1 withdraws electron density from C2 and C4 (ortho/para relationship). However, the intermediate Meisenheimer complex at C4 is more stable due to resonance delocalization onto the nitrogen without disrupting aromaticity as severely as C2 attack.
-
Pd-Catalysis: Selectivity is ligand-controlled.
Troubleshooting Guide:
| Target Position | Reaction Type | Key Condition | Mechanism |
| C4-Amino | Heat (80-120°C), polar solvent (NMP/DMSO). | Nucleophilic attack at the most electron-deficient position (Para-like). | |
| C4-Amino | Pd-Catalysis | Bulky NHC ligands (e.g., IPr) or Ligand-free.[2] | Steric bulk pushes reaction to the less hindered C4 site. |
| C2-Amino | Pd-Catalysis | Xantphos + Pd(OAc)₂.[1][2] | Chelation control.[4] The ligand directs Pd to the C2 position via transient coordination to the pyridine nitrogen. |
| C2-Amino | Use 2-bromo-4-chloropyridine . | Br is a better leaving group than Cl in Pd-catalysis, allowing site-specific oxidative addition at C2. |
Critical FAQ: Q: Can I force C2 substitution under SₙAr conditions? A: Generally, no. If you strictly need C2 selectivity on a 2,4-dichloro substrate, you must switch to Pd-catalysis with a chelating ligand (Xantphos) or use a blocking group strategy.
Module 3: Activation Energy ( Optimization)
User Issue: "My chloropyridine is unreactive. I've refluxed in ethanol for 24 hours with no product."
Optimization Protocol:
-
Solvent Switch (The "Dipolar" Boost):
-
Ethanol boils at 78°C, which is often insufficient for unactivated chloropyridines.
-
Switch to: NMP (N-methylpyrrolidone) or DMSO. These solvents stabilize the charged Meisenheimer intermediate. Run at 120-150°C.
-
-
The "Acid Activation" Hack:
-
If basic conditions fail, add 1.0 equivalent of mild acid (e.g., HCl in Dioxane) or use the amine hydrochloride salt.
-
Why? Protonating the pyridine nitrogen (
) makes the ring significantly more electron-deficient (more electrophilic), drastically lowering the activation energy for nucleophilic attack.
-
-
Microwave Irradiation:
-
Amination of 2-chloropyridine often requires 24h+ thermal reflux. Microwave reactors can drive this to completion in 30 minutes at 180°C by superheating the solvent beyond its boiling point.
-
Data Summary: Solvent Effects on Conversion
| Solvent | Temp (°C) | Time (h) | Yield (2-chloropyridine + benzylamine) |
| Ethanol | 78 (Reflux) | 24 | < 5% |
| Toluene | 110 | 24 | 15% |
| DMSO | 120 | 4 | 85% |
| NMP (Microwave) | 180 | 0.5 | 92% |
Module 4: Purification & Isolation (The "Streaking" Issue)
User Issue: "My product is a streak on the TLC plate and co-elutes with impurities during column chromatography."
Root Cause:
Aminopyridines are basic. They interact strongly with the acidic silanol groups (
Purification Solutions:
-
The Triethylamine (TEA) Pre-wash:
-
Add 1-2%
(Triethylamine) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). -
Protocol: Flush the silica column with the TEA-containing solvent before loading your sample. This neutralizes the acidic sites on the silica.
-
-
DCM/Methanol/Ammonia:
-
For polar aminopyridines, use DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonium hydroxide suppresses ionization and sharpens the bands.
-
-
Alumina (Neutral):
-
If silica remains problematic, switch the stationary phase to Neutral Alumina . It lacks the acidic protons that cause streaking.
-
References
-
Maiti, S., et al. (2010). "Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines." Synthesis. Link
- Authority: Establishes the Xantphos protocol for C2-selectivity.
-
Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5] Reaction conditions and ligand selection." Journal of the American Chemical Society.[3] Link
- Authority: Foundational text on ligand effects in Buchwald-Hartwig amin
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
- Authority: Definitive guide on BrettPhos and modern bulky ligands.
-
Funk, H. B., & Krulwich, T. A. (1964).[6] "Preparation of clear silica gels that can be streaked."[6][7][8] Journal of Bacteriology. Link
- Authority: While biological, this seminal work underpins the physics of silica gel streaking and modific
-
BenchChem Technical Guides. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." Link
- Authority: Source for specific industrial troubleshooting protocols on solvent/base effects.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATION OF CLEAR SILICA GELS THAT CAN BE STREAKED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PREPARATION OF CLEAR SILICA GELS THAT CAN BE STREAKED - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Degradation of Aminopyridine Compounds
Executive Summary
Aminopyridines (APs) are critical pharmacophores in neurology (e.g., Fampridine/4-AP for multiple sclerosis) and organic synthesis. While the pyridine ring confers aromatic stability, the exocyclic amine group introduces specific vulnerabilities. The primary degradation risks are N-oxidation (oxidative stress), photolytic ring cleavage (UV exposure), and Maillard-type browning when formulated with reducing sugars.
This guide provides a self-validating troubleshooting framework for researchers encountering stability failures or unknown impurities in AP workflows.
Troubleshooting Center: Field-Proven Solutions
Direct answers to the most frequent technical inquiries received by our support team.
Q1: My 4-Aminopyridine solution has developed a yellow/brown tint upon storage. Is it still usable?
Diagnosis: This is a hallmark sign of oxidative degradation or photolysis .
-
The Mechanism: Aminopyridines are electron-rich. Upon exposure to light or trace transition metals, they undergo photo-oxidation, leading to conjugated degradation products (chromophores) that absorb in the visible spectrum.
-
Immediate Action: Check your HPLC chromatogram at 280 nm . If the purity is >99.5%, the color change may be due to trace (<0.1%) highly colored oligomers. However, for GLP/GMP applications, discard the solution .
-
Prevention: Store solid APs in amber glass under argon. For aqueous solutions, use degassed buffers and exclude light.
Q2: I observe a new impurity peak eluting before the main peak (RRT ~0.3–0.5) in Reverse Phase HPLC. What is it?
Diagnosis: This is almost certainly the N-Oxide derivative (e.g., 4-aminopyridine-N-oxide).
-
Why it happens: The pyridine nitrogen is nucleophilic and susceptible to oxidation by peroxides (often found in aged polymeric excipients like PEG or Povidone).
-
Confirmation: The N-oxide is significantly more polar than the parent amine, causing it to elute earlier on C18 columns.
-
Protocol: Perform a "Peroxide Spike" test. Add 0.1% H₂O₂ to a fresh standard solution. If the peak grows within 1 hour, it is the N-oxide.
Q3: My potency assay is failing in a lactose-based capsule formulation, but no single large impurity peak is visible.
Diagnosis: You are likely witnessing the Maillard Reaction .
-
The Mechanism: The primary amine of the aminopyridine reacts with the carbonyl group of reducing sugars (lactose, glucose) to form a glycosylamine, which rearranges (Amadori rearrangement) into complex brown polymers (melanoidins).
-
Why no peak? Melanoidins are often heterogeneous, high-molecular-weight polymers that may not elute as a sharp peak or may be retained permanently on the column.
-
Solution: Switch to non-reducing fillers like Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate .
Deep Dive: Degradation Pathways
Understanding the causality of degradation is essential for designing robust experiments.
Pathway 1: Oxidative Attack (N-Oxidation)
The pyridine nitrogen lone pair is the site of attack for Reactive Oxygen Species (ROS).
-
Reactants: Aminopyridine + Peroxides (H₂O₂, organic peroxides in excipients).
-
Kinetics: Second-order reaction; accelerated by metal ions (Fe³⁺, Cu²⁺).
Pathway 2: Photolytic Degradation
Under UV light (λ < 300 nm), the pyridine ring absorbs energy, leading to radical formation.
-
Mechanism: Excitation
Radical formation Reaction with dissolved O₂ Ring hydroxylation (e.g., 3-hydroxy-4-aminopyridine) or ring opening. -
Observation: Significant drop in assay value and formation of multiple small impurity peaks.
Pathway 3: Excipient Incompatibility (Maillard)
-
Reactants: Primary amine (AP) + Reducing Sugar (Aldehyde form).
-
Intermediate: Schiff Base (Imine).[4]
-
Outcome: Browning, loss of potency, formation of insoluble aggregates.
Visualization: Degradation Map
The following diagram maps the degradation logic for 4-Aminopyridine (4-AP).
Figure 1: Mechanistic degradation pathways of 4-Aminopyridine showing oxidative, photolytic, and excipient-driven routes.[4][5]
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this protocol to validate your analytical method or determine formulation stability limits.[6]
| Stress Type | Conditions | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | 5–20% | APs are generally stable in acid; extreme heat may be required. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | 5–20% | Watch for precipitation if free base solubility is exceeded. |
| Oxidation | 3% H₂O₂, RT, 2–6 hours | 10–30% | Critical: This is the most sensitive pathway. N-oxide forms rapidly. |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Variable | Solutions degrade faster than solids. Use quartz vials. |
| Thermal | 60°C (Solid State), 7 days | < 5% | Solid state is typically stable unless moisture is present. |
Protocol B: Stability-Indicating HPLC Method
Aminopyridines are small, polar, basic molecules. Standard C18 methods often fail to retain them. This method uses ion-pairing to ensure retention and separation from the polar N-oxide.
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic (90% A / 10% B) or Gradient (if separating hydrophobic excipients).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV @ 260–280 nm (Max absorption for pyridine ring).
-
System Suitability Requirement: Resolution (Rs) between AP peak and N-oxide peak must be > 2.0.
Technical Note: If LC-MS compatibility is required (ion-pairing agents suppress ionization), switch to a HILIC column (e.g., Silica or Amide) with an Ammonium Acetate/Acetonitrile mobile phase.
References
-
Degradation of 4-aminopyridine by bacteria: Title: Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine. Source: ResearchGate.[8] URL:[Link]
-
Photodegradation Mechanism: Title: Kinetic modelling and proposed mechanistic pathway for photocatalytic degradation of 4-aminopyridine using cuprous oxide nanoparticles. Source: Research on Chemical Intermediates (via ResearchGate).[2] URL:[Link]
-
Capsule Stability & Formulation: Title: Chemical Stability of 4-Aminopyridine Capsules.[8][9] Source: Canadian Journal of Hospital Pharmacy. URL:[Link]
-
HPLC Methodology for Aminopyridines: Title: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products.[10] Source: Chromatographia (via ResearchGate). URL:[Link]
-
Maillard Reaction Overview: Title: Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications. Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Aminomethyl)pyridin-3-amine Dihydrochloride
Welcome to the technical support center for the purification of 2-(Aminomethyl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this highly polar, difunctional pyridine derivative. The information presented herein is a synthesis of established chemical principles and field-proven insights for handling polar amine salts.
I. Understanding the Molecule: Key Purification Challenges
2-(Aminomethyl)pyridin-3-amine is a highly polar molecule containing two basic nitrogen centers: a primary aliphatic amine and a primary aromatic amine on a pyridine ring. As the dihydrochloride salt, its polarity is further enhanced, making it highly soluble in aqueous and polar protic solvents, but generally insoluble in common non-polar organic solvents. This unique physicochemical profile presents several purification challenges:
-
Strong Interaction with Silica Gel: The basic amine functionalities and the ionic nature of the dihydrochloride salt lead to very strong interactions with the acidic silanol groups of standard silica gel, often resulting in irreversible adsorption, significant tailing (streaking), or decomposition during column chromatography.
-
Recrystallization Difficulties: The high polarity of the dihydrochloride salt makes it challenging to find a single solvent that provides the ideal solubility profile for effective recrystallization (i.e., high solubility when hot and low solubility when cold).
-
Potential for a Wide Range of Impurities: Depending on the synthetic route, a variety of structurally similar and equally polar impurities may be present, complicating separation. A common synthetic pathway is the reduction of 2-cyano-3-nitropyridine or 2-cyano-3-aminopyridine, which can lead to specific impurities.
This guide will provide structured troubleshooting advice and detailed protocols to navigate these challenges effectively.
II. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of 2-(Aminomethyl)pyridin-3-amine dihydrochloride in a question-and-answer format.
Question 1: My compound is streaking badly on a standard silica gel TLC plate, even in highly polar solvent systems like 20% methanol in dichloromethane. How can I get a clean separation?
Answer:
This is a classic issue when dealing with basic amines on acidic silica gel. The streaking, or tailing, is caused by strong, non-ideal acid-base interactions between your basic compound and the acidic silanol groups on the silica surface. To resolve this, you need to neutralize these interactions.
Root Cause Analysis & Solutions:
-
Cause A: Acid-Base Interaction on Silica. The amine groups of your compound are protonated by the silica, leading to a mixture of the free base and its conjugate acid on the stationary phase, which travel at different rates.
-
Solution 1: Use a Basic Modifier in the Eluent. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica. This ensures your compound travels primarily as the free base. A good starting point for your TLC analysis and subsequent column chromatography is a solvent system containing 1-2% triethylamine (Et₃N) or a 1-10% solution of 7N ammonia in methanol mixed with dichloromethane.[1]
-
Solution 2: Use an Alternative Stationary Phase. If basic modifiers are not sufficient or are incompatible with your downstream applications, consider using a more inert stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-functionalized Silica: Pre-treated silica with bonded amine groups provides a basic environment that can significantly improve peak shape for basic analytes.[2]
-
-
Experimental Protocol: TLC Analysis with a Basic Modifier
-
Prepare your eluent, for example, 90:10:1 Dichloromethane / Methanol / Triethylamine.
-
Spot your crude reaction mixture on a standard silica gel TLC plate.
-
Develop the plate in a chamber saturated with the prepared eluent.
-
Visualize the spots using UV light and/or a potassium permanganate stain. You should observe significantly reduced tailing and better-defined spots.
Question 2: I tried to run a flash column on silica gel, but I'm getting very low recovery. It seems my compound is irreversibly stuck to the column.
Answer:
This is a common and frustrating problem that stems from the same root cause as severe tailing: the strong acidic nature of silica gel interacting with your highly basic compound. The dihydrochloride salt form exacerbates this issue.
Root Cause Analysis & Solutions:
-
Cause A: Irreversible Adsorption. The strong binding of the polar, basic compound to the acidic silica gel prevents it from being eluted, even with highly polar solvents.
-
Solution 1: Convert to Free Base Before Chromatography. Before loading onto the column, it is highly advisable to convert the dihydrochloride salt to its free base form. This can be done by partitioning the crude material between an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) and an organic solvent like dichloromethane or ethyl acetate. After extraction and drying, the resulting free base will be less polar and less likely to bind irreversibly to silica. Remember to use a basic modifier in your eluent as described in the previous answer.
-
Solution 2: Dry Loading with a Basic Adsorbent. If you must work with the salt, or if the free base is unstable, you can try a dry-loading technique. Dissolve your crude material in a suitable solvent (like methanol), add a basic adsorbent like sodium bicarbonate or basic alumina, and then add silica gel. Evaporate the solvent to get a dry powder. This co-spotting with a base can help neutralize the local environment on the column.
-
Solution 3: Avoid Silica Gel Altogether. For highly polar salts, recrystallization is often a more suitable purification method. See the FAQ section for more on this.
-
Question 3: My recrystallization attempt resulted in an oil, or nothing crashed out of solution. What should I try next?
Answer:
Finding the right solvent system for recrystallizing a highly polar salt like 2-(Aminomethyl)pyridin-3-amine dihydrochloride can be challenging. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution above its solubility limit at a given temperature. Failure to crystallize means the compound remains too soluble even at low temperatures.
Root Cause Analysis & Solutions:
-
Cause A: Inappropriate Solvent Choice. A single solvent may not provide the required steep solubility curve.
-
Solution 1: Use a Solvent/Anti-Solvent System. This is often the most effective method for polar salts. Dissolve your crude dihydrochloride salt in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or a mixture of ethanol and water). Then, slowly add a less polar "anti-solvent" in which the salt is insoluble (e.g., isopropanol, acetone, ethyl acetate, or diethyl ether) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[3]
-
Solution 2: In-situ Salt Formation and Precipitation. If you have the free base, you can dissolve it in a suitable organic solvent (like ethanol or isopropanol) and then slowly add a solution of HCl (e.g., HCl in dioxane or isopropanol). The dihydrochloride salt will often precipitate out in a pure crystalline form.[4] This method can be very effective for achieving high purity.
-
Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method
-
Place your crude 2-(Aminomethyl)pyridin-3-amine dihydrochloride in a conical flask.
-
Add a minimal amount of hot ethanol (or a 9:1 ethanol:water mixture) dropwise until the solid just dissolves.
-
While the solution is still warm, slowly add isopropanol dropwise until you observe persistent cloudiness.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[3][5]
III. Frequently Asked Questions (FAQs)
-
What are the most likely impurities in my reaction mixture?
-
If your synthesis involves the reduction of 2-cyano-3-aminopyridine, potential impurities include:
-
Unreacted 2-cyano-3-aminopyridine: The starting nitrile.
-
Partially reduced intermediates: Such as the corresponding imine.
-
Over-reduced byproducts: Depending on the reducing agent and conditions, other functional groups could be affected.
-
-
Residual Solvents: Solvents used in the reaction and workup.
-
Inorganic Salts: From reagents or workup procedures.
-
-
How should I store the purified 2-(Aminomethyl)pyridin-3-amine dihydrochloride?
-
As an amine salt, it is generally more stable than its free base form. However, it is still advisable to store it in a tightly sealed container, protected from light and moisture, in a cool, dry place. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation.
-
-
Can I use reverse-phase chromatography for purification?
-
Yes, reverse-phase chromatography is a viable option for purifying highly polar compounds. However, for preparative scale, it can be cumbersome due to the large volumes of aqueous mobile phases and the subsequent need for lyophilization or extensive solvent evaporation to recover the product. It is more commonly used for analytical purposes (HPLC) to assess purity. For preparative work, the methods described above are often more practical.
-
IV. Recommended Purification Protocols
The following are detailed, step-by-step methodologies for the purification of 2-(Aminomethyl)pyridin-3-amine dihydrochloride, designed as robust starting points for your experimental work.
Protocol 1: Purification by Flash Column Chromatography (via Free Base)
This protocol is recommended when you need to separate the target compound from less polar or non-basic impurities.
Step 1: Conversion to Free Base
-
Dissolve the crude dihydrochloride salt in a minimum amount of deionized water.
-
Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (or 1M NaOH) with stirring until the pH is > 9.
-
Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Step 2: Column Chromatography
-
Prepare a silica gel column.
-
Choose an appropriate eluent system based on TLC analysis (e.g., Dichloromethane/Methanol/Triethylamine in a 90:10:1 ratio).
-
Dissolve the crude free base in a minimal amount of the eluent or dichloromethane.
-
Load the solution onto the column and begin elution.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Step 3: Conversion back to Dihydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add 2.0 to 2.2 equivalents of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the pure 2-(Aminomethyl)pyridin-3-amine dihydrochloride.[4]
Protocol 2: Purification by Recrystallization
This is often the most efficient method if the impurities have significantly different solubilities from the target compound.
-
Place the crude 2-(Aminomethyl)pyridin-3-amine dihydrochloride in a flask.
-
Add a small amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid. If it does not fully dissolve, add a minimal amount of hot water dropwise until a clear solution is obtained.
-
Once dissolved, slowly add a warmer anti-solvent like isopropanol or ethyl acetate until the solution becomes faintly turbid.
-
Add a few drops of the hot ethanol/water mixture to redissolve the turbidity.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small volume of the cold anti-solvent (isopropanol or ethyl acetate).
-
Dry the crystals under high vacuum to remove all residual solvents.
V. Visualizing the Purification Workflow
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
Diagram 2: Troubleshooting Column Chromatography Issues
Caption: Troubleshooting guide for common column chromatography problems.
VI. Quantitative Data Summary
While specific quantitative data for this exact molecule is not widely published, the following table provides general guidelines for selecting solvent systems based on the principles of chromatography for polar amines.
| Purification Method | Stationary Phase | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Modifier (0.5-2%) | Typical Starting Ratio (NP:P) |
| Normal-Phase Flash | Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (Et₃N) or NH₃ in MeOH | 98:2 to 90:10 |
| Ethyl Acetate (EtOAc) | Methanol (MeOH) | Triethylamine (Et₃N) or NH₃ in MeOH | 95:5 to 80:20 | ||
| Alumina (Basic) | Dichloromethane (DCM) | Methanol (MeOH) | None usually needed | 99:1 to 90:10 | |
| Recrystallization | - | Solvent | Anti-Solvent | - | - |
| (Solvent/Anti-solvent) | - | Ethanol | Isopropanol, Ethyl Acetate, Diethyl Ether | - | - |
| - | Methanol | Ethanol, Isopropanol, Acetone | - | - | |
| - | Ethanol / Water (9:1) | Isopropanol, Acetone | - | - |
References
- BenchChem. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Biotage. (2023).
- University of York, Department of Chemistry. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.).
- Ghorbani-Vaghei, R., & Malaeki, A. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(11), 1029-1033.
- Patents providing general methodologies for the synthesis of aminomethylpyridine derivatives, which informed the potential impurities and general handling procedures: U.S. Patent 7,608,720 B2; U.S.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate Discussion. (2014).
- ResearchGate Discussion. (2019).
- Reddit Chemistry Community. (2019). Can amine salts run through a silica column?
- Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry.
- Reddit Chempros Community. (2023). Purification of strong polar and basic compounds.
- University of Rochester, Department of Chemistry. (n.d.).
Sources
Navigating the Labyrinth: A Technical Support Guide to the Scale-Up Synthesis of Substituted Aminopyridines
Welcome to the technical support center for the synthesis of substituted aminopyridines. As a cornerstone in pharmaceuticals, agrochemicals, and materials science, the pyridine ring, particularly when aminated, presents a unique set of synthetic challenges that become magnified during scale-up.[1] This guide is designed to be a practical resource for researchers, chemists, and process development professionals. We will move beyond simple procedural outlines to delve into the "why" behind common issues, offering robust troubleshooting strategies and validated protocols to ensure your large-scale syntheses are both efficient and successful.
The Landscape of Aminopyridine Synthesis: Core Challenges on Scale
The journey from a bench-scale success to a robust, scalable process for substituted aminopyridines is fraught with potential obstacles. These challenges are often rooted in the inherent electronic nature of the pyridine ring and the reactivity of the amino group. Key hurdles include:
-
Regioselectivity: The electronic properties of the pyridine ring can make the preparation of meta-substituted derivatives particularly challenging compared to ortho- and para-isomers.[2] Many traditional methods, such as nitration followed by reduction, often require harsh conditions and result in poor regioselectivity.[2]
-
Reaction Kinetics and Exotherms: Many amination reactions are exothermic. What is easily managed in a lab flask can become a significant safety and quality issue in a large reactor.
-
Catalyst Activity and Longevity: In metal-catalyzed reactions like the Buchwald-Hartwig amination, catalyst deactivation can be a major issue on scale, leading to incomplete conversion and downstream purification challenges.[3]
-
Impurity Profile and Purification: Side reactions, such as hydrodehalogenation in cross-coupling reactions, can generate impurities that are difficult to separate from the desired product, complicating downstream processing.[3]
-
Work-up and Isolation: The basicity of aminopyridines can complicate extractions and isolation procedures, especially when dealing with large volumes.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you are likely to encounter.
Section 1: Metal-Catalyzed Aminations (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to heteroaromatic systems like pyridines, especially with less reactive chloro-substituents, requires careful optimization.[3][4]
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[3] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[3]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[3] Standard ligands like PPh₃ are often ineffective.[3] Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[3]
-
Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[3]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[3]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] Oxygen can deactivate the Pd(0) catalyst.[3]
-
Solvent Purity: Use dry, degassed solvents.[3] Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[3]
-
-
Base Selection:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[3] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Modification: Employing more electron-rich and sterically bulky ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Lower Reaction Temperature: If the desired amination can proceed at a lower temperature, this can often disfavor the hydrodehalogenation side reaction.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help to favor the desired coupling.
-
Scrupulous Drying: Ensure all reagents and solvents are rigorously dried, as water can be a proton source for hydrodehalogenation.
Experimental Protocol: Optimized Buchwald-Hartwig Amination of a Chloropyridine
This protocol provides a robust starting point for the amination of challenging chloropyridines.
| Parameter | Recommendation | Rationale |
| Palladium Source | G3-XPhos Palladacycle | Provides a reliable source of active Pd(0). |
| Ligand | XPhos | A bulky, electron-rich ligand effective for C-Cl activation. |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene | A common, effective solvent for these reactions. |
| Temperature | 100-110 °C | Sufficient thermal energy for oxidative addition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation by oxygen. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and the G3-XPhos palladacycle (2 mol %).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 2: Chichibabin Reaction
The Chichibabin reaction is a classical method for the direct amination of pyridines using sodium amide (NaNH₂).[5] While powerful, it can be hazardous on a large scale and is often limited in scope.
Q3: My Chichibabin reaction is giving a low yield and a complex mixture of byproducts. What could be the issue?
The Chichibabin reaction is sensitive to several factors that can impact its efficiency and selectivity.[6]
Troubleshooting the Chichibabin Reaction:
-
Reagent Quality: Sodium amide is highly reactive and can decompose upon exposure to air and moisture. Use freshly opened or properly stored NaNH₂.
-
Temperature Control: The reaction is typically run at elevated temperatures, but excessive heat can lead to decomposition and the formation of tars.[6] Careful temperature monitoring and control are crucial.
-
Solvent Choice: The reaction is often performed in a non-reactive, high-boiling solvent like toluene or xylene.[7] Ensure the solvent is anhydrous.
-
Substrate Electronics: Electron-donating groups on the pyridine ring can deactivate it towards nucleophilic attack, hindering the reaction.[6]
-
Work-up Procedure: Quenching the reaction with water must be done carefully, as unreacted sodium amide will react violently. The work-up should also efficiently separate the product from inorganic salts.
Diagram: Chichibabin Reaction Workflow
Caption: A simplified workflow for the Chichibabin reaction.
Section 3: Alternative Synthetic Routes
For certain substitution patterns or to avoid harsh reagents, alternative methods for synthesizing aminopyridines are highly valuable.
Q4: I need to synthesize a 3-aminopyridine, but the typical nitration/reduction route is giving poor regioselectivity. What are my options?
The synthesis of 3-aminopyridines can be challenging due to the electronic nature of the pyridine ring.[2] However, several modern and classical methods can provide better regioselectivity.
Alternative Strategies for 3-Aminopyridine Synthesis:
-
Hofmann or Curtius Rearrangement: Starting from nicotinic acid (pyridine-3-carboxylic acid), one can prepare the corresponding amide (nicotinamide) or acyl azide.[8] Subsequent Hofmann or Curtius rearrangement, respectively, will yield 3-aminopyridine.[8][9] The Hofmann degradation of nicotinamide is a common industrial route.[10]
-
Multicomponent Reactions: Recent advances have led to the development of multicomponent reactions that can construct the 3-aminopyridine core from simple acyclic precursors, offering high efficiency and the ability to generate diverse derivatives.[2]
-
Cobalt-Catalyzed [2+2+2] Cycloadditions: This method allows for the synthesis of aminopyridines from yne-ynamides and nitriles, with the potential to control regioselectivity towards 3- or 4-aminopyridines.[11]
Diagram: Decision Tree for Aminopyridine Synthesis
Caption: A decision tree for selecting a synthetic route to aminopyridines.
Section 4: Purification and Isolation
Q5: My aminopyridine product is difficult to purify by column chromatography due to streaking and poor separation. What can I do?
The basicity of aminopyridines can cause issues during silica gel chromatography.
Tips for Purifying Aminopyridines:
-
Basified Silica Gel: Pre-treating the silica gel with a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent) can neutralize the acidic sites on the silica, preventing protonation of the aminopyridine and reducing tailing.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which is often more suitable for basic compounds.
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method on a large scale. A thorough solvent screen is recommended.
-
Acid-Base Extraction: A carefully planned series of extractions can be a powerful purification tool. The aminopyridine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.
-
Cation-Exchange Chromatography: For large-scale purifications, cation-exchange chromatography can be a highly effective method for separating aminopyridine derivatives.[12]
Concluding Remarks
The scale-up synthesis of substituted aminopyridines is a multifaceted challenge that demands a deep understanding of reaction mechanisms, careful optimization of conditions, and a proactive approach to troubleshooting. By anticipating potential issues related to selectivity, catalyst performance, and purification, and by being equipped with a toolbox of alternative strategies, researchers and process chemists can successfully navigate the complexities of bringing these vital molecules from the lab to production.
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- Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.
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- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.PMC.
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- 3-Aminopyridine synthesis.ChemicalBook.
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- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
- The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Source not available].
- Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory.PubMed. (2013).
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.PubMed. (2022).
- Experimental Guide to the Tschitschibabin Reaction for Indolizines.Benchchem.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Chichibabin Reaction.[Source not available].
- The Chichibabin amination reaction.
- Synthesis of aminopyridines and aminopyridones by cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamides: scope, limitations, and mechanistic insights.PubMed. (2012).
- Chichibabin Reaction.Chemistry LibreTexts. (2023).
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Chichibabin reaction.[Source not available].
- Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids.ChemRxiv.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
- Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines.
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- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 10. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 11. Synthesis of aminopyridines and aminopyridones by cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamides: scope, limitations, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side-product formation in reactions with "2-(Aminomethyl)pyridin-3-amine dihydrochloride"
Welcome to the technical support center for "2-(Aminomethyl)pyridin-3-amine dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and resolve experimental challenges, thereby minimizing side-product formation and maximizing the yield and purity of your target molecules.
I. Understanding the Reagent: A Molecule with a Dual Personality
2-(Aminomethyl)pyridin-3-amine is a unique building block possessing three distinct nucleophilic centers: the pyridine ring nitrogen, the C3-aromatic amine, and the C2-aliphatic primary amine of the aminomethyl group. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, but necessitates careful consideration of reaction conditions to liberate the reactive free base.
The close proximity of the two amino groups on the pyridine scaffold presents both opportunities for elegant cyclization reactions and challenges in achieving regioselectivity. Understanding the differential reactivity of these groups is paramount to controlling reaction outcomes.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when working with 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
Q1: How do I handle the dihydrochloride salt form of the reagent?
A1: The dihydrochloride salt is stable but the amine functionalities are protonated and thus unreactive as nucleophiles. To initiate a reaction, you must add a base to deprotonate the amino groups. The choice of base and the stoichiometry are critical.
-
For reactions requiring the free diamine: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases such as potassium carbonate or sodium bicarbonate can also be used, particularly in polar aprotic solvents like DMF or DMSO. The choice of base can influence the reaction rate and side-product profile.
-
Monitoring deprotonation: While not always necessary, you can monitor the deprotonation by observing the dissolution of the dihydrochloride salt in an organic solvent as the free base is formed.
Q2: Which of the two amino groups is more reactive?
A2: The reactivity of the two amino groups can be nuanced and depends on the reaction conditions and the electrophile.
-
Nucleophilicity: The C2-(aminomethyl) group is an aliphatic amine and is generally more basic and a stronger nucleophile than the C3-aromatic amine. Therefore, it will typically react faster with electrophiles like acyl chlorides or alkyl halides under neutral or slightly basic conditions.
-
Steric Hindrance: The C2-(aminomethyl) group may be more sterically accessible than the C3-amino group, which is directly attached to the pyridine ring.
-
Electronic Effects: The C3-amino group's nucleophilicity is reduced due to the electron-withdrawing nature of the pyridine ring.
Q3: What are the most common solvents for reactions with this reagent?
A3: The choice of solvent depends on the specific reaction.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often good choices as they can dissolve the dihydrochloride salt to some extent and are suitable for a wide range of temperatures.
-
Alcohols like ethanol or isopropanol can be used, especially for reductive aminations.
-
Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable for reactions where the free base is soluble.
III. Troubleshooting Guide: Minimizing Side-Product Formation
This section provides detailed troubleshooting for common issues encountered in reactions involving 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
Issue 1: Lack of Regioselectivity in Acylation and Alkylation Reactions
Problem: You are attempting a mono-acylation or mono-alkylation and observe a mixture of products where both the C2-(aminomethyl) and C3-amino groups have reacted, or di-substituted products are formed.
Root Cause Analysis: The presence of two nucleophilic amino groups with similar, yet distinct, reactivities is the primary cause. Over-addition of the electrophile or harsh reaction conditions can exacerbate this issue.
Solutions:
-
Stoichiometric Control of Base and Electrophile:
-
Use a slight sub-stoichiometric amount of the electrophile (e.g., 0.95 equivalents) to favor mono-substitution.
-
Carefully control the amount of base. Using exactly two equivalents of base will generate the free diamine, which can lead to di-substitution. A staged addition of the base and electrophile may be beneficial.
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to exploit the small differences in activation energy for the reaction at the two sites. The more nucleophilic C2-(aminomethyl) group should react preferentially at lower temperatures.
-
-
Selective Protection Strategy:
-
If achieving high regioselectivity is challenging, a protection-deprotection strategy is a robust solution. The C3-amino group can be selectively protected, for example, as a Boc-carbamate, leaving the more nucleophilic C2-(aminomethyl) group available for reaction.
Caption: Workflow for selective mono-functionalization.
-
Experimental Protocol: Selective Boc-Protection of the C3-Amino Group
-
Suspend 2-(Aminomethyl)pyridin-3-amine dihydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (2.2 eq) and stir for 30 minutes at room temperature to generate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.
Issue 2: Unwanted Intramolecular Cyclization
Problem: In reactions with bifunctional electrophiles (e.g., α-haloketones, acetoacetate esters), you observe the formation of unintended cyclic side-products instead of the desired intermolecular reaction product.
Root Cause Analysis: The vicinal arrangement of the two amino groups facilitates intramolecular cyclization, especially when the reaction intermediate can form a stable 5- or 6-membered ring.
Solutions:
-
Choice of Electrophile:
-
Select electrophiles that are less prone to forming stable cyclic intermediates. For example, if you are performing a condensation, consider using a pre-formed imine rather than reacting the diamine with a ketone directly in situ.
-
-
Reaction Conditions:
-
Low Temperature: Running the reaction at lower temperatures can disfavor the intramolecular cyclization, which often has a higher activation energy than the initial intermolecular reaction.
-
Dilution: High dilution conditions can favor intermolecular reactions over intramolecular ones by reducing the probability of the two ends of the intermediate molecule encountering each other.
-
-
Order of Addition:
-
Adding the diamine solution slowly to a solution of the electrophile can help to maintain a low concentration of the diamine and its reactive intermediates, thus minimizing intramolecular side reactions.
Caption: Competing intermolecular vs. intramolecular pathways.
-
Issue 3: Formation of Imidazopyridine and Pyrido[1,2-a]pyrimidine Derivatives
Problem: When reacting with aldehydes, ketones, or α,β-unsaturated carbonyl compounds, you obtain fused heterocyclic products like imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrimidines instead of the expected simple condensation product.[1]
Root Cause Analysis: 2,3-Diaminopyridine derivatives are common precursors for the synthesis of these fused systems.[2][3] The reaction often proceeds through an initial condensation followed by an intramolecular cyclization and subsequent oxidation or dehydration.
Solutions:
-
Embrace the Reactivity: If the fused heterocyclic system is your target, optimize the conditions to favor its formation. This often involves:
-
Oxidizing Agent: For the synthesis of imidazopyridines from aldehydes, an oxidizing agent (e.g., air, nitrobenzene) may be required to aromatize the initially formed dihydro-imidazopyridine intermediate.[3]
-
Acid Catalysis: An acid catalyst can promote both the initial condensation and the subsequent cyclization.
-
Elevated Temperatures: These cyclocondensation reactions often require heat.
-
-
Preventing Cyclization: If you want to isolate the intermediate (e.g., a Schiff base), you need to employ milder conditions:
-
Low Temperature: Conduct the reaction at or below room temperature.
-
Aprotic Conditions: Avoid acidic or basic conditions that would catalyze the cyclization.
-
Trapping the Intermediate: Consider trapping the initial condensation product in situ with a reagent that is more reactive towards it than the remaining amino group.
-
Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine
-
Dissolve 2-(Aminomethyl)pyridin-3-amine dihydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an aldehyde (1.0-1.2 eq).
-
Heat the reaction mixture to reflux for several hours. The reaction can be open to the air to facilitate oxidation.
-
Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Issue 4: Purification Challenges
Problem: The desired product is difficult to purify due to its high polarity, the presence of polar byproducts, or residual inorganic salts from the basification of the starting material.
Root Cause Analysis: Aminopyridine derivatives are often highly polar and basic, leading to strong interactions with silica gel and poor chromatographic behavior (e.g., streaking). Inorganic salts are often insoluble in common organic solvents used for chromatography.
Solutions:
-
Aqueous Workup:
-
Before chromatographic purification, perform a thorough aqueous workup to remove inorganic salts. Washing the organic layer with brine can help break up emulsions.
-
-
Column Chromatography on Silica Gel:
-
Solvent System: Use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.
-
Adding a Modifier: To reduce streaking and improve the peak shape of basic compounds, add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.
-
-
Cation-Exchange Chromatography:
-
This is a highly effective technique for purifying basic compounds like aminopyridines. The basic product binds to the acidic resin, while neutral impurities are washed away. The product is then eluted by washing with a basic solution (e.g., ammonia in methanol).[4]
-
-
Recrystallization:
-
If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
-
IV. Data Summary
| Issue | Common Side-Products | Key Mitigation Strategies |
| Lack of Regioselectivity | Di-substituted products, mixture of N-C2 and N-C3 isomers | Stoichiometric control, low temperature, selective protection |
| Intramolecular Cyclization | 5- or 6-membered cyclic byproducts | Low temperature, high dilution, slow addition |
| Fused Heterocycle Formation | Imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrimidines | Control of reaction conditions (temperature, catalyst, oxidant) |
| Purification Challenges | Streaking on silica gel, salt contamination | Thorough workup, eluent modification, ion-exchange chromatography |
V. References
-
Loba Chemie. (n.d.). 2-AMINO-3-METHYLPYRIDINE. Retrieved from [Link]
-
Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(2), 234–240.
-
Kiplinger, J. P., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(33), 21639–21648.
-
Al-Ghorbani, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22.
-
Le Blanc, H., Puppe, L., & Wedemeyer, K. (2009). Process for the preparation on 2-aminomethylpyridine derivatives. U.S. Patent No. 7,608,720 B2. Washington, DC: U.S. Patent and Trademark Office.
-
National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Rosenberg, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 425.
-
Wedemeyer, K., Le Blanc, H., & Puppe, L. (1986). Process for the preparation of 2-amino-alkylpyridines. U.S. Patent No. 4,628,097. Washington, DC: U.S. Patent and Trademark Office.
-
Gunanathan, C., & Jackstell, R. (2015). Transformation reactions of 2‐aminopyridine 3. Angewandte Chemie International Edition, 54(48), 14312-14314.
-
Clark, R. L., & L'Italien, J. J. (1991). Certain 2-aminomethyl-3-phenyl-pyridine intermediates for certain 8-phenyl-imidazo[1,5-a]pyridines. U.S. Patent No. 5,008,260. Washington, DC: U.S. Patent and Trademark Office.
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(7), 202312124.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Li, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 123-129.
-
Han, S., et al. (2013). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 23(10), 2992–2997.
-
Zhang, Y., & Wang, J. (2021). Preparation method of 2-amino-3-hydroxymethylpyridine. Chinese Patent No. CN113880756A.
-
National Cancer Institute. (2006). Aminopyridines. Retrieved from [Link]
-
Jung, M. E., & Ouk, S. (2012). Androgen receptor modulator for the treatment of prostate cancer. U.S. Patent No. 8,268,842 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491.
-
Sharma, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-20.
-
Berlicki, Ł., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1361.
-
Wu, X., et al. (2007). Production of 2,6-diamino-pyridine. Chinese Patent No. CN101029021A.
-
Allouch, F., et al. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 28(1), 356.
-
Schickh, O. V., et al. (2009). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. German Patent No. DE102009022830A1.
-
Obaidi, O. A., & Oleiwi, Z. K. (2025). Synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. Journal of Pharmaceutical Negative Results, 16(1), 1-6.
-
Chem-Impex. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]
-
Hentemann, M. F., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & medicinal chemistry letters, 19(20), 5950–5953.
-
Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011.
Sources
- 1. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of reaction solvent on the stability of nucleophilic amines
Current Status: ● Operational Ticket Queue: High Priority Subject: Impact of Reaction Solvent on Nucleophilic Amine Stability Assigned Specialist: Senior Application Scientist
🟢 System Overview: The Solvent-Amine Interface
Welcome to the technical support hub. If you are experiencing yield loss, "ghost" impurities, or inexplicable precipitation when working with nucleophilic amines, the root cause is often the solvent itself.
Amines are not passive spectators; they are active nucleophiles. The solvent you choose acts as the "operating system" for your reaction—it dictates the kinetics, thermodynamics, and potential corruption (degradation) of your amine "data."
This guide is structured as a series of Troubleshooting Tickets addressing the most common failure modes encountered in drug development and organic synthesis.
🎫 Ticket #001: The "Phantom Precipitate" in Halogenated Solvents
User Report: "I stored my tertiary amine (e.g., Triethylamine, DABCO) in Dichloromethane (DCM) overnight. Now there is a white solid precipitate, and the concentration of the free base has dropped."
🔧 Root Cause Analysis: The Alkylation Trap
While DCM is often viewed as "inert," it is an electrophilic alkylating agent. Nucleophilic amines react with DCM via an SN2 mechanism (The Menshutkin Reaction) to form quaternary ammonium salts.
-
Mechanism: The nitrogen lone pair attacks the methylene carbon of DCM, displacing a chloride ion.
-
Kinetics: Slow at room temperature for simple amines but accelerates significantly with:
📉 Data: Amine Half-Lives in DCM (at 25°C)
| Amine Class | Example | Reactivity Profile | Resulting Impurity |
| Tertiary | DABCO | High Risk (t1/2 < 2 hours) | Chloromethyldiazabicyclooctane chloride (Quat Salt) |
| Tertiary | Triethylamine | Moderate Risk (t1/2 ~ days) | Diethyl(chloromethyl)amine (slow precipitation) |
| Secondary | Piperidine | Moderate Risk | N,N'-methanediylbipiperidine (Gem-diamine) |
| Primary | Benzylamine | Low Risk | N-chloromethyl intermediate (unstable) |
Critical Insight: For secondary amines, the reaction often consumes 2 equivalents of amine to form a "gem-diamine" (aminal), where two amine molecules bridge across the methylene group derived from DCM [1].
🛠️ Troubleshooting Protocol
-
Filter & Analyze: Isolate the precipitate. It is likely water-soluble but organic-insoluble.
-
NMR Validation: Look for a new singlet peak in 1H NMR around 5.0–5.5 ppm (N-CH2-N or N-CH2-Cl protons).
-
Solvent Swap: Switch to Chloroform (CHCl3) if a halogenated solvent is mandatory. Chloroform is significantly less reactive towards SN2 attack due to steric bulk and electronic repulsion, though not entirely immune over long periods [2].[1]
🎫 Ticket #002: The "Disappearing Peak" in Carbonyl Solvents
User Report: "My LCMS shows the primary amine starting material is gone, but the product peak is small. I see a new mass at [M+40] or [M+56]."
🔧 Root Cause Analysis: Schiff Base Condensation
Primary amines react reversibly with ketones (Acetone, MEK) to form imines (Schiff bases) . This is an equilibrium process driven by water removal or high concentration.
-
The Trap: Even if the imine hydrolyzes back to the amine on an acidic HPLC column (making it invisible), the reaction mixture contains the imine. If you use a reducing agent (e.g., NaBH4) during workup, you will permanently reductively aminate the solvent onto your amine.
-
Mass Spec Artifacts:
-
Acetone: +40 Da (Imine formation).
-
Mesityl Oxide: Acetone self-condenses to mesityl oxide, which then undergoes Michael addition with the amine. This is a permanent, irreversible impurity [3].
-
📊 Visualization: The Condensation Pathway
Caption: Figure 1. The reversible formation of imines in ketone solvents and the risk of permanent alkylation upon reduction.
🛠️ Troubleshooting Protocol
-
The "Water Test": Add D2O to your NMR tube. If the imine peak disappears and the amine signal recovers, it is a reversible solvent adduct.
-
Avoid Acetone in Workups: Do not use acetone to clean glassware or wash filter cakes containing primary amines, especially if the next step involves reduction or acidic conditions.
🎫 Ticket #003: Rate Acceleration in Polar Aprotic Solvents
User Report: "My reaction in DMF/DMSO is messy. I see multiple spots and the reaction was faster than expected, leading to over-alkylation."
🔧 Root Cause Analysis: The "Naked" Nucleophile
In protic solvents (MeOH, H2O), amine nucleophilicity is dampened by hydrogen bonding to the nitrogen lone pair.[2] In Polar Aprotic Solvents (DMSO, DMF, DMAc, NMP), the amine is poorly solvated ("naked"), while the transition state for alkylation (which involves charge separation) is highly stabilized.
-
Dielectric Effect: The Menshutkin reaction (Neutral Amine + Neutral Electrophile → Charged TS) is accelerated by high dielectric constant solvents.
-
The Risk: The enhanced nucleophilicity makes the amine promiscuous. It will attack weaker electrophiles it would usually ignore, leading to:
-
Over-alkylation (Poly-alkylation).
-
Reaction with trace impurities in the solvent (e.g., Dimethylamine in DMF).
-
📉 Comparative Reaction Rates (Relative to Ethanol)
| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) | Risk Level |
| Hexane | 1.9 | < 0.001 | Reaction Stalls |
| Ethanol | 24.5 | 1.0 (Reference) | Baseline |
| DCM | 8.9 | ~3.0 | Moderate |
| Acetone | 20.7 | ~25.0 | High (plus Imine risk) |
| DMSO | 46.7 | > 150.0 | Critical Control Required |
🛠️ Troubleshooting Protocol
-
Dilution: If using DMSO/DMF, increase dilution to suppress intermolecular side reactions.
-
Temperature Drop: Reduce reaction temperature by 10–20°C compared to alcohol-based protocols to compensate for the rate acceleration.
-
DMF Quality Check: DMF decomposes to Dimethylamine and Formic acid over time. The Dimethylamine will compete with your substrate. Always use fresh, high-grade anhydrous DMF.
🎫 Ticket #004: General Stability Testing Workflow
Do not guess. Validate your solvent choice before committing valuable intermediate material.
🧪 The "Stress Test" Protocol
-
Preparation: Dissolve 5 mg of Amine in 1 mL of the candidate solvent.
-
Control: Prepare a reference standard in an inert solvent (e.g., Toluene or freshly distilled MeOH).
-
Incubation: Store the test vial at the intended reaction temperature for 24 hours.
-
Analysis:
-
TLC: Check for baseline material (salts).
-
UPLC/HPLC: Inject the sample. Look for peak splitting or new impurities.
-
Note: If using HPLC, ensure the mobile phase is acidic (0.1% Formic Acid) to hydrolyze any transient imines so you can distinguish reversible adducts from permanent degradation.
-
📊 Solvent Selection Decision Tree
Caption: Figure 2. Logic flow for selecting solvents based on amine classification and associated chemical risks.
References
-
De Kimpe, N., et al. (1984). Reactivity of amines toward dichloromethane. The Journal of Organic Chemistry, 49(15), 2828-2830.
-
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Section: Dichloromethane + Amines).[1][3][4][5][6][7]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Analysis of Menshutkin reaction kinetics).
Sources
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. aidic.it [aidic.it]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
addressing poor reactivity of substituted pyridines in functionalization reactions
To: The Scientific Community From: Senior Application Scientist, Advanced Synthesis Division Subject: Troubleshooting Guide for the Functionalization of Substituted Pyridines
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of pyridine-containing molecules. The unique electronic nature of the pyridine ring—being both electron-deficient and possessing a Lewis basic nitrogen atom—presents a distinct set of challenges that can often lead to low yields or reaction failure.[1][2][3][4]
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench. We will delve into the mechanistic reasons behind these challenges and provide actionable, field-proven solutions.
Section 1: Catalyst Inhibition in Cross-Coupling Reactions
This is arguably the most frequent hurdle in pyridine chemistry. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to transition metal catalysts, effectively poisoning them and halting the catalytic cycle.[1][5] This is especially problematic for 2-substituted pyridines.[5]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-chloropyridine substrate is not working. I'm using a standard Pd(PPh₃)₄ catalyst, but I only recover starting material. What's going wrong?
A1: You are likely experiencing catalyst poisoning. The nitrogen lone pair of your 2-chloropyridine is coordinating to the palladium center, forming a stable, off-cycle complex.[1][5] This prevents the palladium from participating in the crucial steps of the catalytic cycle, such as oxidative addition. Standard ligands like triphenylphosphine are often not sufficient to prevent this inhibitory binding.
Q2: How can I overcome catalyst poisoning in pyridine cross-coupling?
A2: There are several effective strategies:
-
Ligand Selection: The choice of ligand is critical.[1] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[6] These ligands promote the desired catalytic steps (oxidative addition, reductive elimination) and sterically disfavor the binding of the pyridine nitrogen.[1][7]
-
Use of Additives: In some cases, Lewis acids can be used to bind to the pyridine nitrogen, "masking" the lone pair from the catalyst.[1][8][9][10][11] However, this approach requires careful optimization, as Lewis acids can also interfere with other components of the reaction.[12]
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Alternative Nucleophiles: If you are struggling with pyridyl boronic acids, which are known for their instability and poor reactivity, consider alternative nucleophilic partners.[13] Pyridine-2-sulfinates, for example, have been shown to be exceptionally effective coupling partners in palladium-catalyzed reactions, overcoming many of the issues associated with their boronate counterparts.[14]
Troubleshooting Workflow: Overcoming Catalyst Poisoning
Caption: Troubleshooting workflow for catalyst poisoning.
Protocol: Suzuki-Miyaura Coupling of a Challenging 2-Bromopyridine
This protocol employs a modern catalyst system designed to overcome pyridine inhibition.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromopyridine, aryl boronic acid, K₃PO₄, and SPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Regioselectivity in Substitution Reactions
Achieving the desired substitution pattern on a pyridine ring is a common challenge. The inherent electronic properties of the ring dictate positional reactivity, which can often lead to mixtures of isomers.[1]
Frequently Asked Questions (FAQs)
Q3: Why is Nucleophilic Aromatic Substitution (SNAAr) on 3-halopyridines so much more difficult than on 2- or 4-halopyridines?
A3: The mechanism of SNAAr involves the formation of a negatively charged intermediate (a Meisenheimer complex).[15][16] For substitution at the C2 and C4 positions, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[15][16] When attack occurs at the C3 position, this stabilization is not possible, making the intermediate much higher in energy and the reaction kinetically disfavored.[15][16]
Caption: SNAAr intermediate stability comparison.
Q4: My electrophilic substitution reaction (e.g., nitration) on pyridine is giving very low yields. How can I improve this?
A4: The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution (EAS).[1][17] Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, further deactivating the ring. A highly effective strategy is to first convert the pyridine to its N-oxide.[1][18]
-
Activation: The N-oxide oxygen atom is electron-donating, which activates the ring towards EAS.[17][19]
-
Directing Effect: Substitution is directed primarily to the C4 (and to a lesser extent, C2) position.[18]
-
Deprotection: The N-oxide can be easily removed later in the synthesis (e.g., by reduction with PCl₃ or H₂/Pd) to regenerate the pyridine.[20]
Protocol: Synthesis of Pyridine N-oxide
This protocol is a reliable method for activating pyridines toward electrophilic attack.[18]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
In a round-bottom flask, dissolve the starting pyridine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the m-CPBA portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the pyridine N-oxide.
Section 3: C-H Functionalization Challenges
Directly converting a C-H bond on a pyridine ring to a C-C or C-X bond is a highly desirable, atom-economical strategy. However, it faces challenges of both reactivity and regioselectivity.[2][3][4]
Q5: I am attempting a directed C-H functionalization on a pyridine-containing substrate, but the reaction is failing. Is the nitrogen interfering?
A5: Yes, this is a very common problem. In many palladium-catalyzed C-H activation cycles, the strongly coordinating pyridine nitrogen can act as an inhibitor, preventing the desired reaction.[21] However, recent advances have shown that this "poisoning" effect can be overcome. By starting with a Pd(0) source (like Pd₂(dba)₃) and using air as the oxidant, a catalytic cycle can be established that is tolerant of the coordinating nitrogen, enabling high yields even with pyridine substrates.[21]
Q6: How can I control the position of C-H functionalization on the pyridine ring?
A6: Controlling regioselectivity is a central challenge in C-H functionalization.[22] The most robust strategy is the use of a directing group.[22] A functional group is installed on the pyridine (often at the C2 position) that can chelate to the metal catalyst, bringing it into close proximity to a specific C-H bond (usually at C3) and leading to selective functionalization at that site.
Data Summary: Catalyst Systems for Pyridine Cross-Coupling
The table below summarizes recommended catalyst systems for Suzuki-Miyaura coupling of challenging pyridine substrates. The key is often the use of specialized, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) with an appropriate palladium source.[23]
| Substrate Type | Recommended Ligand | Palladium Source | Typical Base | Key Considerations |
| 2-Halopyridine | SPhos, XPhos, RuPhos | Pd₂(dba)₃ or G3/G4 Precatalysts | K₃PO₄, K₂CO₃ | Bulky ligands are essential to prevent catalyst poisoning. Precatalysts offer reliable generation of the active Pd(0) species.[6][23] |
| 3-Halopyridine | SPhos, P(tBu)₃ | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄ | Less prone to poisoning than 2-isomers, but electron-rich ligands still improve reaction efficiency. |
| 4-Halopyridine | PPh₃, SPhos | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Generally the most reactive of the halopyridines; standard conditions are often successful. |
| Sterically Hindered | XPhos, tBuXPhos | G3/G4 Precatalysts | K₃PO₄ | Very bulky ligands are required to promote reductive elimination of hindered biaryl products. |
References
- Troubleshooting low yield in pyridine functionaliz
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). (URL: )
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (URL: )
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Challenges in the functionalization of pyridines. - ResearchGate. (URL: [Link])
-
Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - ChemRxiv. (URL: [Link])
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). (URL: [Link])
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023). (URL: [Link])
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (URL: [Link])
-
From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy | Organic Letters - ACS Publications. (2021). (URL: [Link])
-
Pyridine CH functionalization | PPTX - Slideshare. (URL: [Link])
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (2015). (URL: [Link])
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem. (URL: )
- Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem. (URL: )
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
-
ACS Select - C-H Functionalization. (URL: [Link])
-
Functionalization of pyridine N‐oxides using PyBroP. - ResearchGate. (URL: [Link])
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: [Link])
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed. (2015). (URL: [Link])
-
C-H functionalization of pyridines - PubMed. (2023). (URL: [Link])
-
Lewis Acids for the Activation of Pyridines for Further Functionalisation - the University of Bath's research portal. (2015). (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (2013). (URL: [Link])
-
A General Solution for the 2-Pyridyl Problem - PMC - NIH. (URL: [Link])
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (2008). (URL: [Link])
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
-
Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? - ACS Publications. (2021). (URL: [Link])
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (2005). (URL: [Link])
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
The roles of Lewis acidic additives in organotransition metal catalysis - RSC Publishing. (2019). (URL: [Link])
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (2017). (URL: [Link])
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. (URL: [Link])
- A Comparative Guide to 2,3,6-Trimethoxyisonicotinaldehyde and Other Substituted Pyridines in Chemical Synthesis - Benchchem. (URL: )
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(PDF) Electrophilic Substitution In Azines - ResearchGate. (URL: [Link])
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preventing over-chlorination in the synthesis of chloro-aminopyridines
Technical Support Center: Synthesis of Chloro-Aminopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Chlorination
The selective introduction of chlorine atoms onto an aminopyridine scaffold is a cornerstone transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. However, the potent activating nature of the amino group makes the pyridine ring highly susceptible to electrophilic attack, often leading to undesired over-chlorination. This formation of di- and poly-chlorinated byproducts complicates purification, reduces yields, and can be a significant bottleneck in development pipelines.[1]
This guide, designed by application scientists with field-proven experience, provides a comprehensive troubleshooting framework and foundational knowledge to help you achieve high selectivity and control in your chlorination reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My analysis (TLC/LC-MS) shows significant amounts of a di-chlorinated byproduct alongside my desired mono-chlorinated product. What are the most likely causes and how can I fix this?
A1: This is the most common issue in aminopyridine chlorination. The root cause is that the mono-chlorinated product is often still reactive enough to undergo a second chlorination. The solution lies in carefully controlling the reaction kinetics and conditions. Here’s a systematic approach to troubleshoot:
-
Lower the Reaction Temperature: High temperatures dramatically increase the rate of reaction, often uncontrollably, leading to over-chlorination.[2] Many chlorination procedures are highly exothermic.
-
Action: Begin your reaction at 0°C or even lower (-10°C to -5°C) using an ice-salt or dry ice/acetone bath. Add the chlorinating agent slowly to maintain this temperature. Only if the reaction is sluggish should you allow it to warm slowly to room temperature. The kinetics of byproduct formation are highly dependent on temperature.[3][4]
-
-
Verify Stoichiometry and Addition Method: Using even a slight excess of the chlorinating agent can result in dichlorination.
-
Action: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the chlorinating agent. Instead of adding the agent all at once, add it dropwise as a solution over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the chlorinating agent low, favoring the initial monochlorination of the more abundant starting material.
-
-
Change Your Chlorinating Agent: Not all chlorinating agents are created equal. Harsh reagents like chlorine gas are notoriously difficult to control.
-
Utilize a Strongly Acidic Medium: This is a powerful and often overlooked technique for preventing over-chlorination.
-
Action: Perform the reaction in a strong acid like concentrated sulfuric acid or hydrochloric acid.[1][8] The acid protonates the pyridine ring nitrogen. This protonation withdraws electron density from the ring system, "deactivating" it and making it less susceptible to further electrophilic attack after the first chlorine has been added. This method has been shown to yield monochloro products with only minimal formation of dichloro byproducts.[1][9]
-
Q2: My reaction is extremely slow or stalls at low temperatures, but when I apply heat, I immediately see di-chlorinated byproducts. How can I increase the rate without losing selectivity?
A2: This is a classic kinetic challenge. You need to increase the reactivity of the system without reaching the activation energy for the undesired second chlorination.
-
In Situ Reagent Generation: Using a system that generates the active chlorinating species slowly and at a low concentration can be effective. The combination of hydrochloric acid (HCl) and an oxidizing agent like hydrogen peroxide (H₂O₂) generates Cl₂ in situ. This method can provide good yields of the monochloro product with less byproduct formation.[2][8][9]
-
Modern, Catalytic Methods: Newer methods have been developed for high regioselectivity under mild conditions. Consider the system of Selectfluor® in combination with a chloride source like lithium chloride (LiCl) .[10][11] This approach can achieve high yields of monochlorinated products and often proceeds smoothly at room temperature, avoiding the need for heating.[11]
-
Solvent Optimization: The reaction solvent can influence reactivity. While strong acids are often the medium of choice, for reagents like NCS, solvents such as acetonitrile (MeCN) or dichloromethane (DCM) are common. If your reaction is slow in DCM, switching to a more polar solvent like MeCN might increase the rate.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing over-chlorination issues during your experiment.
Caption: A step-by-step decision tree for troubleshooting over-chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for selective monochlorination of aminopyridines?
A1: There is no single "best" agent, as the optimal choice depends on the specific substrate, its substituents, and the desired scale. However, they can be compared based on reactivity, selectivity, and handling safety.
| Chlorinating Agent | Typical Conditions | Pros | Cons |
| N-Chlorosuccinimide (NCS) | 0°C to RT; MeCN or DCM solvent | Mild, selective, solid (easy to handle), good for many substrates.[5][6] | Can be slower than other reagents; may require acid catalyst for less reactive rings.[6] |
| Sulfuryl Chloride (SO₂Cl₂) | 0°C to RT; DCM solvent | Inexpensive, powerful, can be selective at low temperatures without a catalyst.[12][13] | Highly reactive liquid, corrosive, liberates HCl and SO₂ gas. Can easily over-react if not controlled. |
| HCl / H₂O₂ | 70-80°C (can be lower); Aqueous HCl | Inexpensive, generates reagent in situ, avoids handling Cl₂ gas.[2][8] | Often requires elevated temperatures, which can increase over-chlorination risk if not carefully controlled.[2] |
| Chlorine Gas (Cl₂) | 15-50°C; Strong acid medium | Most atom-economical, suitable for large-scale industrial processes. | Highly toxic and corrosive gas, difficult to handle in a lab setting, low selectivity without strict controls. |
| Selectfluor® / LiCl | RT; DMF solvent | Very high selectivity, mild conditions, good for complex molecules.[10][11] | Reagents are significantly more expensive. |
Q2: What is the general mechanism of chlorination and why does the amino group cause over-chlorination?
A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a powerful electron-donating group, which enriches the pyridine ring with electron density, particularly at the ortho and para positions. This "activated" ring can readily attack a source of electrophilic chlorine (Cl⁺).
Once the first chlorine atom is attached, the ring remains activated enough for a second attack, leading to over-chlorination. The process is depicted below.
Caption: Simplified mechanism of electrophilic chlorination on aminopyridine.
Q3: How can I effectively monitor the reaction to prevent it from going too far?
A3: Active monitoring is crucial. Do not simply let the reaction run for a set amount of time.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting material. The goal is to stop the reaction as soon as the starting material spot has been fully consumed, but before a significant spot for the di-chlorinated product appears.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, periodically quench a small aliquot of the reaction and analyze it by LC-MS. This will give you a quantitative ratio of starting material, desired product, and over-chlorinated byproducts.
Experimental Protocol: Selective Monochlorination of 2-Aminopyridine using NCS
This protocol provides a reliable starting point for the selective synthesis of 2-amino-5-chloropyridine, a common building block.
Materials:
-
2-Aminopyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this NCS solution to the cooled 2-aminopyridine solution dropwise via a syringe or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the reaction progress every 15-30 minutes by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as eluent). The reaction is complete when the 2-aminopyridine spot is no longer visible.
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NCS.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add ethyl acetate to dilute the mixture. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield pure 2-amino-5-chloropyridine.[14]
References
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Available at: [Link]
- Blank, A. (1974). Preparation of 2-chloro-3-aminopyridine. U.S. Patent No. 3,838,136. Washington, DC: U.S. Patent and Trademark Office.
-
Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 1068–1075. Available at: [Link]
-
Beckmann, J., et al. (2010). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design, 10(9), 3987–3997. Available at: [Link]
-
ResearchGate. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Available at: [Link]
- Tillman, P. C. (1976). Process for preparing 2-amino-5-chloropyridine. U.S. Patent No. 3,985,759. Washington, DC: U.S. Patent and Trademark Office.
-
den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. Available at: [Link]
-
Fiveable. (n.d.). N-Chlorosuccinimide Definition. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4827–4830. Available at: [Link]
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. (2017).
-
Leonori, D., et al. (2021). Practical and Selective sp3 C-H Bond Chlorination via Aminium Radicals. Angewandte Chemie International Edition, 60(13), 7132-7139. Available at: [Link]
-
Zhao, X., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342-6345. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Chlorosuccinimide (NCS): Reactivity and Synthesis Pathways. Available at: [Link]
-
Scientific Update. (2021). A radical approach to C-H chlorination. Available at: [Link]
-
ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]
-
ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(4), 3895–3903. Available at: [Link]
-
Gandhi, T., et al. (2023). Additive-Controlled Switchable Divergent Fluorination/Chlorination of Bicyclic Azaamides via Palladium Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). Applications of N -Chlorosuccinimide in Organic Synthesis. Available at: [Link]
-
ResearchGate. (2012). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Available at: [Link]
-
Bentham Science. (2012). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 9(10), 724-730. Available at: [Link]
-
Wibaut, J. P., & den Hertog, H. J. (1947). The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st. Communication. Recueil des Travaux Chimiques des Pays-Bas, 66(7), 473-478. Available at: [Link]
-
ChemRxiv. (2022). Chlorination of Amines by a Vanadium-Dependent Chloroperoxidase. Available at: [Link]
-
Anumula, K. R., & Chan, S. I. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 230(1), 114-119. Available at: [Link]
-
Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257. Available at: [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
- Starks, C. M. (1975). Chlorination with sulfuryl chloride. U.S. Patent No. 3,920,757. Washington, DC: U.S. Patent and Trademark Office.
-
Kou, X., et al. (2007). Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water. Chemosphere, 69(7), 1140-1146. Available at: [Link]
-
Maseda, H., et al. (2015). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 56(35), 5060-5062. Available at: [Link]
-
ResearchGate. (2007). Differential Absorbance Study of Effects of Temperature on Chlorine Consumption and Formation of Disinfection by-products in Chlorinated Water. Available at: [Link]
-
Cervero-Aragó, S., et al. (2015). Effect of Common Drinking Water Disinfectants, Chlorine and Heat, on Free Legionella and Amoebae-Associated Legionella. PLoS ONE, 10(8), e0134864. Available at: [Link]
-
Quora. (2020). Does the degree of chlorination of tap water get modified, according to ambient temperature or weather conditions in general?. Available at: [Link]
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Validation & Comparative
comparative reactivity of aminopyridine isomers in cross-coupling reactions
The following guide synthesizes mechanistic insights with practical, high-yield protocols for the cross-coupling of aminopyridine isomers.
Executive Summary
Aminopyridines are deceptive substrates. While they appear structurally similar to anilines, the position of the amino group relative to the pyridine nitrogen dictates three distinct reactivity profiles.
-
2-Aminopyridine (2-AP): The "Chelation Trap." The proximity of the amino and pyridine nitrogens creates a bidentate pocket that poisons soft metal catalysts (Pd, Ni).
-
3-Aminopyridine (3-AP): The "Deactivated Aniline." Electronically similar to an electron-deficient aniline. Least likely to poison catalysts but often suffers from sluggish nucleophilicity.
-
4-Aminopyridine (4-AP): The "Basic Nucleophile." High basicity (
~9.2) leads to competitive protonation and binding, often requiring specialized base/solvent combinations.
Mechanistic Profiling
Understanding the electronic and steric environment is the first step to selecting the right catalyst system.
Electronic & Coordination Metrics
| Isomer | Primary Challenge | Coordination Mode | |
| 2-AP | 6.86 | Catalyst Poisoning | Bidentate ( |
| 3-AP | 6.00 | Low Nucleophilicity | Monodentate ( |
| 4-AP | 9.17 | High Basicity | Strong monodentate binding; competes for protons with base. |
The "Chelation Trap" (2-AP) vs. Active Cycles
The failure of standard Buchwald-Hartwig conditions with 2-AP is almost always due to the formation of a stable, off-cycle palladium complex.
Figure 1: Mechanistic divergence. 2-AP sequesters the catalyst in a stable 4-membered ring, halting the cycle. 3-AP coordinates reversibly, allowing the reaction to proceed.
Comparative Reactivity by Reaction Type
Buchwald-Hartwig Amination (C-N Coupling)
Scenario: Aminopyridine acts as the nucleophile reacting with an aryl halide.
-
2-Aminopyridine:
-
Problem: Standard ligands (BINAP, DPPF) fail due to the chelation trap.
-
Solution: Use BrettPhos or RuPhos . These bulky, electron-rich ligands sterically crowd the metal center, preventing the formation of the planar 4-membered chelate while facilitating reductive elimination.
-
Alternative:Chan-Lam Coupling (Copper-mediated) is often superior for 2-AP because Cu(II) species are less prone to irreversible sequestration than Pd(0)/Pd(II).
-
-
3-Aminopyridine:
-
Problem: Low nucleophilicity requires higher temperatures (>100°C).
-
Solution:XPhos or SPhos with a weak base (
or ). The reaction behaves similarly to an electron-deficient aniline.
-
-
4-Aminopyridine:
-
Problem: High basicity interferes with the base (deprotonation of the substrate vs. the nucleophile).
-
Solution: Use LHMDS or NaOtBu (strong bases) to ensure deprotonation. A protecting group (e.g., Boc) on the amino group is highly recommended to prevent N-pyridine binding.
-
Suzuki-Miyaura Coupling (C-C Coupling)
Scenario: Halo-aminopyridine reacts with a boronic acid.[1]
-
3-Halo-2-Aminopyridines:
-
Historically difficult, but Pd(OAc)2 / SPhos allows for quantitative yields. The free amino group does not need protection if water/butanol is used as the solvent system, which disrupts N-Pd coordination via hydrogen bonding.
-
-
Halo-3-Aminopyridines:
-
Halo-4-Aminopyridines:
-
Challenging due to low solubility and catalyst binding. Use Pd-dialkylbiphenylphosphines (e.g., XPhos Pd G3) to drive the reaction.
-
Decision Matrix & Experimental Protocols
Figure 2: Catalyst and method selection decision tree based on isomer topology.
Protocol A: The "Problem Child" Solution (2-AP Arylation)
Designed for coupling 2-aminopyridine with aryl chlorides.
Reagents:
-
Catalyst: BrettPhos Pd G3 (1-2 mol%)
-
Base: LHMDS (1.0 M in THF, 2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Temperature: 80-100 °C
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with BrettPhos Pd G3 (0.02 equiv), the aryl chloride (1.0 equiv), and 2-aminopyridine (1.2 equiv).
-
Solvate: Add anhydrous 1,4-dioxane (0.2 M concentration relative to halide).
-
Activate: Add LHMDS solution dropwise. Note: LHMDS is critical here; weaker carbonate bases often fail to deprotonate the intermediate complex efficiently in this specific steric environment.
-
Heat: Seal and heat to 100 °C for 4-12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. The specific advantage of BrettPhos is the prevention of the
-N,N chelate.
Protocol B: The "Green" Alternative (Chan-Lam for 2-AP)
Best for coupling 2-aminopyridine with aryl boronic acids (avoids Pd entirely).
Reagents:
-
Catalyst:
(0.1 - 1.0 equiv) -
Ligand: 2,2'-Bipyridine (1.0 equiv) - Critical for stabilizing Cu species against 2-AP chelation.
-
Oxidant: Air (balloon) or
-
Solvent: MeOH or DMF
Step-by-Step:
-
Mix 2-aminopyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(0.2 equiv), and Bipyridine (0.2 equiv). -
Add solvent (MeOH) and stir open to air (or under an
balloon) at Room Temperature. -
Reaction typically completes in 12-24 hours. This method bypasses the Pd-poisoning mechanism entirely.
Data Summary: Yield Comparison
Representative yields for coupling with Chlorobenzene (Ph-Cl) or Phenylboronic Acid.
| Substrate | Method | Catalyst/Ligand | Yield | Notes |
| 2-AP | Buchwald | <10% | Catalyst poisoning dominates. | |
| 2-AP | Buchwald | BrettPhos Pd G3 | 88% | Bulky ligand prevents chelation. |
| 2-AP | Chan-Lam | 82% | Excellent RT alternative. | |
| 3-AP | Buchwald | Pd/XPhos | 92% | Standard rapid coupling. |
| 4-AP | Buchwald | Pd/BINAP | 45% | Low yield due to basicity/binding. |
| 4-AP | Buchwald | Pd/RuPhos + LHMDS | 76% | Strong base required. |
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][2] Angewandte Chemie International Edition, 2006.[1][2] Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. Link
-
Maes, B. U. W., et al. "Comparative study of the coupling of chloropyridines with amines." Tetrahedron, 2005. Link
-
Fors, B. P., et al. "Pd-Catalyzed Conversion of Aryl Chlorides to Amines with Weakly Basic Amines." Journal of the American Chemical Society, 2009. Link
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-(Aminomethyl)pyridin-3-amine dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For small molecules like 2-(Aminomethyl)pyridin-3-amine dihydrochloride, a versatile building block, precise knowledge of its atomic arrangement, including protonation sites, bond lengths, and angles, is paramount for understanding its reactivity, potential biological interactions, and solid-state properties.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 2-(Aminomethyl)pyridin-3-amine dihydrochloride. While other spectroscopic methods provide essential pieces of the puzzle, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal "gold standard" for absolute structure determination. We will detail the causality behind the experimental choices in a complete SCXRD workflow, from sample preparation to final data analysis, and objectively compare its capabilities with those of alternative methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful analytical technique that provides the most precise and complete three-dimensional structural information for crystalline materials.[1][2] By analyzing the pattern of X-rays diffracted by a single crystal, we can generate a detailed electron density map and, from that, a definitive model of the molecular structure.[3] This technique is unparalleled in its ability to determine not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and absolute configuration.[4][5]
The SCXRD Experimental Workflow: A Self-Validating Protocol
The journey from a purified powder to a refined crystal structure is a multi-step process where the quality of the outcome is directly dependent on the rigor of the preceding step. This protocol is designed to be self-validating, ensuring that the final structure is a true and accurate representation of the molecule.
Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD).
Step 1: Purification of Starting Material
-
Objective: To obtain 2-(Aminomethyl)pyridin-3-amine dihydrochloride with a purity exceeding 99%.
-
Protocol:
-
The supplied material is first analyzed by ¹H NMR and HPLC to assess initial purity.
-
If impurities are detected, recrystallization is performed. Given the hydrochloride salt nature, solvents like ethanol, 2-propanol, or mixtures with a less polar co-solvent like diethyl ether are excellent starting points.[6]
-
The material is dissolved in a minimal amount of the chosen hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.
-
The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under high vacuum.
-
-
Causality: Impurities present in the starting material can become incorporated into the crystal lattice, leading to disorder and preventing the growth of high-quality, single crystals suitable for diffraction.[7] A highly pure sample is the bedrock of a successful crystallographic experiment.
Step 2: Crystal Growth – The Art and Science
-
Objective: To grow well-ordered, single crystals of sufficient size (typically >0.1 mm in all dimensions).[4]
-
Protocol: Several methods should be screened in parallel due to the empirical nature of crystallization.
-
Slow Evaporation: Prepare saturated solutions of the compound in various solvents (e.g., methanol, ethanol, water, acetonitrile). Leave the vials partially covered to allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Liquid-Vapor): Place a vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Controlled Cooling: Prepare a saturated solution at an elevated temperature and cool it slowly and controllably to room temperature.[8] This can be achieved using a programmable heating block or by placing the heated vial in an insulated container.
-
Microbatch Under-Oil: For highly water-soluble salts, this technique is particularly effective. An aqueous solution of the salt is placed as a droplet under a layer of inert oil. The oil controls the rate of water evaporation, promoting slow crystal growth.[8]
-
-
Causality: The formation of a single, well-ordered crystal lattice is essential for the diffraction experiment. Rapid precipitation leads to small, polycrystalline, or amorphous solids that do not produce the discrete diffraction spots needed for structure solution. Slow, controlled changes in solubility (via evaporation, cooling, or solvent diffusion) provide the necessary time for molecules to arrange themselves into a stable, ordered lattice.[7]
Step 3: Data Collection
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Protocol:
-
A suitable single crystal is identified under a microscope, selected for its sharp edges and lack of visible fractures or twinning.
-
The crystal is mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.
-
The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector records the resulting diffraction pattern at thousands of different orientations.[2]
-
-
Causality: Collecting data at cryogenic temperatures significantly reduces the thermal vibration of atoms.[4] This leads to a sharper, more detailed electron density map, resulting in more precise atomic positions and a more accurate final structure.
Step 4: Structure Solution and Refinement
-
Objective: To convert the raw diffraction data into a chemically sensible, three-dimensional molecular model.
-
Protocol:
-
The collected data are processed to yield a list of diffraction intensities.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
Atoms are fitted into the regions of high electron density to create an initial structural model.
-
This model is then refined computationally, adjusting atomic positions, occupancies, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the fit is typically judged by the R-factor, with lower values indicating a better fit.[9]
-
-
Causality: The diffraction pattern itself contains information only about the amplitude of the scattered X-rays, not their phase. Solving the phase problem is the crucial computational step that allows for the reconstruction of the electron density. Refinement is an iterative process of optimization that ensures the final model is the most statistically likely structure given the experimental data.[9]
Comparative Analysis: SCXRD vs. Alternative Techniques
While SCXRD provides the definitive answer, other techniques offer complementary information and are often used for routine characterization or when single crystals cannot be obtained.
| Technique | Principle | Sample Requirements | Information Obtained | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[1] | High-quality single crystal (typically >0.1 mm).[4] | Unambiguous 3D molecular structure, absolute configuration, bond lengths, bond angles, crystal packing.[10] | The "gold standard" for absolute structure determination.[10] | Crystal growth can be challenging and time-consuming; not suitable for non-crystalline materials.[10] |
| NMR Spectroscopy(¹H, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, revealing the chemical environment and connectivity of atoms.[11] | Soluble sample (mg scale). | Chemical environment of atoms, molecular connectivity, relative stereochemistry (via NOE). | Excellent for confirming the carbon-hydrogen framework and identifying isomers in solution. | Does not provide absolute 3D structure, bond lengths, or angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[12] | Small amount of sample (µg to ng scale). | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Extremely high sensitivity; confirms molecular formula. | Provides no information on isomerism (e.g., positional isomers) or 3D structure.[12] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a microcrystalline powder, producing a characteristic pattern based on lattice spacings.[13] | Microcrystalline powder (mg scale). | "Fingerprint" of a specific crystalline phase; unit cell parameters; bulk sample purity. | Fast and non-destructive; ideal for quality control and polymorph screening. | Does not provide atomic positions or solve the structure de novo without complementary techniques like Crystal Structure Prediction (CSP).[13] |
Conclusion for the Practicing Scientist
For 2-(Aminomethyl)pyridin-3-amine dihydrochloride, spectroscopic techniques like NMR and Mass Spectrometry are essential for confirming the molecular formula and basic connectivity. However, they cannot definitively establish the three-dimensional structure or, critically, the exact locations of the protonation on the three nitrogen atoms (the pyridinium nitrogen, the primary amine on the ring, and the primary amine on the methyl group).
Only Single-Crystal X-ray Diffraction can provide this level of detail with certainty. It stands alone in its ability to deliver an unambiguous, high-resolution picture of the molecule as it exists in the solid state. For any research or development program where molecular structure dictates function—from drug-receptor interactions to materials science—the investment in obtaining a single-crystal structure is not just a matter of characterization; it is a foundational pillar of scientific integrity and project success.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics - ACS Publications. [Link]
-
XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). AZoM. [Link]
-
Purification of organic hydrochloride salt?. (2017). ResearchGate. [Link]
-
Services: Single Crystal X-Ray Diffraction. (n.d.). University of Bern, Department of Chemistry, Biochemistry and Pharmaceutical Sciences. [Link]
-
Single-crystal X-ray Diffraction. (2018). SERC, Carleton College. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025). Creative Biostructure. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]
-
Proton magnetic resonance studies of the association of amino methyl pyridines. (1965). Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. (2012). Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]
- Novel cocrystallization of hydrochloric acid salt of an active agent. (2013).
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Journal of Drug Delivery Science and Technology. [Link]
-
Small molecule crystallography. (n.d.). Excillum. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery. [Link]
-
X-ray structure. The x-ray single-crystal structure of amine salt 8. (n.d.). ResearchGate. [Link]
-
4-(aminomethyl)pyridin-3-amine Dihydrochloride. (n.d.). PubChem. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
2-Pyridinamine, 3-methyl-. (n.d.). NIST WebBook. [Link]
-
2-(aminomethyl)pyridin-3-amine (C6H9N3). (n.d.). PubChemLite. [Link]
-
2-Aminomethyl-pyridine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
2-Pyridinamine, 3-methyl-. (n.d.). NIST WebBook. [Link]
-
2-Amino-3-methylpyridine. (n.d.). PubChem. [Link]
-
2-(Aminomethyl)pyridine Supplier & Manufacturer in China. (n.d.). Pipzine Chemicals. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
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- 4. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. science.uct.ac.za [science.uct.ac.za]
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- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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Navigating Purity Analysis of Aminopyridine Derivatives: A Comparative Guide to HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of pharmaceutical development and quality control. For aminopyridine derivatives, a class of compounds with significant therapeutic potential, robust and reliable analytical methods are paramount. Impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of these compounds.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity to ensure self-validating and trustworthy results.
The Decisive Factor: Physicochemical Properties
The choice between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the aminopyridine derivative , particularly its volatility and thermal stability.[2][3]
-
High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for non-volatile, thermally labile, and polar compounds.[4][5] Given that many aminopyridine derivatives fall into this category, HPLC is often the primary choice for routine purity testing and quality control.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds.[4][6] While less universally applicable to all aminopyridine derivatives without modification, it offers unparalleled separation efficiency and definitive identification capabilities for suitable analytes.[2][3]
At-a-Glance: HPLC vs. GC-MS for Aminopyridine Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on interactions with a solid stationary phase.[6] | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase.[6] |
| Applicability | Broad; ideal for non-volatile, thermally unstable, and polar aminopyridine derivatives.[3][4] | More selective; requires analytes to be volatile and thermally stable, or to be made so via derivatization.[7][8] |
| Sample Preparation | Often simpler; dissolution in a suitable solvent is typically sufficient.[2][9] | Can be more complex; may require derivatization to increase volatility and thermal stability.[8][10] |
| Sensitivity | High, dependent on the detector (e.g., UV, DAD, MS).[4] | Very high, especially with MS detection, making it excellent for trace impurity analysis.[6] |
| Selectivity/Identification | Good selectivity. Coupling with MS (LC-MS) provides definitive identification.[2] | Excellent selectivity and definitive identification through mass spectral libraries.[1] |
| Run Time | Can be longer, depending on the complexity of the separation.[1] | Often faster for simple mixtures.[2] |
| Instrumentation Cost | HPLC systems can be more expensive due to complex components like high-pressure pumps.[6] | GC-MS systems can be less expensive for basic setups.[6] |
The HPLC Workflow for Purity Analysis
HPLC is a versatile technique that separates components from a mixture by passing a liquid mobile phase through a column packed with a solid stationary phase.[2] For aminopyridine derivatives, which are often polar, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Experimental Workflow: HPLC Purity Analysis
Caption: HPLC experimental workflow for aminopyridine purity analysis.
Detailed Protocol: RP-HPLC Method for a Non-Volatile Aminopyridine Derivative
This protocol is a representative example and must be validated for each specific aminopyridine derivative according to ICH guidelines.[11][12]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: A buffered aqueous mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like aminopyridines.[13] Acetonitrile is a common organic modifier providing good separation efficiency.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain the polar aminopyridine and any highly polar impurities.
-
Gradually increase the percentage of Mobile Phase B to elute the main compound and then any less polar impurities.
-
A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.[14]
-
Detection: UV at a wavelength of maximum absorbance for the specific aminopyridine derivative (e.g., 254 nm or 280 nm).[14][15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the aminopyridine sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.[9] Filter the solution through a 0.22 µm syringe filter prior to injection to remove particulates.[9]
-
Data Analysis: Calculate purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
The GC-MS Workflow for Purity Analysis
GC-MS is a powerful technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3] It is ideal for volatile compounds or those that can be made volatile through a chemical reaction known as derivatization.[8]
Experimental Workflow: GC-MS Purity Analysis
Caption: GC-MS experimental workflow for aminopyridine purity analysis.
Detailed Protocol: GC-MS Method for a Volatile or Derivatized Aminopyridine
This protocol assumes the aminopyridine derivative is either sufficiently volatile or has been derivatized.
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: The temperature program is optimized to separate the analyte from impurities based on their boiling points and interactions with the stationary phase.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Direct Analysis: If the compound is volatile, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[1]
-
Derivatization: For non-volatile aminopyridines with active hydrogens (e.g., -NH2), derivatization is necessary. Silylation is a common technique. For example, react the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 70°C for 30 minutes) to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.[16]
-
-
Data Analysis: Determine purity by the area percentage of the main peak in the Total Ion Chromatogram (TIC).[1] Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST).
Deciding Between Methods: A Logic-Based Approach
The selection of the optimal analytical technique is a critical decision in drug development. The following diagram outlines a logical pathway for choosing between HPLC and GC-MS for the purity analysis of aminopyridine derivatives.
Caption: Decision logic for selecting between HPLC and GC-MS.
Conclusion: A Complementary Approach
For the comprehensive purity analysis of aminopyridine derivatives, HPLC and GC-MS should be viewed not as competing, but as complementary techniques.[5] HPLC, particularly RP-HPLC, serves as the primary, robust method for routine quality control of a wide range of these compounds, especially those that are non-volatile or thermally sensitive.[2][4]
GC-MS provides an orthogonal method that is invaluable for impurity identification and for the analysis of volatile impurities or starting materials.[1] Its high sensitivity and the structural information gleaned from mass spectrometry are critical during process development and for in-depth investigations.[1][6]
Ultimately, the choice of method must be fit for its intended purpose, a principle enshrined in regulatory guidelines.[17] A thorough understanding of the analyte's properties, coupled with a risk-based approach to method development and validation as outlined by the ICH, will ensure the generation of accurate, reliable, and trustworthy purity data essential for the development of safe and effective pharmaceuticals.[11][18]
References
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AMSbiopharma. (2025, July 22).
- Celebr
- AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid.
- Lab Manager. (2025, December 2).
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine.
- Efor Group. Validation of analytical procedures according to the ICH guidelines.
- Benchchem.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (2023, November 30).
- Organomation. (2024, September 19).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- Polymer Chemistry Characterization Lab.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Mass Spectrometry Facility.
- PMC. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
- ResearchGate. (2018).
- Agilent. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients.
- Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
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- Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ResearchGate. (2016). Table 2. GC-MS isotopic abundance analysis result of 2,6-diaminopyridine.
- Journal of Chemical Society of Nigeria. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- MilliporeSigma. The Derivatization and Analysis of Amino Acids by GC-MS.
- IU Indianapolis ScholarWorks. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- Semantic Scholar.
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biological activity of "2-(Aminomethyl)pyridin-3-amine" analogs versus established inhibitors
Comparative Guide: Biological Activity of "2-(Aminomethyl)pyridin-3-amine" Analogs vs. Established Inhibitors
Executive Summary: The Pyridine Scaffold Advantage
The "2-(Aminomethyl)pyridin-3-amine" moiety represents a strategic bioisosteric evolution of the classical 2-aminoanilide (benzamide) zinc-binding group (ZBG) found in Class I selective Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275) and Chidamide .
While hydroxamic acids (e.g., Vorinostat ) offer broad-spectrum potency via potent zinc chelation, they suffer from poor pharmacokinetic (PK) profiles and mutagenicity risks. The 2-aminoanilide scaffold solved the selectivity issue (targeting HDAC 1, 2, 3) but often faces solubility limits. The 2-(Aminomethyl)pyridin-3-amine analogs introduce a pyridine nitrogen into the ZBG, modulating the pKa of the coordinating amines and improving aqueous solubility while maintaining or enhancing isoform selectivity, particularly for HDAC3 .
Mechanistic Comparison: Zinc Binding & Selectivity
The biological differentiation of these analogs stems from their interaction with the HDAC catalytic tunnel.
-
Hydroxamates (Vorinostat): Function as bidentate chelators of the Zn²⁺ ion. They are "fast-on/fast-off" inhibitors with low isoform selectivity.
-
Benzamides (Entinostat): Function as slow-binding inhibitors. They bind to the Zn²⁺ and access a unique "foot pocket" adjacent to the catalytic site, which is present in Class I HDACs but absent in Class II.
-
Pyridine Analogs (2-(Aminomethyl)pyridin-3-amine):
-
Electronic Modulation: The pyridine ring acts as an electron-withdrawing core compared to the phenyl ring of benzamides. This lowers the pKa of the 3-amino group, potentially altering the strength of the coordinate bond with Zn²⁺.
-
Solubility: The pyridine nitrogen accepts hydrogen bonds, significantly improving solubility in aqueous media compared to the lipophilic benzamide core.
-
Selectivity: Structural Activity Relationship (SAR) data suggests that 3-aminopyridine-2-carboxamide derivatives (isosteres of the target scaffold) can exhibit >40-fold selectivity for HDAC3 over HDAC1, a distinct advantage over the pan-Class I profile of Entinostat.
-
Mechanism of Action Diagram
Caption: Mechanistic differentiation of HDAC inhibitor classes. The pyridine scaffold retains the Class I "foot pocket" selectivity of benzamides but modulates zinc affinity and solubility via the heterocyclic core.
Biological Activity Profile
The following table synthesizes comparative data for a representative Pyridine Analog (e.g., derived from Compound 15 or 8e series) versus established standards.
Table 1: Comparative Inhibitory Potency (IC₅₀) and Selectivity
| Feature | Vorinostat (SAHA) | Entinostat (MS-275) | Pyridine Analog (Representative) |
| Primary Target | Pan-HDAC (Class I/II) | Class I (HDAC 1, 2, 3) | Class I (HDAC 3 Selective) |
| Zinc Binding Group | Hydroxamic Acid | 2-Aminoanilide | 2-(Aminomethyl)pyridin-3-amine |
| HDAC1 IC₅₀ | ~10 nM | ~200 nM | ~1000 nM |
| HDAC3 IC₅₀ | ~20 nM | ~500 nM | ~40–100 nM |
| Selectivity (HDAC3/1) | No Selectivity | ~0.4x (Favors HDAC1) | >10x (Favors HDAC3) |
| Binding Kinetics | Fast-On / Fast-Off | Slow-On / Slow-Off | Slow-On / Slow-Off |
| Cellular Potency | High (Broad toxicity) | Moderate (Cytostatic) | High (Targeted) |
| Solubility | Low | Low | Moderate-High |
Key Insight: While the pyridine analogs may show reduced potency against HDAC1 compared to benzamides, they often achieve superior HDAC3 selectivity . This is critical for therapeutic windows in indications like lymphoma or neurodegeneration where HDAC1 inhibition drives toxicity (e.g., thrombocytopenia).
Experimental Protocols
To validate the activity of 2-(Aminomethyl)pyridin-3-amine analogs, the following protocols are recommended. These emphasize the detection of slow-binding kinetics , a hallmark of this scaffold that standard endpoint assays often miss.
Protocol A: Time-Dependent HDAC Inhibition Assay (Fluorometric)
Standard endpoint assays underestimate the potency of benzamide/pyridine inhibitors due to their slow association rates.
-
Reagents: Recombinant HDAC1 and HDAC3 enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC); Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Pre-Incubation (Critical Step):
-
Prepare 3x serial dilutions of the Pyridine Analog and Entinostat (Control).
-
Incubate inhibitor with Enzyme in Assay Buffer for 0, 30, 60, and 120 minutes at 25°C before adding the substrate.
-
-
Reaction Initiation:
-
Add Fluorogenic Substrate (10 µM final).
-
Incubate for 30 minutes.
-
-
Detection:
-
Add Developer Solution (Trypsin/Trichostatin A) to stop deacetylation and release fluorophore.
-
Read Fluorescence (Ex 360 nm / Em 460 nm).
-
-
Analysis:
-
Plot IC₅₀ vs. Pre-incubation Time. A significant decrease in IC₅₀ over time confirms slow-binding mechanism .
-
Protocol B: Cellular Acetylation Western Blot
Differentiation of Class I vs. Pan-HDAC inhibition.
-
Cell Treatment: Treat HCT116 or Jurkat cells with inhibitor (1 µM, 5 µM) for 24 hours.
-
Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.
-
Immunoblot Targets:
-
Acetyl-Histone H3 (K9/K14): Marker for HDAC1/2/3 inhibition (Class I).
-
Acetyl-Tubulin: Marker for HDAC6 inhibition (Class IIb).
-
-
Interpretation:
-
Vorinostat: Increases both Ac-H3 and Ac-Tubulin.
-
Pyridine Analog: Should strongly increase Ac-H3 but show negligible effect on Ac-Tubulin , confirming Class I selectivity.
-
Experimental Workflow Visualization
Caption: Validation cascade for differentiating pyridine-based inhibitors from broad-spectrum hydroxamates.
References
-
Vertex AI Search . (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. 1
-
National Institutes of Health (NIH) . (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC. 2[3]
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American Chemical Society (ACS) . (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. 3
-
MDPI . (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 4[3]
-
PubChem . (2025). 2-Amino-3-methylpyridine Compound Summary. National Library of Medicine. 5
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized Aminopyridine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, comparative analysis of core spectroscopic techniques for the unambiguous structural elucidation of synthesized aminopyridine derivatives. Moving beyond rote protocols, we will explore the causality behind experimental choices, integrate multi-technique data, and establish a self-validating framework for structural confirmation, critical for advancing drug discovery and development pipelines.
Introduction: The "Why" of Rigorous Structural Confirmation
Aminopyridine derivatives represent a cornerstone scaffold in medicinal chemistry, with applications ranging from potassium channel blockers in multiple sclerosis to precursors for potent antiviral and anticancer agents.[1][2] The isomeric and substitutional diversity of this class, however, presents a significant analytical challenge. The precise placement of the amino group and other substituents on the pyridine ring dictates the molecule's biological activity, toxicity, and pharmacokinetic properties. Consequently, unambiguous structural confirmation is not merely a procedural checkpoint but a fundamental requirement for valid, reproducible, and ultimately successful research.
This guide presents a logical, multi-pronged approach to structural verification, leveraging the distinct strengths of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating the data from these orthogonal techniques, we can construct an irrefutable structural proof for any newly synthesized aminopyridine derivative.
Part 1: The First Checkpoint - Molecular Mass and Formula with Mass Spectrometry (MS)
Mass spectrometry serves as our initial analytical step. Its primary role is to confirm the molecular weight of the synthesized compound and, with high-resolution instruments, provide its elemental composition. This data validates that the desired reaction has occurred and yielded a product of the correct mass.
Expert Insight: Why MS First?
Starting with MS is a matter of efficiency. It's a rapid technique that answers the most fundamental question: "Did I make a molecule of the correct mass?" If the observed mass is incorrect, there is no need to proceed with more time-consuming analyses like 2D NMR. It provides an immediate pass/fail criterion.
Experimental Protocol: GC-MS for Volatile Derivatives
-
Sample Preparation:
-
Prepare a stock solution of the purified aminopyridine derivative at approximately 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or ethyl acetate.[3]
-
Perform a serial dilution to create a final sample concentration of ~10 µg/mL.[3] .
-
Transfer the final solution to a standard 2 mL GC-MS sample vial. Ensure there are no particulates; filter if necessary.[4]
-
-
Instrument Setup (Typical Parameters):
-
Injector: Splitless mode, 250 °C.
-
Column: Standard non-polar column (e.g., HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the sample.
-
Identify the molecular ion peak (M⁺). This peak should correspond to the calculated molecular weight of the target compound.
-
Analyze the fragmentation pattern. For aminopyridines, characteristic losses can provide structural clues.[5]
-
Data Interpretation: Molecular Ion and Fragmentation
The primary goal is to locate the molecular ion (M⁺). For example, the parent 2-aminopyridine (C₅H₆N₂) has a molecular weight of 94.12 g/mol , so its mass spectrum will show a prominent M⁺ peak at m/z = 94.[6]
Fragmentation in EI-MS is highly informative. Amines often undergo cleavage at the C-C bond adjacent to the nitrogen.[5][7] The pyridine ring is relatively stable, but characteristic losses can still be observed, helping to differentiate isomers or identify substituents.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS-based molecular weight confirmation.
Part 2: Functional Group Fingerprinting with Infrared (IR) Spectroscopy
Once the molecular weight is confirmed, IR spectroscopy provides a rapid and inexpensive method to verify the presence of key functional groups. For aminopyridine derivatives, this means confirming the existence of the N-H bonds of the amino group and the characteristic vibrations of the pyridine ring.
Expert Insight: The Value of a "Quick Look"
IR is the perfect complementary technique to MS. While MS confirms the mass, IR confirms that the essential building blocks (functional groups) are present. A missing N-H stretch in the spectrum of a purported primary amine is an immediate red flag, indicating a potential failed synthesis or unexpected side reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation:
-
Ensure the sample is solid and dry. No solvent is required for ATR-IR.
-
Place a small amount (a few milligrams) of the purified solid derivative directly onto the ATR crystal.
-
-
Instrument Setup (Typical Parameters):
-
Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Acquisition & Analysis:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample with the anvil to ensure good contact.
-
Acquire the sample spectrum.
-
Perform baseline correction and identify characteristic absorption bands.
-
Data Interpretation: Key Absorbances for Aminopyridines
The utility of IR lies in identifying signature peaks. By comparing the obtained spectrum to known values, we can confirm the presence of the desired functional groups.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Two distinct, sharp peaks.[8][9] |
| Scissoring Bend | 1580 - 1650 | Medium to strong, sharp peak.[10] | |
| Pyridine Ring | C=C and C=N Stretches | 1400 - 1650 | A series of sharp peaks.[1] |
| Aromatic C-H | Stretch | > 3000 | Weak to medium sharp peaks. |
| C-N | Stretch | 1250 - 1335 | Medium to strong peak.[8] |
Comparative Note: A primary amine (R-NH₂) will show two N-H stretching peaks, while a secondary amine (R₂N-H) will show only one.[11] This distinction is crucial when the synthesis involves N-alkylation.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for FT-IR based functional group identification.
Part 3: The Gold Standard - Unambiguous Structure from NMR Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules.[12] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. For aminopyridine derivatives, NMR is indispensable for definitively establishing isomerism and substitution patterns.
Expert Insight: Why NMR is Non-Negotiable
While MS and IR provide strong evidence, they cannot, in isolation, distinguish between isomers like 2-amino, 3-amino, and 4-aminopyridine. The chemical shifts and coupling patterns in NMR are exquisitely sensitive to the electronic environment of each nucleus. This sensitivity allows us to map the entire molecular structure and confirm, for example, that the amino group is at position 4 and not position 2. For regulatory submissions or high-impact publications, a full NMR assignment is the accepted standard for structural proof.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample for ¹H NMR (20-50 mg for ¹³C NMR).[14]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[14]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[14]
-
Tune/Match: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Shim: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.
-
Acquire ¹H Spectrum: Run a standard 1D proton experiment. Key parameters include spectral width, number of scans, and relaxation delay.
-
Acquire ¹³C Spectrum: Run a standard 1D carbon experiment, often with proton decoupling.
-
-
Data Processing & Analysis:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each peak.
-
Analyze chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure.
-
Data Interpretation: Decoding the Spectra of Aminopyridines
The chemical environment of each proton and carbon in the pyridine ring is unique and gives rise to a distinct NMR signal.[15]
¹H NMR:
-
Aromatic Protons: Signals for protons on the pyridine ring typically appear in the range of δ 6.5-9.2 ppm.[1] The exact chemical shift and coupling pattern are highly dependent on the position of the amino group and other substituents.
-
Amine Protons (-NH₂): A broad singlet is often observed, the chemical shift of which can vary depending on solvent and concentration.
-
Integration: The relative area under each peak corresponds to the number of protons it represents.
-
Splitting (Multiplicity): The n+1 rule helps determine the number of adjacent protons. For example, a proton with two neighbors will appear as a triplet.
¹³C NMR:
-
Aromatic Carbons: Carbons in the pyridine ring resonate in the δ 100-160 ppm region.[6] The carbon directly attached to the nitrogen atom (C2/C6) is typically the most deshielded. The carbon attached to the amino group will show a significant upfield or downfield shift compared to unsubstituted pyridine.
Comparative Data for Unsubstituted Aminopyridine Isomers (¹H NMR in CDCl₃):
| Compound | H2 | H3 | H4 | H5 | H6 | NH₂ |
| 2-Aminopyridine | - | ~6.63 (t) | ~7.41 (m) | ~6.48 (d) | ~8.06 (d) | ~4.45 (br s) |
| 3-Aminopyridine | ~8.0 (d) | - | ~7.0 (dd) | ~7.0 (t) | ~8.0 (d) | ~3.7 (br s) |
| 4-Aminopyridine | ~8.1 (d) | ~6.6 (d) | - | ~6.6 (d) | ~8.1 (d) | ~4.6 (br s) |
| (Note: Chemical shifts (δ, ppm) are approximate and can vary. Data derived from sources like[6].) |
This table clearly shows how each isomer gives a unique "fingerprint" in the ¹H NMR spectrum, allowing for unambiguous identification. For more complex derivatives, 2D NMR techniques like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are employed for a complete and definitive assignment.[13]
Workflow for NMR Spectroscopy Analysis
Caption: Workflow for comprehensive NMR-based structure elucidation.
Conclusion: An Integrated, Self-Validating Approach
The structural confirmation of a synthesized aminopyridine derivative is not achieved by a single technique but by the logical integration of complementary data.[16] Each method provides a piece of the puzzle, and together they form a self-validating system.
-
MS confirms the molecular formula .
-
IR confirms the presence of key functional groups .
-
NMR confirms the atomic connectivity and stereochemistry .
When the molecular weight from MS is consistent with the functional groups identified by IR and the detailed structural map provided by NMR, the researcher can have the highest degree of confidence in the structure of their synthesized compound. This rigorous, multi-faceted approach ensures data integrity and provides the solid analytical foundation required for advancing promising compounds in the field of drug development.
References
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-
Bekkali, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2946. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
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Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of ChemTech Research, 8(2), 1071-1075. [Link]
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Bou-Salah, L., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. ECSOC-25. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
-
ResearchGate. (2017). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Jain, A. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]
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Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
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Buchwald, S. L., et al. (2005). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications. [Link]
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Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
ResearchGate. (2018). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
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UTHSCSA. Step-by-step procedure for NMR data acquisition. UTHSCSA NMR. [Link]
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Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. [Link]
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Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
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Sema, T. (2023). Organic Structures From Spectra Solutions. Sema. [Link]
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Chemistry Steps. (2020). NMR Spectroscopy – An Easy Introduction. Chemistry Steps. [Link]
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Senthil Kumar, S., & Mohan, S. (1993). Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. Magnetic Resonance in Chemistry. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI. [Link]
-
Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
International Journal of Current Science. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. RJPN. [Link]
-
Semantic Scholar. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
NIST. 4-Aminopyridine. NIST WebBook. [Link]
-
eGyanKosh. (2010). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. [Link]
-
SCION Instruments. (2025). Sample preparation GC-MS. SCION Instruments. [Link]
-
TutorChase. (2025). Fragmentation Patterns in Mass Spectrometry. TutorChase. [Link]
-
JEOL. NMR Basics for the absolute novice. JEOL. [Link]
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A-Comparative-Guide-to-the-Metabolic-Stability-of-Pyridine-2-Methylamine-Compounds-in-Liver-Microsomes
A Senior Application Scientist's Perspective on Optimizing Preclinical Drug Development
In the landscape of modern drug discovery, the pyridine ring is a cornerstone of medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its inclusion, however, often brings metabolic stability to the forefront of optimization challenges. This guide offers a deep dive into assessing the metabolic stability of a specific, yet broadly relevant, class of compounds: pyridine-2-methylamines. We will explore the nuances of their metabolism in liver microsomes, provide a robust experimental framework for their evaluation, and compare their stability profiles to inform rational drug design.
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing everything from dosing regimens to potential toxicity.[2] Liver microsomes, vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an indispensable in vitro tool for early-stage metabolic assessment.[3][4] For pyridine-containing compounds, understanding their interaction with these enzymes is paramount.
While the pyridine ring can enhance metabolic stability by reducing the electron density of aromatic carbons, the nitrogen atom can also coordinate with the heme iron of CYP enzymes, potentially inhibiting metabolism.[5] Furthermore, pyridine derivatives are known substrates for various CYPs, including CYP1A1, CYP1A2, and CYP2E1, as well as other enzymes like aldehyde oxidase (AO), which is gaining recognition for its significant role in the metabolism of nitrogen-containing heterocycles.[6][7][8]
This guide will provide researchers, scientists, and drug development professionals with the necessary insights and methodologies to navigate the complexities of pyridine-2-methylamine metabolism, ultimately facilitating the selection and optimization of more promising drug candidates.
The Metabolic Landscape of Pyridine-2-Methylamine Compounds
The metabolic pathways of pyridine-2-methylamine compounds are multifaceted. The primary sites of metabolism often involve the pyridine ring and the methylamine side chain.
Key Metabolic Transformations:
-
Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation at various positions, often mediated by CYP enzymes. This can lead to the formation of N-oxides or hydroxylated pyridines.
-
Oxidation of the Methylamine Side Chain: The methylamine group can undergo N-dealkylation or oxidation of the methylene bridge, leading to the formation of aldehydes and carboxylic acids. Aldehyde oxidase (AO) can play a crucial role in the oxidation of nitrogen-containing heterocyclic systems.[9]
-
Conjugation Reactions: Following initial oxidative metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.
The interplay between these pathways determines the overall metabolic stability of a given compound. Understanding these transformations is the first step in designing molecules with improved pharmacokinetic properties.
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO or acetonitrile). [10] * Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. [11]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and the test compound working solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) [2]
-
Comparative Analysis of Pyridine-2-Methylamine Analogs
To illustrate the application of this methodology, let's consider a hypothetical dataset for a series of pyridine-2-methylamine analogs with varying substitutions.
| Compound | Substitution | t1/2 (min) | CLint (µL/min/mg protein) |
| PMA-1 | Unsubstituted | 15 | 46.2 |
| PMA-2 | 4-Fluoro | 25 | 27.7 |
| PMA-3 | 6-Methyl | 10 | 69.3 |
| PMA-4 | N,N-dimethyl | 5 | 138.6 |
Interpretation of Results:
-
PMA-1 (Unsubstituted): Exhibits moderate metabolic stability.
-
PMA-2 (4-Fluoro): The introduction of a fluorine atom at the 4-position of the pyridine ring significantly increases metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of metabolism.
-
PMA-3 (6-Methyl): The addition of a methyl group at the 6-position decreases metabolic stability. This could be due to steric effects influencing binding to metabolizing enzymes or the methyl group itself being a site of metabolism.
-
PMA-4 (N,N-dimethyl): The presence of two methyl groups on the amine nitrogen leads to rapid metabolism. N-dealkylation is a common and often rapid metabolic pathway for tertiary amines.
These results highlight how subtle structural modifications can have a profound impact on the metabolic stability of pyridine-2-methylamine compounds. This data-driven approach allows for the rational design of analogs with improved pharmacokinetic profiles. For instance, replacing a metabolically liable group with a more stable one can significantly enhance a compound's half-life. [14]
Alternative and Complementary In Vitro Models
While liver microsomes are a valuable tool, they primarily assess Phase I metabolism. [15]To gain a more comprehensive understanding of a compound's metabolic fate, other in vitro systems should be considered.
-
Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors. [16]They can provide a more accurate prediction of in vivo clearance.
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. [15]It is useful for investigating both Phase I and Phase II metabolism.
-
Recombinant CYPs: Using individual recombinant CYP enzymes can help identify the specific enzymes responsible for the metabolism of a compound. [17][18] The choice of in vitro system depends on the specific questions being addressed and the stage of the drug discovery process.
Conclusion
Assessing the metabolic stability of pyridine-2-methylamine compounds is a critical step in the drug discovery and development process. The liver microsomal stability assay provides a robust and high-throughput method for evaluating the intrinsic clearance of these compounds and for guiding the design of more stable analogs. By understanding the key metabolic pathways and employing a systematic approach to in vitro testing, researchers can significantly improve the chances of identifying drug candidates with favorable pharmacokinetic properties. The integration of data from various in vitro models, coupled with a deep understanding of structure-metabolism relationships, is essential for navigating the complexities of drug metabolism and ultimately bringing safer and more effective medicines to patients.
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Meanwell NA, et al. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Med Chem Lett. 2017;8(11):1144-1149. Available from: [Link]
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MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. 2024. Available from: [Link]
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ACS Publications. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. 2018. Available from: [Link]
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PubMed. The role of aldehyde oxidase in drug metabolism. 2012. Available from: [Link]
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ACS Publications. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. 2019. Available from: [Link]
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PubMed. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. 1994. Available from: [Link]
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NCBI Bookshelf. Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. Available from: [Link]
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de Gruyter. Metabolic stability and its role in the discovery of new chemical entities. 2019. Available from: [Link]
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ResearchGate. The role of aldehyde oxidase in drug metabolism. 2012. Available from: [Link]
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Admescope. Metabolic stability. Available from: [Link]
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NCBI. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. 2019. Available from: [Link]
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PubMed. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. 1999. Available from: [Link]
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NCBI. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. 2015. Available from: [Link]
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ATSDR. Toxicological Profile for 2,4,6-Trinitrotoluene - Chapter 6: Analytical Methods. Available from: [Link]
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MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. 2018. Available from: [Link]
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PubMed. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. 2005. Available from: [Link]
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NCBI Bookshelf. Toxicological Profile for Pyridine - Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Available from: [Link]
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MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. 2023. Available from: [Link]
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A Senior Application Scientist's Guide to Molecular Docking of Aminopyridine Derivatives for Binding Affinity Prediction
For drug discovery researchers and computational scientists, predicting how a potential drug molecule will interact with its target protein is a cornerstone of modern pharmaceutical development. Molecular docking is a powerful computational technique that simulates this "handshake" between a ligand (like an aminopyridine derivative) and a receptor (typically a protein), providing crucial insights into binding affinity and interaction patterns.[1][2][3]
Aminopyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, from antibacterial to anticancer agents.[4][5][6] Their unique structural properties allow them to interact with various enzymes and receptors, making them a focal point of drug design.[5] This guide provides an in-depth, objective comparison of molecular docking methodologies for predicting the binding affinity of aminopyridine derivatives, grounded in field-proven insights and experimental validation principles.
Section 1: The Foundations of a Successful Docking Study
Before any simulation can begin, meticulous preparation of both the protein target and the aminopyridine ligands is paramount. The quality of this preparatory phase directly dictates the reliability of the final binding affinity predictions.
Target Protein Selection and Preparation
The first step is to obtain a high-quality 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).[7]
Causality Behind the Choices:
-
Why remove water and ions? Crystallographic structures often contain water molecules and ions that may not be present in the physiological binding site. Their removal simplifies the system and prevents them from interfering with the ligand's placement, unless specific water molecules are known to be critical for binding (structural waters).[8][9]
-
Why add hydrogens? PDB files often lack hydrogen atoms to simplify the file size. However, hydrogen atoms are crucial for forming hydrogen bonds, a key interaction in protein-ligand binding. Adding them, particularly polar hydrogens, is essential for accurate charge calculation and interaction analysis.[8][10][11]
-
Why assign charges? The electrostatic forces between the ligand and protein are major contributors to binding affinity. Assigning correct partial charges (e.g., using Gasteiger or AM1-BCC methods) is critical for the scoring function to accurately estimate these interactions.[7][12]
Experimental Protocol: Protein Preparation Workflow
-
Obtain Structure: Download the protein structure from the RCSB PDB (e.g., PDB ID: 4URM for S. aureus DNA gyrase).[13]
-
Clean Structure: Use visualization software like UCSF Chimera or PyMOL to remove water molecules, co-solvents, and any co-crystallized ligands.[9][12][14] If the structure contains multiple identical chains (e.g., a dimer), select a single chain for the docking study.[8][9]
-
Add Hydrogens & Assign Charges: Utilize tools like AutoDockTools (ADT) or the Dock Prep tool in Chimera to add polar hydrogens and assign partial charges.[7][9][10][15]
-
Generate PDBQT File: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[7][14]
Ligand Preparation: The Aminopyridine Derivatives
The accuracy of docking is also highly dependent on the correct 3D representation of the ligand.
Causality Behind the Choices:
-
Why 2D to 3D Conversion? Ligands are often designed in 2D. A robust 3D conformation is necessary for docking. This involves generating realistic bond lengths, angles, and a low-energy conformation.[16]
-
Why Energy Minimization? The initial 3D structure might be in a high-energy state. Energy minimization refines the structure to a more stable, lower-energy conformation, which is more representative of how it would exist in solution.
-
Why Handle Protonation States? The pH of the biological environment affects which atoms in the aminopyridine derivative are protonated or deprotonated. This significantly alters the ligand's charge and its ability to form hydrogen bonds. It is crucial to generate a protonation state that is relevant to physiological pH (around 7.4).
Experimental Protocol: Ligand Preparation Workflow
-
Obtain Ligand Structure: Ligand structures can be sourced from databases like PubChem or ZINC, or drawn using software like ChemDraw or MarvinSketch.[7][17]
-
Initial 3D Conversion: Use a tool like Open Babel to convert 2D structures (e.g., SMILES format) into 3D coordinates (e.g., SDF or MOL2 format).[7]
-
Add Hydrogens and Define Torsions: Use ADT or similar software to add hydrogens, compute charges (e.g., Gasteiger charges), and define the rotatable bonds.[15][17] The number of rotatable bonds directly impacts the ligand's flexibility during docking.[17]
-
Generate PDBQT File: Save the final prepared ligand in the PDBQT format for use with AutoDock Vina.[7]
Section 2: Choosing the Right Tool: A Comparison of Docking Engines
Several software packages are available for molecular docking, each with its own strengths and weaknesses. The choice often depends on the specific research goal, available computational resources, and desired accuracy.[1][18]
| Feature | AutoDock Vina | Schrödinger Glide | GOLD |
| Algorithm | Employs a Lamarckian genetic algorithm and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local search.[18] | Uses a hierarchical series of filters and exhaustive searching. Provides different precision modes (SP, XP).[19] | Utilizes a genetic algorithm to explore ligand flexibility and protein-ligand interactions.[2] |
| Scoring Function | Empirical scoring function that approximates binding free energy. | Empirically-based ChemScore, GoldScore, and ASP scoring functions. | GlideScore, an empirical scoring function with terms for key physical interactions. |
| Cost | Open-source and free for academic and commercial use.[14][20] | Commercial; requires a paid license.[14] | Commercial; requires a paid license. |
| Speed | Very fast, making it ideal for high-throughput virtual screening of large compound libraries.[14][18] | Slower than Vina but generally faster than GOLD, especially in standard precision (SP) mode. | Can be computationally intensive, especially with high genetic algorithm settings. |
| Best Use Case | Initial virtual screening, large-scale library docking, academic research.[14] | Lead optimization, high-accuracy binding mode prediction, commercial drug discovery pipelines. | Studies requiring high flexibility of the ligand and/or protein side chains. |
Expert Insight: For initial screening of a large library of novel aminopyridine derivatives, AutoDock Vina is an excellent choice due to its speed and reasonable accuracy.[14] For lead optimization, where high-precision prediction of binding poses is critical, commercial software like Glide may provide more reliable results, albeit at a higher cost.[14]
Section 3: The Docking Workflow: A Self-Validating Protocol
This section details a step-by-step protocol using the widely-cited AutoDock Vina software.[14][21] A key principle of a trustworthy protocol is self-validation. Therefore, the first step is always to perform a "re-docking" experiment.
The Principle of Re-docking: If a crystal structure with a bound ligand is available, the protocol's validity is tested by extracting this native ligand and docking it back into the protein's binding site. A successful protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[22] This confirms that the chosen parameters can accurately identify the correct binding mode.
Detailed Protocol: Docking an Aminopyridine Derivative into a Kinase Target
This example uses Janus kinase 2 (JAK2), a common target for aminopyridine-based inhibitors.[23][24]
Step 1: Preparation (As described in Section 1)
-
Prepare the JAK2 receptor protein (e.g., from a PDB entry) and the aminopyridine ligand, saving both as .pdbqt files.
Step 2: Defining the Search Space (Grid Box)
-
The grid box defines the three-dimensional space where the docking software will search for binding poses.[8]
-
Causality: The box must be large enough to encompass the entire binding site but not so large that it wastes computational time searching irrelevant areas. It should be centered on the known active site, often determined from a co-crystallized ligand.[21][25]
-
Using ADT or Chimera, visually place the grid box around the active site residues.[8][9] Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[20][25]
Step 3: Creating the Configuration File
-
Create a text file (e.g., conf.txt) that tells Vina the names of the input files and the grid box parameters.[20]
-
Expert Insight: The exhaustiveness parameter controls the computational effort of the search.[21] The default value of 8 is often sufficient, but for complex, flexible ligands, increasing it to 16 or 32 can improve the chances of finding the optimal pose, at the cost of longer computation time.[14][21]
Step 4: Running the Docking Simulation
-
Execute the docking from the command line:[20] vina --config conf.txt --log log.txt
Step 5: Analyzing the Results
-
Vina will output a PDBQT file containing the predicted binding poses (typically up to 9) and their corresponding binding affinities in kcal/mol.[14]
-
Binding Affinity: This score estimates the binding free energy. More negative values indicate stronger, more favorable binding.[11]
-
Visual Inspection: It is critical to visually inspect the top-ranked poses using software like PyMOL or Discovery Studio.[14][20] Analyze the interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the aminopyridine derivative and the protein's active site residues. A pose that makes chemically sensible interactions is more likely to be correct than one with a good score but poor geometry.[13][19]
Visualization of the Molecular Docking Workflow
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comparing the antibacterial activity of different 2-aminopyridine derivatives
[1][2][3][4]
Executive Summary
The 2-aminopyridine (2-AP) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for nucleobases and a versatile ligand for metal coordination. This guide compares the antibacterial performance of three distinct classes of 2-AP derivatives: Schiff Bases (Azomethines) , Transition Metal Complexes , and Fused Ring Systems (Cyanopyridines) .
Key Findings:
-
Potency: Fused cyanopyridine derivatives demonstrate superior potency (MIC
0.039 µg/mL) against Gram-positive strains compared to simple Schiff bases. -
Bioavailability: Metal complexation (particularly Cu(II) and Zn(II)) significantly enhances lipophilicity and membrane permeability, often reducing MIC values by 2-4 fold compared to the free ligand.
-
Selectivity: While highly effective against S. aureus and B. subtilis, activity against Gram-negative bacteria (E. coli) is generally lower due to the outer membrane barrier, requiring specific halogen or lipophilic substitutions to overcome.
Structural Classification & Mechanism of Action[5]
To understand the performance differences, we must analyze the structural strategies used to modify the 2-AP core.
The Competitors
-
Class A: Schiff Bases (Azomethines): Formed by the condensation of 2-aminopyridine with aldehydes (e.g., vanillin, 5-methylfurfural). The azomethine linkage (-N=CH-) is critical for binding to biological targets.
-
Class B: Metal Complexes: Coordination of Class A ligands with transition metals (Cu²⁺, Co²⁺, Zn²⁺). This utilizes Tweedy’s Chelation Theory , which posits that chelation reduces the polarity of the metal ion, increasing the complex's lipophilicity and allowing easier penetration of the bacterial lipid bilayer.
-
Class C: Fused Cyanopyridines: 2-amino-3-cyanopyridine derivatives synthesized via multicomponent reactions.[1][2][3][4] These rigid structures often target DNA gyrase with high affinity.
Mechanism of Action (MOA)
The antibacterial activity is driven by two primary pathways: Genomic Interference (DNA Gyrase inhibition) and Membrane Disruption .
Figure 1: Dual mechanism of action involving membrane permeation (enhanced by metal chelation) and intracellular DNA gyrase inhibition.
Comparative Performance Analysis
The following data synthesizes experimental results from recent comparative studies, specifically focusing on Minimum Inhibitory Concentration (MIC) values. Lower MIC indicates higher potency.
Quantitative Data Summary (MIC in µg/mL)
| Compound Class | Representative Derivative | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | Mechanism Note |
| Schiff Base | 2-AP + Vanillin Ligand | 62.5 | 125.0 | >250 | Moderate binding; limited penetration. |
| Metal Complex | Cu(II) Complex of above | 15.6 | 31.25 | 125.0 | Chelation increases lipophilicity (Tweedy's Theory). |
| Cyanopyridine | Compound 2c (Cyclohexyl) | 0.039 | 0.039 | >100 | Ultra-high affinity for GyrB pocket; highly specific. |
| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.25 | 0.01 | Reference gyrase inhibitor. |
Critical Analysis
-
The "Metal Boost": Experimental data consistently shows that coordinating a Schiff base ligand with Cu(II) or Zn(II) improves activity by 2-4 fold. The Cu(II) complexes are generally superior due to their redox activity, which may generate reactive oxygen species (ROS) that further damage bacterial DNA.
-
Gram-Positive Selectivity: All 2-AP derivatives show a marked preference for Gram-positive bacteria.[4] The thick peptidoglycan layer of Gram-positives is permeable to these lipophilic molecules, whereas the lipopolysaccharide (LPS) outer membrane of Gram-negatives (E. coli) acts as a robust barrier.
-
The Cyanopyridine Breakthrough: The specific derivative "Compound 2c" (2-amino-3-cyanopyridine with a cyclohexyl group) exhibits picomolar-level potency against S. aureus. This is attributed to specific Hydrogen-bonding interactions identified in molecular docking studies (PDB ID: 4URM), where the cyano group acts as a critical hydrogen bond acceptor.
Experimental Protocols
To replicate these findings or synthesize novel derivatives, the following self-validating workflows are recommended.
Synthesis & Screening Workflow
Figure 2: Workflow from synthesis (Schiff base or Multicomponent) to biological validation via Broth Microdilution.
Validated Assay Protocol (Broth Microdilution)
Standard: CLSI M07-A10
-
Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to
CFU/mL (0.5 McFarland standard). -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.
-
Controls:
-
Positive: Ciprofloxacin or Ampicillin.
-
Negative: Sterile DMSO + Broth.
-
Sterility: Broth only.
-
-
Endpoint: The MIC is the lowest concentration showing no visible growth (turbidity) after 24h. For higher precision, add 20 µL of Resazurin dye; a color change from blue to pink indicates bacterial metabolism (failure).
Toxicity & Safety Profile
A critical limitation of the parent 2-aminopyridine molecule is its neurotoxicity (potassium channel blocker). However, derivatization significantly alters this profile.
-
Cytotoxicity (CC50): Successful derivatives (like the Cu-complexes and Cyanopyridines) typically show CC50 values >200 µg/mL against mammalian cell lines (e.g., HEK293), resulting in a Selectivity Index (SI = CC50/MIC) of >10.
-
Hemolysis: Metal complexes must be tested for hemolytic activity. Copper complexes at high concentrations (>500 µg/mL) may cause red blood cell lysis, necessitating strict therapeutic window monitoring.
References
-
Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.[2][3] Molecules, 27(11), 3439.[5]
-
Auctores Online. (2025). Comparison of the antibacterial activity of Metal Complexes Derived from 2,6-Diaminopyridine.
-
Scientific & Academic Publishing. (2012). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes.[6][7]
-
MDPI. (2023). DNA Gyrase as a Target for Quinolones: Mechanism and Resistance.[8][9][10]
-
International Journal of Current Research and Trends. (2025). Comparative Study of Antimicrobial Activity of Metal Complexes of Various Schiff Bases.
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Beyond the Hinge: Comparative SAR & Optimization of 2-Aminopyridine Kinase Inhibitors
Executive Summary: The "Privileged" Scaffold
In the high-stakes arena of kinase inhibitor discovery, the choice of the hinge-binding scaffold is the single most critical decision in early lead optimization. While the 2-aminopyrimidine (e.g., Imatinib) is often the default choice due to its high hydrogen-bond acceptor capability, the 2-aminopyridine scaffold offers a distinct, often superior physicochemical profile that is frequently overlooked.
This guide objectively compares the 2-aminopyridine (2-AP) scaffold against its primary alternative, the 2-aminopyrimidine (2-APm) , focusing on Structure-Activity Relationships (SAR), vector exploration, and metabolic stability. We utilize the development of Crizotinib (Pfizer) as a primary case study to demonstrate how switching to a 2-aminopyridine core solved critical Ligand Efficiency (LE) and lipophilicity issues.
Comparative Analysis: 2-Aminopyridine vs. 2-Aminopyrimidine
The fundamental difference lies in the heteroatom count within the aromatic ring, which dictates electronic distribution, basicity, and solubility.
| Feature | 2-Aminopyridine (2-AP) | 2-Aminopyrimidine (2-APm) | Impact on Drug Design |
| H-Bonding | Donor-Acceptor (D-A) | Donor-Acceptor-Acceptor (D-A-A) | 2-APm binds tighter but is more polar. 2-AP is less polar, improving membrane permeability. |
| Basicity (pKa) | ~6.8 (Pyridine N) | ~3.5 (Pyrimidine N) | 2-AP is more basic; often protonated at physiological pH, aiding solubility but risking hERG liability. |
| Metabolic Liability | Moderate (N-oxidation, Ring oxidation) | Low (Electron deficient ring) | 2-AP requires careful substitution (e.g., F, Cl) to block metabolic soft spots. |
| Vector Geometry | C3, C4, C5, C6 available | C5, C6 available (C2 is axis) | 2-AP offers superior vectors (C3/C5) for accessing the "back pocket" or solvent front. |
The "Vector" Advantage
The 2-aminopyridine scaffold allows for unique substitution patterns that are sterically forbidden in 2-aminopyrimidines.
-
C3-Substitution: In 2-AP, a substituent at C3 can direct a group into the hydrophobic back pocket (e.g., the benzyloxy group in Crizotinib). In 2-APm, a substituent at the equivalent position (C5) often clashes with the hinge region or forces a twisted conformation.
Case Study: The Evolution of Crizotinib
The discovery of Crizotinib (PF-02341066) illustrates the power of the 2-aminopyridine scaffold in optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).[1]
The Problem (PHA-665752)
The precursor molecule, PHA-665752 , was a potent c-Met inhibitor but suffered from:
-
High lipophilicity (cLogP > 5).
-
Poor bioavailability.
-
High clearance.
The Solution (2-Aminopyridine Switch)
Pfizer chemists replaced the core with a 2-amino-5-aryl-3-benzyloxypyridine .
-
Hinge Binding: The 2-amino group and pyridine nitrogen formed the classic bidentate H-bond with the hinge (Met1160/Pro1158).
-
C3-Vector: The 3-benzyloxy group utilized the unique C3 vector of the pyridine ring to reach the same hydrophobic pocket as the dichlorophenyl group of the precursor but with significantly lower molecular weight.
-
Result: This change improved Ligand Efficiency (LE) from ~0.30 to >0.40 and drastically improved oral bioavailability.
Comparative Data: Crizotinib vs. Precursors
| Compound | Scaffold | Target (IC50) | cLogP | Ligand Efficiency (LE) | Status |
| PHA-665752 | Indoline-2-one | c-Met (9 nM) | 5.4 | 0.28 | Tool Compound |
| Crizotinib | 2-Aminopyridine | c-Met (8 nM) | 1.9 | 0.43 | FDA Approved |
| C01 (Spiro) | Modified 2-AP | ROS1 G2032R (42 nM) | 2.1 | N/A | Preclinical (Resistant Mutant) |
Note: Newer derivatives like C01 utilize the 2-aminopyridine core to overcome Crizotinib resistance (ROS1 G2032R mutations) by reducing steric clashes via spiro-cyclization, proving the scaffold's enduring utility.[2]
Mechanistic Visualization
The following diagram illustrates the critical "Hinge Binding" mode and the SAR optimization cycle typical for this scaffold.
Figure 1: The iterative SAR optimization cycle for 2-aminopyridine inhibitors, moving from vector analysis to biological validation.
Experimental Protocols
To ensure reproducibility and high-quality SAR data, the following protocols are recommended. These are "Gold Standard" industry methods.
A. Synthesis: Buchwald-Hartwig Amination
The formation of the C-N bond at the 2-position of the pyridine ring is best achieved using Palladium-catalyzed cross-coupling. Nucleophilic aromatic substitution (
Reaction Scheme: 2-Chloro-3-benzyloxypyridine + Aryl Amine -> Product
Protocol:
-
Reagents:
-
Substrate: 1.0 eq 2-chloropyridine derivative.
-
Amine: 1.2 eq Aryl amine.
-
Catalyst: 5 mol%
(Tris(dibenzylideneacetone)dipalladium(0)). -
Ligand: 10 mol% Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Base: 2.0 eq
(Cesium Carbonate) - preferred over NaOtBu for functional group tolerance. -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
-
-
Procedure:
-
Charge an oven-dried microwave vial with halide, amine, base, catalyst, and ligand.
-
Evacuate and backfill with Argon (3x).
-
Add degassed dioxane via syringe.
-
Heat at 100°C for 12 hours (conventional) or 130°C for 45 mins (microwave).
-
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Why this works: Xantphos is a wide bite-angle ligand that promotes the reductive elimination step, which is often the rate-determining step for creating the crowded 2-aminopyridine center.
B. Biochemical Assay: TR-FRET (LanthaScreen™)
For SAR tracking, a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard ELISA due to higher throughput and fewer wash steps.
Principle:
-
Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).
-
Acceptor: Alexa Fluor® 647-labeled "Tracer" (ATP-competitive inhibitor).
-
Mechanism: When the tracer binds the kinase, FRET occurs (Eu -> AF647). The inhibitor displaces the tracer, reducing the FRET signal.
Protocol:
-
Preparation:
-
Prepare Kinase Buffer A : 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 4X Compound serial dilutions in 1% DMSO/Buffer.
-
-
Reaction Assembly (384-well plate):
-
Add 5 µL of 4X Compound.
-
Add 5 µL of 4X Kinase/Antibody Mix (Final conc: 5 nM Kinase, 2 nM Eu-Ab).
-
Add 5 µL of 4X Tracer (Final conc:
of tracer, typically 10-50 nM). -
Add 5 µL of Kinase Buffer (to complete volume).[3]
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Detection:
-
Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 495 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis:
-
Calculate Ratio:
. -
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.[3]
-
References
-
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[4] Link
-
Liu, S., et al. (2023). "Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R."[2] European Journal of Medicinal Chemistry, 257, 115468. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation." User Guide. Link
-
Xue, F., et al. (2010). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 53(22), 8192-8196. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(Aminomethyl)pyridin-3-amine dihydrochloride proper disposal procedures
Executive Summary
2-(Aminomethyl)pyridin-3-amine dihydrochloride is a niche heteroaromatic amine salt used primarily as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2] Its disposal requires a dual-hazard approach: managing the corrosivity of the dihydrochloride salt and the toxicity inherent to aminopyridines.
Immediate Action Required:
-
Do NOT mix with bleach (hypochlorites) or strong oxidizers.
-
Waste Stream: Segregate as Corrosive/Toxic Organic Solid or Acidic Organic Liquid .
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand why it is hazardous. This is not just "chemical waste"; it is a reactive salt.
| Property | Description | Operational Implication |
| Chemical Structure | Pyridine ring with two primary amine groups, stabilized as a 2HCl salt.[1] | Nitrogen-rich; potential for forming toxic nitrogen oxides (NOx) during incineration.[1] |
| Acidity (Dihydrochloride) | The 2HCl moiety makes this compound acidic in solution (pH < 2.0). | Corrosive to metals. Must be neutralized or stored in glass/polyethylene, not metal drums. |
| Toxicity Class | Aminopyridines are generally neurotoxic (potassium channel blockers). | Treat as Acutely Toxic . Avoid dust inhalation.[3][4][5][6][7] |
| Reactivity | Incompatible with strong oxidizers and acid chlorides. | Explosion/Gas Hazard: Mixing with bleach releases chloramines (toxic gas). |
Pre-Disposal Segregation & Storage
Before disposal, the material must be segregated correctly to prevent cross-reaction in the waste drum.
The "Never Mix" List
-
NO Bleach (Sodium Hypochlorite): Reacts with primary amines to form unstable chloramines.
-
NO Nitric Acid/Nitrates: Potential for violent oxidation or formation of unstable nitro-compounds.[1]
-
NO Strong Bases (undiluted): Adding strong base (NaOH) to the dry salt causes a rapid, exothermic release of the free base and HCl neutralization heat.
Visual Segregation Logic
Figure 1: Waste stream segregation logic. Note that high-concentration acidic salts should often be disposed of as-is (Stream B) to avoid generating excessive heat during manual neutralization.[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Excess Reagent)
Applicability: Expired bottles, weighing boat residues, contaminated gloves.
-
Containerization: Do not place loose powder in the general lab trash.
-
Primary Containment: Place the solid waste into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Labeling: Apply a hazardous waste label.
-
Constituents: "2-(Aminomethyl)pyridin-3-amine 2HCl"[1]
-
Hazards: Check "Toxic" and "Corrosive" (due to HCl content).
-
-
Secondary Containment: Place the sealed primary container into the designated "Solid Toxic Waste" drum.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicability: HPLC waste, reaction mother liquors.
-
Assessment: Check the pH. Since this is a dihydrochloride, the solution will likely be acidic.
-
Solvent Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the waste stream.
-
The Neutralization Decision:
-
If concentration is < 100 mM: You may carefully neutralize with Sodium Bicarbonate (NaHCO₃) to pH 7 before adding to the organic waste container. Warning: This will bubble (CO₂) and generate heat.
-
If concentration is > 100 mM:Do not neutralize manually. The exotherm can cause solvent splashing. Dispose of it directly into a waste container designated for "Acidic Organic Waste."
-
-
Final Disposal: Cap tightly. This waste must be incinerated by a licensed contractor.
Scenario C: Spill Cleanup Protocol
Applicability: Benchtop spill of solid powder.
Figure 2: Operational workflow for dry powder spill cleanup.[1] Note the neutralization step to prevent acid burns.
Detailed Spill Steps:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a particulate respirator (N95 or P100).
-
Neutralize (Crucial): Before sweeping, lightly mist the powder with a saturated Sodium Bicarbonate solution or cover with weak base powder (Soda Ash). This prevents the release of HCl fumes during cleanup.
-
Sweep: Use a dustpan and brush dedicated to chemical waste. Do not use a vacuum cleaner (risk of dispersing dust).
-
Wash: Wipe the surface with water and soap.[6][7] Test pH of the surface to ensure no acidic residue remains.
Regulatory Compliance (RCRA/EPA)
In the United States, compliance is governed by the Resource Conservation and Recovery Act (RCRA).
-
Waste Coding:
-
This specific isomer is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic).
-
However, because it is an amine salt that exhibits toxicity and corrosivity, it must be classified by Characteristic :
-
Best Practice: Many safety officers recommend coding unlisted aminopyridines conservatively. If your facility requires a code for the solid, use the generator code for "Toxic Organic Solid, N.O.S."
-
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration equipped with scrubbers to handle NOx and HCl emissions.
References
-
PubChem. (n.d.). Compound Summary: Aminopyridines. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. EPA.gov.[10] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved from [Link]
Sources
- 1. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. geneseo.edu [geneseo.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. pwaste.com [pwaste.com]
- 10. wku.edu [wku.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)pyridin-3-amine Dihydrochloride
As a Senior Application Scientist, I understand that meticulous preparation is the cornerstone of groundbreaking research. Handling novel chemical entities like 2-(Aminomethyl)pyridin-3-amine dihydrochloride requires a proactive and informed approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, confident in your personal safety.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 2-(Aminomethyl)pyridin-3-amine dihydrochloride may be limited, a thorough risk assessment can be conducted by examining analogous compounds, such as other aminopyridine derivatives. These compounds are known to be hazardous, and it is prudent to handle this dihydrochloride salt with a similar level of caution.
The primary hazards associated with aminopyridine derivatives include:
-
Corrosivity: Many amines and their salts are corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4][5]
-
Irritation: Inhalation may lead to respiratory tract irritation.[4][6]
-
Toxicity: Some aminopyridines are classified as toxic if swallowed or in contact with skin.[6][7]
Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the potential routes of exposure. For 2-(Aminomethyl)pyridin-3-amine dihydrochloride, we must protect against skin and eye contact, inhalation, and ingestion.
Respiratory Protection
Given the potential for respiratory irritation, particularly if the compound is a powder or if aerosols are generated, respiratory protection is a critical consideration.
-
Recommendation: A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator fitted with particulate filters is recommended, especially when handling the solid compound outside of a certified chemical fume hood.[8][9]
-
Causality: The fine particles of the dihydrochloride salt can become airborne during weighing and transfer. A respirator ensures that these particles are not inhaled, preventing irritation to the mucous membranes and respiratory tract.[4]
Eye and Face Protection
The corrosive nature of similar amine compounds necessitates robust protection for the eyes and face.
-
Recommendation: Always wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] In addition, a full-face shield should be worn over the goggles, especially when there is a risk of splashing.[10][11][12]
-
Causality: Direct contact with corrosive chemicals can cause severe and irreversible eye damage.[2][4] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier of protection for the entire face.
Skin and Body Protection
To prevent skin contact, which can lead to burns, irritation, or toxic effects, appropriate gloves and protective clothing are mandatory.
-
Gloves:
-
Recommendation: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's specifications for compatibility with aminopyridine compounds.
-
Causality: The right gloves prevent the chemical from coming into direct contact with the skin, which is a primary route of exposure.[11]
-
-
Protective Clothing:
-
Recommendation: A chemically resistant lab coat or apron should be worn. For procedures with a higher risk of splashing, consider a two-piece chemical splash suit or disposable coveralls.[11][13]
-
Causality: Protective clothing provides a barrier against accidental spills and splashes, protecting the underlying skin and clothing from contamination.[11]
-
-
Footwear:
-
Recommendation: Fully enclosed, chemical-resistant footwear is required.
-
Causality: This protects the feet from spills and splashes that may occur.
-
Operational Plan: PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Protective Clothing: Don your lab coat or apron.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Protective Clothing: Remove your lab coat or apron, turning it inside out as you remove it.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[10]
Disposal Plan for Contaminated PPE
All disposable PPE used when handling 2-(Aminomethyl)pyridin-3-amine dihydrochloride should be considered hazardous waste.
-
Procedure:
Emergency Procedures in Case of Exposure
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][14]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]
Summary of PPE Requirements
| Protection Type | Required PPE | Rationale |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Prevents inhalation of airborne particles and respiratory irritation. |
| Eye and Face | Chemical splash goggles and a full-face shield | Protects against corrosive splashes that can cause severe eye damage. |
| Skin and Body | Chemical-resistant gloves, lab coat/apron, closed-toe shoes | Prevents skin contact, which can lead to burns, irritation, or toxicity. |
Safe Handling Workflow
Caption: Workflow for safe handling of 2-(Aminomethyl)pyridin-3-amine dihydrochloride.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- SAFETY DATA SHEET - Fisher Scientific. (2011).
- 2 - SAFETY DATA SHEET. (2021).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 3 - SAFETY DATA SHEET. (n.d.).
- Chemical PPE - Trihydro Corporation. (2020).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 2-(Aminomethyl)piperidine Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. support.hpe.com [support.hpe.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. trihydro.com [trihydro.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
